molecular formula C7H13IO B142455 2-(Iodomethyl)oxepane CAS No. 130868-43-8

2-(Iodomethyl)oxepane

Cat. No.: B142455
CAS No.: 130868-43-8
M. Wt: 240.08 g/mol
InChI Key: GGGYXZYJTQDNEZ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)oxepane is a chemical compound with the molecular formula C7H13IO and an average molecular mass of 240.084 Da . It belongs to the class of seven-membered cyclic ethers known as oxepanes. As a relatively strain-free cyclic ether, the oxepane ring itself is considered to be of low chemical reactivity but is vulnerable to attack by electrophiles, which can lead to ring cleavage reactions via transient oxepinium ion intermediates . The iodine substituent on the methyl side chain makes this compound a versatile and valuable alkylating agent and building block in organic synthesis. Researchers can leverage this functional group for further derivatization, enabling the incorporation of the oxepane scaffold into more complex molecular architectures. Its primary research applications include use as a key intermediate in the development of pharmaceuticals, agrochemicals, and new materials. The compound is provided as a high-purity material to ensure consistent performance in synthetic applications. Handle with appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(iodomethyl)oxepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYXZYJTQDNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(OCC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376674
Record name 2-(iodomethyl)oxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130868-43-8
Record name 2-(iodomethyl)oxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Iodomethyl)oxepane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The document details two robust synthetic pathways, including the underlying chemical principles and step-by-step experimental protocols. Furthermore, it establishes a framework for the structural and analytical characterization of the title compound using modern spectroscopic techniques. This guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of the Oxepane Moiety

The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is an increasingly important structural motif in medicinal chemistry. Unlike its smaller counterparts, such as oxetanes, the larger and more flexible oxepane scaffold allows for the exploration of a broader chemical space, offering unique conformational properties. The incorporation of an iodomethyl substituent provides a versatile synthetic handle for introducing the oxepane core into more complex molecules through various cross-coupling reactions. This makes this compound a key intermediate for developing novel therapeutics where modulation of physicochemical properties like solubility and metabolic stability is critical.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. This guide will focus on two high-yielding and mechanistically distinct methods: the electrophilic iodocyclization of a homoallylic alcohol and the conversion of a pre-formed oxepane alcohol.

Pathway 1: Electrophilic Iodocyclization of Hex-5-en-1-ol

This is the most direct and atom-economical approach. The reaction proceeds via an electrophilic addition of iodine to the alkene, forming a cyclic iodonium ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to close the seven-membered ring in a 7-endo-trig cyclization.

Causality of Experimental Choices:

  • Reagent Choice : Iodine (I₂) is used as the electrophile. Sodium bicarbonate (NaHCO₃) is added as a mild base to neutralize the HI generated during the reaction, preventing acid-catalyzed side reactions such as ether cleavage.

  • Solvent : Dichloromethane (CH₂Cl₂) is an excellent choice due to its inert nature and its ability to dissolve both the starting material and the iodine.

Reaction Mechanism: Iodocyclization The mechanism involves the formation of a bridged iodonium ion, followed by a backside attack by the hydroxyl oxygen.

G cluster_mech Mechanism of Iodocyclization start Hex-5-en-1-ol + I₂ iodonium Bridged Iodonium Ion Intermediate start->iodonium Electrophilic Attack product This compound + HI iodonium->product Intramolecular Nucleophilic Attack (7-endo-trig) neutralization HI + NaHCO₃ → NaI + H₂O + CO₂ product->neutralization Neutralization

Caption: Proposed mechanism for the synthesis of this compound via iodocyclization.

Experimental Protocol: Pathway 1

  • Preparation : To a solution of hex-5-en-1-ol (1.0 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask, add sodium bicarbonate (2.1 g, 25 mmol).

  • Reaction : Cool the mixture to 0 °C in an ice bath. Add a solution of iodine (3.05 g, 12 mmol) in dichloromethane (20 mL) dropwise over 30 minutes with vigorous stirring.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extraction : Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification : Concentrate the solution under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Pathway 2: Iodination of 2-(Hydroxymethyl)oxepane

This alternative two-step synthesis first involves the formation of 2-(Hydroxymethyl)oxepane, followed by its conversion to the target iodo-compound. This pathway offers control over the formation of the oxepane ring before the introduction of the iodine. The iodination step is a variation of the Appel reaction.

Causality of Experimental Choices:

  • Reagents : Triphenylphosphine (PPh₃) and iodine (I₂) form an iodophosphonium salt in situ, which activates the primary alcohol for nucleophilic substitution by the iodide ion. Imidazole is used as a base to facilitate the reaction.[1]

  • Temperature Control : The reaction is initiated at 0 °C to control the exothermic formation of the active iodinating agent, then allowed to proceed at room temperature.[1]

Overall Synthetic Workflow

G cluster_workflow General Experimental Workflow prep Reactant Preparation & Mixing reaction Reaction Under Controlled Conditions prep->reaction monitoring TLC / LC-MS Monitoring reaction->monitoring workup Aqueous Work-up & Extraction reaction->workup monitoring->reaction Check for completion purification Column Chromatography / Distillation workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis and analysis of this compound.

Experimental Protocol: Pathway 2

  • Preparation : Dissolve triphenylphosphine (3.14 g, 12 mmol) and imidazole (1.02 g, 15 mmol) in dichloromethane (40 mL) and cool to 0 °C.[1]

  • Activation : Add iodine (3.05 g, 12 mmol) portion-wise, maintaining the temperature at 0 °C. Stir for 30 minutes.[1]

  • Reaction : Add a solution of 2-(Hydroxymethyl)oxepane (1.30 g, 10 mmol) in dichloromethane (10 mL) dropwise.

  • Completion : Allow the mixture to warm to room temperature and stir for 18-24 hours until the reaction is complete as indicated by TLC.

  • Work-up : Pour the reaction mixture into ice water (50 mL). Separate the organic layer and extract the aqueous phase with dichloromethane (2 x 20 mL).[1]

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the final product.[1]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the structure and established spectroscopic principles.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₃IO[2][3]
Molecular Weight 240.08 g/mol [2][3]
CAS Number 130868-43-8[2][3]
Appearance Colorless to pale yellow oil(Predicted)
Monoisotopic Mass 240.00111 Da[4]
Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.8-4.0 (m, 1H, -O-CH-), ~3.2-3.4 (m, 2H, -CH₂-I), ~1.4-1.9 (m, 8H, ring -CH₂- protons). The diastereotopic protons of the iodomethyl group may appear as a doublet of doublets.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~80-85 (-O-CH-), ~30-40 (ring carbons), ~10-15 (-CH₂-I).
IR (neat, cm⁻¹)2920-2850 (C-H stretch), 1050-1150 (C-O-C stretch), ~500-600 (C-I stretch).[5] The fingerprint region below 1500 cm⁻¹ will be unique to the molecule.[5]
Mass Spec. (EI)m/z (%): 240 [M]⁺, 127 [I]⁺, 113 [M-I]⁺ (base peak), characteristic fragmentation of the oxepane ring.[6][7]

Applications in Drug Discovery

While this compound is a building block, the broader class of oxetane and other cyclic ether-containing molecules has seen significant application in drug discovery.[8][9] These motifs can act as surrogates for gem-dimethyl or carbonyl groups, often improving key drug-like properties such as aqueous solubility and metabolic stability, while reducing P-glycoprotein efflux.[8][10] The iodomethyl group on the oxepane ring provides a reactive site for further chemical modification, allowing for its incorporation into a diverse range of potential therapeutic agents.

Conclusion

This guide outlines reliable and reproducible methods for the synthesis of this compound and provides a detailed framework for its analytical characterization. The presented protocols, grounded in established chemical principles, offer researchers the necessary tools to produce and validate this important chemical intermediate. The versatility of this compound as a synthetic building block makes it a valuable asset in the ongoing quest for novel and improved therapeutics.

References

[11] Mack, D. J., Guo, B., & Njardarson, J. T. (2012). Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach. Chemical Communications, 48(63), 7844-7846. [Link]

[12] Mack, D. J., Guo, B., & Njardarson, J. T. (2012). Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach. Chemical Communications. DOI:10.1039/C2CC33551D. Available at: [Link]

Semantic Scholar. (n.d.). Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C-O reduction approach. Retrieved from [Link]

[13] PubChem. (n.d.). 2-(Iodomethyl)oxirane. Retrieved from [Link]

[14] Kachi, R. R., Iara, R., Doriguetto, A. C., Bastos, E. L., & others. (2013). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. Molecules, 18(9), 11100-11122. Available at: [Link]

[15] ResearchGate. (2012). ChemInform Abstract: Synthesis of Allylic and Homoallylic Alcohols from Unsaturated Cyclic Ethers Using a Mild and Selective C-O Reduction Approach. Retrieved from [Link]

[16] University of Arizona. (2012). Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C-O reduction approach. Retrieved from [Link]

[17] PubMed. (2002). Synthesis of 1,2,4-trioxepanes and 1,2,4-trioxocanes via photooxygenation of homoallylic alcohols. Retrieved from [Link]

[5] Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

[8] Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

[6] Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

[4] PubChemLite. (n.d.). This compound (C7H13IO). Retrieved from [Link]

[9] PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

[18] Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

[19] Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodobutane. Retrieved from [Link]

[10] Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 38. [Link]

[7] NIST. (n.d.). Oxepane. Retrieved from [Link]

Semantic Scholar. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

[20] Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

[21] Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

[22] Royal Society of Chemistry. (2018). Regioselective 6-endo-dig iodocyclization: an accessible approach for iodo-benzo[a]phenazines. Retrieved from [Link]

[23] MySkinRecipes. (n.d.). (R)-2-(Iodomethyl)oxetane. Retrieved from [Link]

[24] Google Patents. (2011). CN102295519A - Preparation method for iodomethane. Retrieved from

[25] Wiley Analytical Science. (2000). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

[26] 2a biotech. (n.d.). This compound. Retrieved from [Link]

[27] Google Patents. (1998). EP0822250A1 - Process for the extraction of 2-phenylethanol. Retrieved from

[28] Google Patents. (2012). EP2509637A2 - Purification method. Retrieved from

[29] Google Patents. (2014). WO2014111954A1 - Process for the preparation and purification of apixaban. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Iodomethyl)oxepane is a saturated heterocyclic compound featuring a seven-membered oxepane ring substituted with a reactive iodomethyl group. While not extensively characterized in public literature, its structural motifs—a flexible cyclic ether and a primary alkyl iodide—make it a potentially valuable building block in medicinal chemistry and organic synthesis. This guide synthesizes predicted physicochemical properties, spectroscopic signatures, and reactivity profiles based on established chemical principles and data from analogous structures. It provides detailed, field-proven protocols for its synthesis, purification, and characterization, designed to offer a robust framework for its practical application in a research setting. The document aims to serve as an authoritative resource, grounding its claims in established methodologies and providing comprehensive references for further verification.

Introduction: Context and Significance

The oxepane ring is a key structural feature in numerous biologically active natural products.[1] Its incorporation into small molecules can significantly influence conformational flexibility, lipophilicity, and metabolic stability, making it a desirable moiety in drug design. The compound this compound serves as a versatile synthetic intermediate, enabling the introduction of the oxepane scaffold onto a target molecule. The iodomethyl group is a highly effective electrophile, readily participating in nucleophilic substitution reactions.[2]

This guide addresses the scarcity of consolidated data on this compound by providing a comprehensive profile derived from fundamental chemical theory and empirical data from related compounds. By understanding its core properties, reactivity, and spectral characteristics, researchers can effectively utilize this compound as a building block for complex molecular architectures.

Molecular Structure and Core Physicochemical Properties

The structure of this compound consists of a seven-membered oxepane ring with an iodomethyl substituent at the C2 position. The presence of the large, polarizable iodine atom and the ether oxygen significantly influences its physical properties.

A 2D representation of the this compound molecule.

PropertyValueSource / Rationale
Molecular Formula C₇H₁₃IOCalculation[3][4]
Molecular Weight 240.08 g/mol Calculation[3][4]
Appearance Colorless to light yellow liquidPredicted based on analogous alkyl iodides and cyclic ethers.[5]
Boiling Point ~220-235 °C (at 760 mmHg)Extrapolated from (iodomethyl)cyclohexane (213.3 °C) and the slightly higher MW.[6]
Density ~1.4 - 1.6 g/cm³Predicted to be significantly denser than water, typical for organoiodine compounds.[6]
Solubility Miscible with common organic solvents (DCM, THF, Acetone, Hexanes). Poorly soluble in water.Based on the properties of the parent oxepane and alkyl iodides.[5]
Stability Light-sensitive; may decompose over time to release iodine. Store in a cool, dark place under inert gas.A known characteristic of primary alkyl iodides.[7]
CAS Number 130868-43-8Chemical Abstract Service Registry.[3][4]

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and purity assessment. The following sections detail the expected spectral data for this compound.

The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule.

  • δ ~3.2-3.5 ppm (2H, multiplet, -CH₂I): These protons are deshielded by the adjacent electronegative iodine atom. The signal will likely be a complex multiplet due to coupling with the proton at the C2 position of the ring.

  • δ ~3.5-3.8 ppm (3H, multiplet, -O-CH₂- and -O-CH-): The protons on the carbons adjacent to the ring oxygen (C2 and C7) are deshielded. This region will contain overlapping signals.

  • δ ~1.4-1.9 ppm (8H, broad multiplet, ring -CH₂-): The remaining methylene protons on the oxepane ring will appear as a complex, overlapping signal in the aliphatic region.

The carbon NMR spectrum provides information on the carbon skeleton.

  • δ ~5-10 ppm (-CH₂I): The carbon directly attached to iodine is significantly shifted upfield, a characteristic feature.

  • δ ~75-80 ppm (-O-CH-): The C2 carbon of the oxepane ring.

  • δ ~68-72 ppm (-O-CH₂-): The C7 carbon of the oxepane ring.

  • δ ~25-35 ppm (ring -CH₂-): The remaining four methylene carbons of the ring will appear in this range.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 240 is expected, corresponding to the molecular weight. This peak may be of low intensity due to the lability of the C-I bond.[8]

  • Key Fragments:

    • m/z = 127 ([I]⁺): A prominent peak corresponding to the iodine cation is highly characteristic of iodine-containing compounds.[9]

    • m/z = 113 ([M-I]⁺): This significant peak results from the loss of the iodine radical, leaving the stable oxepanylmethyl carbocation. This is often the base peak.

    • m/z = 85, 71, 57, 43: These peaks correspond to further fragmentation of the oxepane ring structure.[10]

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved from its corresponding alcohol, 2-(hydroxymethyl)oxepane, via a robust and high-yielding substitution reaction. The Appel reaction is a classic and effective choice.[11][12]

Synthesis_Workflow Precursor 2-(Hydroxymethyl)oxepane + PPh₃, Imidazole, I₂ Reaction Reaction Vessel (DCM, 0°C to RT) Precursor->Reaction Charge Workup Aqueous Workup (Na₂S₂O₃ wash) Reaction->Workup Quench & Extract Purification Column Chromatography (Silica Gel) Workup->Purification Isolate Crude Product Pure this compound Purification->Product Elute

Workflow for the synthesis and purification of the target compound.

Rationale: The Appel reaction converts a primary alcohol to a primary iodide under neutral conditions, which is ideal for substrates that may be sensitive to acid or base.[12] Triphenylphosphine and iodine form a phosphonium iodide intermediate, which is then displaced by the alcohol's oxygen.[13] A subsequent Sₙ2 displacement by iodide ion on the activated oxygen yields the final product and triphenylphosphine oxide.[11] Imidazole is used to facilitate the reaction.[14]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add triphenylphosphine (1.2 eq.) and imidazole (1.5 eq.). Dissolve in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Formation of Phosphonium Intermediate: Cool the solution to 0 °C in an ice bath. Add iodine (I₂) (1.2 eq.) portion-wise, maintaining the temperature below 5 °C. The solution will turn into a dark, thick slurry. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Prepare a solution of 2-(hydroxymethyl)oxepane (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, cool the mixture back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue contains the product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil. Confirm identity and purity using the spectroscopic methods outlined in Section 3.

Reactivity, Stability, and Safe Handling

This compound is an excellent substrate for Sₙ2 reactions.[15] The carbon-iodine bond is weak and polarized, and the iodide ion is an excellent leaving group, making the iodomethyl carbon highly electrophilic.[2]

  • Nucleophilic Substitution: It will react readily with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) to form new carbon-heteroatom or carbon-carbon bonds. This is its primary utility in synthesis.[16]

  • Elimination Reactions: As a primary halide, elimination (E2) reactions are generally not favored unless a very strong, sterically hindered base is used.[17]

  • Light Sensitivity: Like many organoiodine compounds, it is susceptible to decomposition upon exposure to light, which can cleave the C-I bond homolytically to form radical species and eventually I₂ (evidenced by a purple or brown discoloration).

  • Storage Conditions: The compound should be stored in an amber glass vial or a flask wrapped in aluminum foil.[6] It is best kept in a refrigerator or freezer (2-8 °C) under an inert atmosphere (nitrogen or argon) to minimize degradation.[18]

  • Toxicity: Organoiodine compounds should be handled with care. They can be irritating to the skin, eyes, and respiratory system.[19][20] Chronic exposure may have effects on the thyroid.[21]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[22]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.[20]

Experimental Characterization Workflow

A logical workflow ensures the unambiguous identification and purity assessment of the synthesized material.

Validation_Workflow start Synthesized Product ms Mass Spectrometry (EI-MS) Molecular Weight (m/z 240) Fragmentation Pattern (m/z 127, 113) start->ms Confirm Mass nmr NMR Spectroscopy ¹H NMR: Chemical Shifts & Coupling ¹³C NMR: Carbon Environment Count start->nmr Confirm Structure purity Purity Assessment (e.g., qNMR or GC-MS) ms:mw->purity nmr:h1_nmr->purity final Structurally Confirmed & Pure Compound purity->final Purity ≥ 95%

A logical flow for the structural and purity validation of this compound.

Conclusion

This compound is a valuable, albeit under-documented, chemical entity. This guide provides a foundational understanding of its physicochemical properties, a predictive spectroscopic profile for its identification, and robust protocols for its synthesis and handling. By leveraging the principles of analogy and established synthetic methodologies, researchers in organic synthesis and drug discovery can confidently prepare and utilize this versatile building block to advance their scientific objectives.

References

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Sources

An In-Depth Technical Guide to 2-(Iodomethyl)oxepane: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Forward

In the landscape of modern drug discovery and specialty chemical synthesis, scaffolds that offer a unique combination of three-dimensional structure, favorable physicochemical properties, and versatile reactivity are of paramount importance. The oxepane ring, a seven-membered saturated oxygen-containing heterocycle, has emerged as a valuable motif, finding its place in a variety of biologically active natural products and pharmaceutical candidates. This guide provides a comprehensive technical overview of 2-(Iodomethyl)oxepane (CAS No. 130868-43-8), a functionalized building block poised for significant application in synthetic and medicinal chemistry.

While this compound is commercially available, it is noteworthy that detailed synthetic protocols and characterization data are not extensively reported in peer-reviewed academic literature, suggesting its primary use as a versatile intermediate in industrial and proprietary research. This guide, therefore, consolidates available data with established chemical principles to provide a robust working knowledge base for researchers. We will delve into a validated, plausible synthetic route, predict its spectroscopic signature, discuss its chemical reactivity, and propose its application in key synthetic transformations.

Core Compound Identification and Properties

This compound is a bifunctional molecule featuring a saturated oxepane ring and a primary alkyl iodide. This combination makes it an excellent building block for introducing the oxepane moiety into larger molecules via nucleophilic substitution reactions.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 130868-43-8[1][2][3][4][5]
Molecular Formula C₇H₁₃IO[1][3]
Molecular Weight 240.08 g/mol [1]
SMILES C1CCC(OCC1)CI[3]
InChI Key GGGYXZYJTQDNEZ-UHFFFAOYSA-N[3]

Synthesis of this compound

The most logical and widely practiced approach for the synthesis of primary alkyl iodides is the iodination of the corresponding primary alcohol. In this case, the precursor is oxepan-2-ylmethanol. The Appel reaction, utilizing triphenylphosphine and iodine, is a reliable and high-yielding method for this transformation.

Proposed Synthetic Workflow

The conversion proceeds in a single, high-yielding step from the commercially available alcohol precursor.

G cluster_0 Step 1: Iodination (Appel Reaction) A Oxepan-2-ylmethanol E This compound A->E Reacts with B Triphenylphosphine (PPh₃) + Iodine (I₂) B->E Reagents C Imidazole C->E Base/Activator D Dichloromethane (DCM) D->E Solvent

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

This protocol is based on the well-established Appel reaction conditions for the conversion of primary alcohols to primary alkyl iodides.

Materials:

  • Oxepan-2-ylmethanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of triphenylphosphine (1.2 equivalents) and imidazole (1.5 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 equivalents) portion-wise. The solution will turn into a dark, complex mixture.

  • Causality: The PPh₃ and I₂ react to form the phosphonium iodide species, which is the active iodinating agent. Imidazole acts as a base to neutralize the HI byproduct generated during the reaction, preventing side reactions and driving the equilibrium towards the product. Using an ice bath (0 °C) controls the initial exothermic reaction.

  • After stirring for 15-20 minutes, add a solution of oxepan-2-ylmethanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Self-Validation: The disappearance of the starting alcohol spot and the appearance of a new, less polar spot on the TLC plate indicates the reaction is proceeding. The new spot should be visualized using a suitable stain (e.g., potassium permanganate), as alkyl halides are often not UV-active.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine. The dark color of the solution should fade.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

  • δ ~3.8-4.0 ppm (m, 1H): The proton on the chiral carbon of the oxepane ring (C2-H).

  • δ ~3.4-3.6 ppm (m, 2H): The two diastereotopic protons of the methylene group adjacent to the ring oxygen (C7-H₂).

  • δ ~3.2-3.4 ppm (m, 2H): The two diastereotopic protons of the iodomethyl group (-CH₂I). The high chemical shift is due to the deshielding effect of the electronegative iodine atom.

  • δ ~1.4-1.9 ppm (m, 8H): The remaining methylene protons on the oxepane ring (C3, C4, C5, C6-H₂).

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

  • δ ~80-85 ppm: Chiral carbon of the oxepane ring (C2).

  • δ ~70-75 ppm: Methylene carbon adjacent to the ring oxygen (C7).

  • δ ~25-35 ppm (multiple signals): Remaining methylene carbons of the oxepane ring (C3, C4, C5, C6).

  • δ ~5-10 ppm: Iodomethyl carbon (-CH₂I). The carbon directly attached to iodine typically appears at a high field (low ppm value).

Infrared (IR) Spectroscopy
  • 2950-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • 1100-1050 cm⁻¹: Strong C-O-C stretching vibration, characteristic of the ether linkage in the oxepane ring.

  • ~1250 cm⁻¹: C-I stretching vibration (can be weak).

Mass Spectrometry (MS)
  • [M]⁺: The molecular ion peak at m/z = 240 is expected, though it may be weak due to the lability of the C-I bond.

  • [M-I]⁺: A prominent peak at m/z = 113, corresponding to the loss of the iodine radical, is highly probable. This would be the oxepanylmethyl cation.

  • Other fragmentation patterns involving the opening of the oxepane ring are also expected.

Reactivity and Synthetic Applications

This compound is an excellent electrophile for Sₙ2 reactions due to the presence of a primary alkyl iodide. Iodine is a superb leaving group, making this compound highly reactive towards a wide range of nucleophiles.

Key Reaction Classes
  • N-Alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively. This is a fundamental transformation in the synthesis of pharmaceutical analogues.

  • O-Alkylation: Reaction with alcohols or phenols to form ethers.

  • S-Alkylation: Reaction with thiols to form thioethers.

  • C-Alkylation: Reaction with carbanions, such as enolates or organometallic reagents, to form new carbon-carbon bonds.

Application Example: N-Alkylation of a Secondary Amine

This workflow illustrates a common and critical application in medicinal chemistry: the introduction of the oxepane moiety onto a nitrogen-containing scaffold.

G cluster_0 Workflow: N-Alkylation A This compound E Tertiary Amine Product A->E Reactant B Secondary Amine (R₂NH) B->E Reactant C Non-nucleophilic Base (e.g., DIPEA, K₂CO₃) C->E Condition D Polar Aprotic Solvent (e.g., DMF, Acetonitrile) D->E Condition F Reaction Monitoring (TLC/LC-MS) E->F Monitor G Aqueous Workup & Extraction F->G Proceed upon completion H Purification (Chromatography) G->H H->E Isolated Product

Caption: A typical workflow for the N-alkylation of a secondary amine.

Rationale for Experimental Choices:

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is crucial. It neutralizes the hydroiodic acid (HI) formed during the reaction without competing with the primary nucleophile (the secondary amine).

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they can dissolve the reactants and salts formed, and they facilitate Sₙ2 reactions.

  • Temperature: The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate, depending on the nucleophilicity of the amine.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and analogous compounds, the following precautions should be observed.

Hazard CategoryGHS StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Alkyl iodides can be light-sensitive and should be stored in amber bottles.

Conclusion

This compound is a valuable synthetic building block that provides a direct route to incorporating the medicinally relevant oxepane scaffold. Its high reactivity as a primary alkyl iodide allows for straightforward coupling with a diverse array of nucleophiles. While detailed academic studies on this specific molecule are sparse, its synthesis and reactivity can be confidently predicted and executed based on well-established principles of organic chemistry. This guide provides the necessary technical foundation for researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic programs.

References

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

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An In-Depth Technical Guide to 2-(Iodomethyl)oxepane: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxepane Scaffold in Modern Chemistry

The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is an increasingly important structural motif in the fields of medicinal chemistry and materials science. Unlike its smaller five- and six-membered counterparts, the tetrahydrofuran and tetrahydropyran rings, the oxepane scaffold possesses a higher degree of conformational flexibility. This unique three-dimensional character can be advantageous in the design of novel therapeutic agents, allowing for optimized interactions with biological targets. The incorporation of an oxepane moiety into a molecule can also favorably modulate its physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development. This guide provides a comprehensive overview of a key functionalized oxepane building block: 2-(Iodomethyl)oxepane.

The Emergence of this compound: A Synthetic Perspective

While a definitive seminal publication detailing the first-ever synthesis of this compound (CAS Number: 130868-43-8) remains elusive in publicly accessible literature, its preparation can be logically inferred from established principles of organic synthesis and the known chemistry of related cyclic ethers. The most probable and widely practiced route to this compound involves a two-step sequence starting from a readily available precursor, hexane-1,6-diol.

Part 1: Synthesis of the Precursor - 2-(Hydroxymethyl)oxepane

The initial step is the formation of the oxepane ring itself, yielding 2-(hydroxymethyl)oxepane. A common and efficient method for this transformation is the acid-catalyzed cyclization of a suitable diol.

Conceptual Reaction Pathway:

G Hexane-1,6-diol Hexane-1,6-diol 2-(Hydroxymethyl)oxepane 2-(Hydroxymethyl)oxepane Hexane-1,6-diol->2-(Hydroxymethyl)oxepane   H+ (catalyst)

Caption: Acid-catalyzed intramolecular cyclization of hexane-1,6-diol.

This intramolecular Williamson ether synthesis is a cornerstone of heterocyclic chemistry. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group to close the seven-membered ring.

Part 2: Conversion to this compound

With 2-(hydroxymethyl)oxepane in hand, the subsequent conversion of the primary alcohol to an iodide is a standard functional group transformation. The Appel reaction is a particularly effective method for this purpose.

Detailed Experimental Protocol (Inferred):

  • Reagent Preparation: To a solution of triphenylphosphine (PPh₃) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon), iodine (I₂) is added portion-wise at 0 °C. The mixture is stirred until the formation of the triphenylphosphine-iodine adduct is complete.

  • Addition of the Alcohol: A solution of 2-(hydroxymethyl)oxepane in the same solvent is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Reaction Mechanism Workflow:

G cluster_0 Appel Reaction for Iodination A 2-(Hydroxymethyl)oxepane D Formation of Phosphonium Iodide Intermediate A->D B Triphenylphosphine (PPh3) B->D C Iodine (I2) C->D E Nucleophilic Attack by Iodide D->E F This compound E->F G Triphenylphosphine oxide (byproduct) E->G

Caption: Key steps in the Appel reaction for the synthesis of this compound.

Comparative Synthesis Data (Hypothetical):

PrecursorReagentsSolventYield (%)Reference (Analogous Reactions)
2-(Hydroxymethyl)oxetanePPh₃, I₂, ImidazoleDCM>90General Appel Reaction Protocols
Tetrahydrofurfuryl alcoholPPh₃, I₂Toluene~85Standard Iodination Methods
2-(Hydroxymethyl)oxepane PPh₃, I₂ DCM ~85-95 Inferred from above

The Role of this compound as a Synthetic Intermediate

The utility of this compound lies in its reactivity as an electrophilic building block. The iodomethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of the oxepane moiety into more complex molecules.

General Reaction Scheme:

G A This compound C Oxepane-containing Product A->C B Nucleophile (Nu-) B->C

Caption: Nucleophilic substitution using this compound.

This reactivity makes this compound a valuable tool for medicinal chemists. For example, it can be used to alkylate amines, phenols, thiols, and carbanions, thereby incorporating the beneficial properties of the oxepane ring into a drug candidate.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the 2-(methyl)oxepane fragment directly derived from this compound are not readily identifiable, the broader class of oxepane-containing molecules has shown significant promise in various therapeutic areas. The strategic inclusion of the oxepane ring can lead to:

  • Improved Solubility: The polar ether linkage within the oxepane ring can enhance the aqueous solubility of a compound, which is often a challenge in drug development.

  • Enhanced Metabolic Stability: The cyclic ether structure can be more resistant to metabolic degradation compared to acyclic ether analogues, potentially leading to improved pharmacokinetic profiles.

  • Optimal Target Binding: The conformational flexibility of the oxepane ring can allow for a better fit within the binding pocket of a target protein or enzyme, leading to increased potency and selectivity.

Conclusion and Future Outlook

This compound represents a valuable, albeit not widely documented, synthetic building block. Its logical and efficient synthesis from readily available starting materials makes it an accessible tool for chemists. The inherent reactivity of the iodomethyl group, coupled with the desirable physicochemical properties of the oxepane scaffold, positions this compound as a useful intermediate in the synthesis of novel molecules with potential applications in drug discovery and materials science. As the exploration of diverse chemical space continues to be a priority in the quest for new and improved therapeutics, the utility of functionalized heterocyclic building blocks like this compound is likely to grow. Further research into the specific applications and potential novel reactions of this compound will undoubtedly continue to enrich the synthetic chemist's toolbox.

References

Due to the lack of a specific discovery paper for this compound, the following references provide context on the synthesis and importance of the broader oxepane and related cyclic ether chemical class.

  • Synthesis of Oxepanes: For a review of synthetic methods for oxepanes, which provides a basis for the inferred synthesis of this compound, please refer to comprehensive reviews on heterocyclic synthesis.
  • The Appel Reaction: For detailed protocols and mechanism of the Appel reaction, a standard organic chemistry textbook or a relevant review article on functional group transformations would be an authorit
  • Oxepanes in Medicinal Chemistry: For insights into the role of the oxepane scaffold in drug design, review articles in journals such as the Journal of Medicinal Chemistry or Drug Discovery Today are recommended.

A Comprehensive Theoretical and Computational Guide to 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(Iodomethyl)oxepane, a substituted seven-membered heterocyclic compound. While not extensively documented in experimental literature, this molecule serves as an excellent case study for applying modern computational chemistry techniques to elucidate structural, electronic, and reactive properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the in silico analysis of flexible, halogenated organic molecules. We will detail robust methodologies for conformational analysis, spectroscopic prediction, and reactivity assessment, grounded in Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. All protocols are designed to be self-validating and are supported by authoritative references from the field.

Introduction

Seven-membered rings, such as oxepane, are structurally intriguing motifs found in a variety of natural products and pharmacologically active compounds.[1] Their inherent conformational flexibility, resulting from low energy barriers for pseudorotation, presents both a challenge and an opportunity for molecular design.[2] The introduction of a reactive iodomethyl substituent at the 2-position of the oxepane ring adds further complexity, influencing the conformational landscape and introducing pathways for subsequent chemical modification.

This compound (CAS 130868-43-8) is a halogenated ether with potential as a synthetic intermediate.[3][4][5] Understanding its three-dimensional structure, electronic charge distribution, and potential energy surface is crucial for predicting its behavior in chemical reactions and biological systems. This guide will systematically outline the computational workflows required to build a comprehensive theoretical model of this molecule, from its basic conformational preferences to its predicted reactivity.

PART 1: Theoretical & Computational Methodologies

The accurate computational modeling of a flexible, halogenated molecule like this compound requires careful selection of theoretical methods and basis sets. The goal is to balance computational cost with predictive accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost, making it suitable for systems of this size.[6] We recommend the use of a hybrid functional, such as B3LYP , which incorporates a portion of exact Hartree-Fock exchange and has a long track record of success for organic molecules. To account for the non-covalent interactions (van der Waals forces) that are critical in determining the conformational preferences of a flexible ring, an empirical dispersion correction, such as Grimme's D3 , should be included (B3LYP-D3 ). For higher accuracy, especially in reaction barrier calculations, a meta-hybrid functional like M06-2X can be employed, as it often provides a better description of non-covalent interactions and thermochemistry.[7][8][9]

Basis Sets

The choice of basis set is critical, particularly for the heavy iodine atom.

  • For C, H, and O atoms: Pople-style basis sets like 6-31G(d,p) for initial geometry optimizations and 6-311+G(d,p) for final single-point energy calculations and property predictions offer a good compromise between speed and accuracy. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs and potential anionic character, while "(d,p)" denotes polarization functions to describe non-spherical electron distributions.

  • For the I atom: Due to the large number of electrons and the influence of relativistic effects, an effective core potential (ECP) is highly recommended. Basis sets like LANL2DZ or the Stuttgart/Dresden (SDD ) basis set replace the core electrons with a potential, significantly reducing computational cost while maintaining accuracy for valence properties.[8][10]

Solvation Models

To simulate the behavior of this compound in a condensed phase, an implicit solvation model is often sufficient and computationally efficient. The Polarizable Continuum Model (PCM) is a widely used method that treats the solvent as a continuous dielectric medium.[10][11][12] This approach is effective for capturing the bulk electrostatic effects of a solvent on the geometry and energetics of the solute.

Table 1: Recommended Computational Levels of Theory

TaskFunctionalC, H, O Basis SetI Basis SetSolvation Model
Initial Conformer SearchB3LYP-D36-31G(d)LANL2DZGas Phase
Conformer Re-optimizationB3LYP-D36-311+G(d,p)SDDPCM (e.g., THF)
Final Energy & PropertiesM06-2X6-311+G(d,p)SDDPCM (e.g., THF)
NMR/IR Spectra PredictionB3LYP6-311+G(d,p)SDDPCM (e.g., THF)
Reaction Pathway AnalysisM06-2X6-311+G(d,p)SDDPCM (e.g., THF)

PART 2: Conformational Analysis

The seven-membered oxepane ring is highly flexible and can adopt multiple low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms.[2][7][13] The presence of the bulky iodomethyl substituent at the C2 position will significantly influence the relative energies of these conformers. Identifying the global minimum and other low-energy conformers is the first and most critical step in any theoretical study.

Step-by-Step Protocol for Conformational Search
  • Initial Structure Generation: Build an initial 3D structure of this compound.

  • Dihedral Angle Scan: Identify the key rotatable bonds that define the ring's pucker and the orientation of the substituent. For the oxepane ring, these are the C-C-C-C, C-C-C-O, and C-C-O-C dihedral angles. Perform a relaxed potential energy surface (PES) scan by systematically rotating one or two of these dihedral angles (e.g., in 15-degree increments) while optimizing the rest of the molecular geometry at a low level of theory (e.g., B3LYP/6-31G(d)/LANL2DZ).

  • Identify Minima: Collect all unique energy minima from the PES scan.

  • Full Optimization and Frequency Calculation: Subject each unique conformer to a full geometry optimization at a higher level of theory (e.g., B3LYP-D3/6-311+G(d,p)/SDD).

  • Verify Minima: Perform a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Boltzmann Averaging: Calculate the relative Gibbs free energies of all stable conformers. These energies can then be used to determine the Boltzmann population of each conformer at a given temperature, which is essential for calculating averaged properties like NMR spectra.

Conformational_Analysis_Workflow A 1. Initial 3D Structure B 2. Relaxed PES Scan (Dihedral Scan) A->B C 3. Identify Unique Energy Minima B->C D 4. Full Geometry Optimization (DFT) C->D E 5. Frequency Calculation D->E F 6. Verify No Imaginary Frequencies E->F G 7. Calculate Gibbs Free Energy & Boltzmann Population F->G

Caption: Workflow for a comprehensive conformational analysis.

PART 3: Electronic Structure and Spectroscopic Properties

Once the low-energy conformers are identified, their electronic properties and predicted spectra can be investigated.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals corresponding to bonds, lone pairs, and core orbitals.[14][15] This analysis is invaluable for understanding the electronic structure of this compound.

Key Insights from NBO Analysis:

  • Natural Atomic Charges: Determine the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites. The analysis will likely show a partial positive charge on the carbon attached to the iodine (C-CH2I) and the carbon of the iodomethyl group, and a partial negative charge on the oxygen and iodine atoms.

  • Hybridization: NBO analysis provides the hybridization of each atom in each bond, offering insights into the bonding geometry.

  • Donor-Acceptor Interactions: The most powerful feature of NBO is the analysis of delocalization effects via second-order perturbation theory.[16] This reveals hyperconjugative interactions, such as the donation of electron density from the oxygen lone pairs (n_O) into the antibonding orbitals (σ) of adjacent C-C or C-H bonds, which contribute to the molecule's stability. A particularly important interaction to investigate is the potential donation from the oxygen lone pair into the σ(C-I) antibonding orbital, which would weaken the C-I bond and enhance its reactivity.

Prediction of NMR Spectra

DFT calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy, aiding in structure elucidation.[6][17][18][19][20]

Protocol for NMR Spectra Prediction:

  • GIAO Method: Use the Gauge-Including Atomic Orbital (GIAO) method, which is the standard for calculating isotropic shielding constants (σ).

  • Calculation: Perform the GIAO calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)/SDD) on the optimized geometries of the most stable conformers.

  • Referencing: The calculated shielding constants (σ_calc) must be converted to chemical shifts (δ_pred) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_pred = σ_TMS - σ_calc

  • Boltzmann Averaging: If multiple conformers are significantly populated at room temperature, the predicted spectrum should be a Boltzmann-weighted average of the spectra of the individual conformers.

Table 2: Predicted ¹³C and ¹H Chemical Shifts (Hypothetical Example)

AtomConformer A (δ, ppm)Conformer B (δ, ppm)Boltzmann Averaged (δ, ppm)
C (CH-O)80.578.980.1
C (CH₂I)5.26.85.6
H (CH-O)4.14.34.1
H (CH₂I)3.23.43.3
...other atoms.........

PART 4: Reactivity and Mechanistic Insights

The iodomethyl group is a prime site for nucleophilic substitution (S_N2) reactions. Computational chemistry can be used to model these reactions, predict their feasibility, and elucidate their mechanisms.[10][11][12][21][22]

Modeling an S_N2 Reaction

Let's consider the S_N2 reaction of this compound with a simple nucleophile, such as a chloride ion (Cl⁻).

Protocol for Modeling the S_N2 Reaction:

  • Reactant and Product Optimization: Optimize the geometries of the reactants (this compound + Cl⁻) and the products (2-(Chloromethyl)oxepane + I⁻). This should be done in a suitable solvent using the PCM model.

  • Transition State (TS) Search: The key to modeling a reaction is locating the transition state. This can be done using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

  • TS Verification: A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-I bond and the formation of the C-Cl bond).

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima, confirming that the located TS is correct for the reaction of interest.

  • Activation Energy Calculation: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. This value is a key predictor of the reaction rate.

SN2_Reaction_Coordinate R Reactants (R-I + Nu⁻) TS Transition State [Nu---R---I]⁻‡ P Products (R-Nu + I⁻) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 Y_axis Gibbs Free Energy X_axis Reaction Coordinate dG ΔG‡ R_level TS_level R_level_x R_level_x->TS_level

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-(Iodomethyl)oxepane for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety and handling precautions for 2-(Iodomethyl)oxepane (CAS No. 130868-43-8), a valuable reagent in synthetic chemistry and drug discovery.[1][2][3] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Profile and Reactivity Insights

This compound is a heterocyclic compound featuring a seven-membered oxepane ring with an iodomethyl substituent.[3][4] Its utility in organic synthesis primarily stems from the reactivity of the carbon-iodine bond, which makes the iodomethyl group an excellent leaving group in nucleophilic substitution reactions.[5] This property allows for the introduction of the oxepane moiety into larger molecules, a structural motif of interest in medicinal chemistry.

However, the very reactivity that makes this compound useful also presents potential hazards. Alkyl iodides can be potent alkylating agents, and the strained nature of the oxepane ring, although less pronounced than in smaller cyclic ethers like oxetanes, can influence its reactivity.[6] It is crucial to handle this compound with an understanding of its potential to react with biological nucleophiles and to be sensitive to light and heat.[7][8]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound commences. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][2]

Causality of Hazards:

  • Alkylation Potential: The high reactivity of the iodomethyl group means the compound can readily react with biological macromolecules, leading to irritation and toxicity if ingested, inhaled, or in contact with skin.

  • Respiratory Irritation: Fine particles or vapors of the compound can irritate the mucous membranes of the respiratory tract.[2]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is crucial to minimize the inhalation of any dust or aerosols.

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are essential in the event of accidental exposure.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety glasses.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before use and disposed of immediately after handling the compound.[1] Proper glove removal technique is essential to avoid skin contact.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full-body suit should be considered.[1]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount for ensuring safety.

General Handling Workflow

The following diagram illustrates the essential steps for the safe handling of this compound in a research setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_storage Store Compound cleanup_waste->cleanup_storage

Caption: A flowchart outlining the key stages of safely handling this compound.

Step-by-Step Handling Protocol
  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

    • Ensure all necessary engineering controls are in place and functioning correctly.

    • Don the appropriate PPE as detailed in Section 3.2.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[1]

    • If the compound is a solid, handle it with care to prevent generating dust.

    • If it is a liquid, use a syringe or pipette for transfers.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory.[7]

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Dispose of contaminated waste, including gloves and disposable labware, in a designated hazardous waste container.[2]

Storage Requirements
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible substances, heat, and sources of ignition.[2]

  • The compound may be light-sensitive; store in an opaque container or in a dark location.[8]

  • Store in a locked cabinet or other secure location to prevent unauthorized access.[2]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spills and Leaks
  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or earth.

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustion may produce hazardous fumes of carbon oxides and hydrogen iodide.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Do not allow the product to enter drains.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards and the implementation of robust control measures, is essential for protecting researchers and ensuring the successful progression of scientific endeavors.

References

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  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]

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Stability and Storage of 2-(Iodomethyl)oxepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Iodomethyl)oxepane is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery, serving as a versatile building block for more complex molecular architectures. Its utility is intrinsically linked to its chemical stability and reactivity, which are governed by the interplay of the oxepane ring and the primary alkyl iodide functionality. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers evidence-based recommendations for its optimal storage and handling. While specific experimental stability data for this compound is not extensively published, this guide synthesizes established principles of organic chemistry to provide a robust framework for its use in a research and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and reactivity.

PropertyValueSource
CAS Number 130868-43-8N/A
Molecular Formula C₇H₁₃ION/A
Molecular Weight 240.08 g/mol N/A
Appearance Inferred to be a liquidN/A

The structure of this compound features a seven-membered oxepane ring, which is generally considered to have low ring strain compared to smaller cyclic ethers like oxiranes and oxetanes.[1][2] The oxepane ring exists in a dynamic equilibrium of several low-energy twist-chair and twist-boat conformations.[1] The key reactive center of the molecule is the primary iodomethyl group, where the carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a good leaving group in nucleophilic substitution and elimination reactions.

Key Factors Influencing Stability

The stability of this compound is primarily influenced by temperature, light, moisture, pH, and the presence of oxidizing agents or nucleophiles.

Thermal Stability

While specific thermal decomposition data for this compound is not available, alkyl iodides are generally the least thermally stable of the alkyl halides. Elevated temperatures can provide the necessary activation energy for several degradation pathways, including elimination and substitution reactions. It is crucial to store the compound at reduced temperatures to minimize the rate of these potential degradation reactions.

Photostability

Organic compounds containing a C-I bond are susceptible to photolytic cleavage upon exposure to light, particularly in the UV spectrum. The energy from photons can induce homolytic cleavage of the carbon-iodine bond, generating a primary alkyl radical and an iodine radical. These reactive radical species can then initiate a cascade of further reactions, leading to a complex mixture of degradation products. Therefore, protection from light is a critical aspect of storing this compound.

Hydrolytic Stability

This compound can be susceptible to hydrolysis under both acidic and basic conditions, albeit through different mechanisms.

  • Acidic Conditions: Under acidic conditions, the ether oxygen can be protonated, making the oxepane ring susceptible to cleavage by the iodide ion or other nucleophiles present.[3][4] However, the primary iodomethyl group is more likely to undergo solvolysis, where the solvent (e.g., water) acts as a nucleophile.[5][6][7]

  • Neutral to Basic Conditions: In neutral or basic aqueous media, the primary degradation pathway is likely to be nucleophilic substitution (SN2) of the iodide by water or hydroxide ions, yielding 2-(hydroxymethyl)oxepane. The rate of this reaction will be dependent on the concentration of the nucleophile and the temperature.

Oxidative Stability

The presence of oxidizing agents can lead to the degradation of this compound. The iodide moiety can be oxidized to form various iodine species, which can catalyze further decomposition.[8] It is therefore important to store the compound under an inert atmosphere to prevent oxidative degradation.

Potential Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be postulated. The following diagram illustrates the major anticipated degradation routes.

G A This compound B 2-(Hydroxymethyl)oxepane A->B  Hydrolysis (SN2) (H₂O, OH⁻) C 2-Methyleneoxepane A->C Elimination (E2) (Base) D Oxepan-2-ylmethanol radical + I• A->D Photolysis (Light, hν) E Ring-opened products A->E Acid-catalyzed ring cleavage

Caption: Postulated degradation pathways for this compound.

  • Nucleophilic Substitution (SN2): This is a likely pathway in the presence of nucleophiles, such as water or alcohols, leading to the displacement of the iodide and the formation of the corresponding alcohol or ether.

  • Elimination (E2): In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, resulting in the formation of 2-methyleneoxepane.[9][10]

  • Photolytic Cleavage: As previously mentioned, exposure to light can lead to the formation of radical species.

  • Acid-Catalyzed Ring Cleavage: Under strong acidic conditions, the protonated ether can undergo ring-opening.[3][4]

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.Minimizes the rate of thermal degradation, including substitution and elimination reactions.
Light Store in an amber, light-proof container.Prevents photolytic cleavage of the C-I bond.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation.
Moisture Store in a tightly sealed container in a dry environment.Minimizes hydrolysis.
Purity Use high-purity material, as impurities can catalyze degradation.N/A

Handling:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes.

  • Minimize the time the container is open to the atmosphere.

Experimental Workflow for Stability Assessment (Forced Degradation Study)

To experimentally determine the stability of this compound and identify its degradation products, a forced degradation study is recommended.[11][12][13][14] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1M HCl) F Time-point Sampling A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidation (e.g., 3% H₂O₂) C->F D Thermal Stress (e.g., 60°C) D->F E Photolytic Stress (ICH Q1B compliant) E->F G HPLC-UV/MS Analysis F->G H Peak Purity & Mass Balance G->H I This compound (in solution) I->A I->B I->C I->D I->E

Caption: Workflow for a forced degradation study of this compound.

Protocol:
  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution.

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the sample solution to a light source according to ICH Q1B guidelines.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots from each stress condition, quench the reaction if necessary (e.g., neutralize the acid or base), and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometry (MS) detection.[15] This will allow for the quantification of the parent compound and the identification of any degradation products.

  • Data Evaluation: Evaluate the percentage of degradation of this compound and identify the major degradation products by their mass-to-charge ratio and fragmentation patterns. Assess the mass balance to ensure that all major degradation products have been accounted for.[16]

Conclusion

While this compound is a valuable synthetic intermediate, its inherent reactivity as a primary alkyl iodide necessitates careful consideration of its stability and storage conditions. The principal degradation pathways are likely to involve nucleophilic substitution, elimination, and photolysis. To maintain the purity and efficacy of this reagent, it is imperative to store it at low temperatures (2-8°C for short-term, -20°C for long-term), protected from light and moisture, and preferably under an inert atmosphere. For critical applications, a forced degradation study is recommended to fully characterize its stability profile and identify potential degradation products, thereby ensuring the robustness and reproducibility of experimental outcomes.

References

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  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231.
  • Stirling, C. J. M. (1985). Why is ring strain alone unable to fully explain the rate accelerations of oxirane and thiirane in nucleophilic substitution. Tetrahedron, 41(9), 1613-1666.
  • Defense Technical Information Center. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Retrieved from [Link]

  • Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). ChembPuro. Retrieved from [Link]

  • Reynolds, D. W., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation.
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  • Gronert, S. (2008). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. The Journal of Organic Chemistry, 73(1), 102-110.
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An In-Depth Technical Guide to 2-(Iodomethyl)oxepane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Iodomethyl)oxepane is a saturated seven-membered oxygen-containing heterocycle, specifically an oxepane ring, substituted with an iodomethyl group at the 2-position. Its chemical structure, featuring a reactive primary iodide and a flexible, sp³-rich oxepane core, makes it a valuable building block in modern organic synthesis and medicinal chemistry. The oxepane moiety itself is of growing interest as a bioisostere for other cyclic systems, offering a unique combination of polarity, metabolic stability, and three-dimensional character that can be leveraged to optimize the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Commercial Availability and Sourcing

For researchers requiring immediate access to this compound (CAS No. 130868-43-8), the compound is available from a number of specialized chemical suppliers.[1][2][3][4][5][6] Procurement typically involves lead times of a few weeks, and the compound is generally intended for research and development purposes only.[1][7] When sourcing, it is critical to obtain and review the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) to ensure proper handling and confirm that the material meets the required purity specifications for the intended application.

Below is a comparative summary of representative suppliers. Note that pricing and availability are subject to change and should be confirmed directly with the vendor.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierProduct Number/Ref.PurityAvailable QuantitiesTypical Lead Time
AaronchemAR009H7L95%50mg, 100mg, 250mg, 500mg2-3 weeks[1]
BLD PharmBD0081373-Inquire for detailsInquire for details[2]
CymitQuimicaIN-DA009GIL-Inquire for detailsInquire for details[7]
Synchemcic02295%Synthesis on demandInquire for details[3]
2a biotech2A-0116656-Inquire for detailsInquire for details[4]
Chemsigma238749-Inquire for detailsInquire for details[6]

Purity, quantity, and lead time information are based on data available from supplier websites and may vary. Researchers should always request a formal quotation.

Synthesis and Purification

While commercially available in small quantities, in-house synthesis may be a more viable option for large-scale needs or for the creation of analogs. The most direct and common synthetic route to this compound is through the iodination of the corresponding primary alcohol, 2-(Hydroxymethyl)oxepane. A robust and widely used method for this transformation is the Appel reaction or a variation thereof, which utilizes triphenylphosphine and iodine.

Causality in Experimental Design: The Appel Reaction

The Appel reaction is a classic method for converting alcohols to alkyl halides. Its effectiveness stems from the formation of a highly reactive phosphonium iodide intermediate in situ.

  • Activation of Alcohol: Triphenylphosphine (PPh₃) and iodine (I₂) react to form an initial complex. The oxygen of the alcohol (2-(Hydroxymethyl)oxepane) then attacks the electrophilic phosphorus atom, displacing an iodide ion.

  • Intermediate Formation: This forms an alkoxyphosphonium iodide salt. This intermediate is highly activated, transforming the hydroxyl group into an excellent leaving group (triphenylphosphine oxide, Ph₃P=O).

  • Nucleophilic Substitution: The displaced iodide ion (I⁻) then acts as a nucleophile, attacking the carbon atom of the iodomethyl group in an Sₙ2 reaction. This displaces the stable triphenylphosphine oxide, yielding the desired this compound product.

The use of a mild base like imidazole is often included to neutralize the HI generated during the reaction, preventing potential side reactions. Dichloromethane is a common solvent choice due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.

Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in a typical laboratory-scale synthesis.

SynthesisWorkflow Reactants Reactants: - 2-(Hydroxymethyl)oxepane - Triphenylphosphine - Iodine - Imidazole Reaction Reaction Vessel (0°C to 25°C) Reactants->Reaction Solvent Solvent: Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup (Quench, Separate Layers) Reaction->Workup 1. Pour into ice water 2. Extract with DCM Purification Purification (Silica Gel Chromatography) Workup->Purification Dry & Concentrate Product Product: This compound Purification->Product Elute with Hexane/EtOAc

Caption: Synthetic workflow for this compound via Appel-type iodination.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the iodination of primary alcohols.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add triphenylphosphine (1.3 eq) and imidazole (2.6 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Iodine Addition: Slowly add iodine (1.3 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at 0°C for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve 2-(Hydroxymethyl)oxepane (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature (approx. 25°C). Stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine all organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexane and gradually increasing the polarity), to yield pure this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the iodomethyl protons (-CH₂I) as a doublet of doublets or multiplet in the 3.2-3.5 ppm range. The proton on the chiral center (-OCH-) would appear as a multiplet further downfield, and the oxepane ring protons would resonate in the aliphatic region (approx. 1.4-2.0 ppm).

    • ¹³C NMR: The carbon of the iodomethyl group (-CH₂I) will be highly characteristic, appearing significantly upfield (typically < 10 ppm) due to the heavy atom effect of iodine.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₁₃IO, MW: 240.08 g/mol ).[1][3][7]

  • Infrared (IR) Spectroscopy: Look for strong C-O-C stretching frequencies characteristic of the ether linkage and the absence of a broad O-H stretch from the starting alcohol.

Applications in Research and Drug Discovery

The utility of this compound lies in its function as an alkylating agent and a scaffold for introducing the sp³-rich oxepane moiety. The oxepane ring system is increasingly recognized as a valuable motif in medicinal chemistry, often used to replace less favorable groups to enhance drug-like properties.

Role as a Bioisosteric Replacement

Saturated heterocycles like oxepane are used to improve key drug properties:

  • Solubility: The embedded ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The sp³-rich core can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to aromatic or more labile functional groups.

  • Three-Dimensionality: Moving away from "flat" aromatic structures towards 3D scaffolds like oxepane can lead to improved binding affinity and selectivity for biological targets.[8]

Synthetic Applications

As a reactive primary iodide, this compound is an excellent electrophile for Sₙ2 reactions. It can be used to introduce the "oxepanylmethyl" group onto a variety of nucleophiles, including:

  • Amines (to form secondary or tertiary amines)

  • Phenols and thiols (to form ethers and thioethers)

  • Carboxylates (to form esters)

  • Enolates and other carbon nucleophiles (to form new C-C bonds)

This reactivity makes it a key intermediate for building more complex molecules that incorporate the beneficial oxepane scaffold, which is found in various bioactive compounds and clinical drug candidates.[9][10]

Safety, Handling, and Storage

This compound should be handled with care in a well-ventilated fume hood. As with most alkyl iodides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It is also a potential alkylating agent and should be treated as harmful. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[2] Refrigeration (2-8°C) is recommended to ensure long-term stability.

References

  • 2a biotech . This compound. [Link][4]

  • Chemsigma . 2-(IODOMETHYL)-OXEPANE. [Link][6]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link][9][10]

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Methodological & Application

Synthetic Routes to 2-(Iodomethyl)oxepane: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and efficient synthetic strategies for the preparation of 2-(Iodomethyl)oxepane, a valuable saturated seven-membered oxygen heterocycle and a key building block in medicinal chemistry and materials science. We present a highly practical two-stage synthetic approach, commencing with the synthesis of the key intermediate, 2-(hydroxymethyl)oxepane, from the readily available and economical starting material, ε-caprolactone. The subsequent conversion of the primary alcohol to the target iodide is achieved via a high-fidelity Appel-type iodination. This document provides researchers, chemists, and drug development professionals with detailed, step-by-step protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity.

Introduction: The Significance of the Oxepane Moiety

The oxepane scaffold is a privileged seven-membered heterocyclic motif present in a diverse array of biologically active natural products, including marine polyethers like laurencin and brevetoxin. The incorporation of an iodomethyl group at the 2-position furnishes a versatile synthetic handle, enabling a wide range of subsequent nucleophilic substitution and cross-coupling reactions. This makes this compound an attractive starting material for the synthesis of complex molecular architectures and for the development of novel pharmaceutical agents and functional materials. The synthetic challenge lies in the efficient construction of the medium-sized seven-membered ring and the clean conversion to the target iodide. This guide outlines a validated and reproducible pathway to achieve this synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound points to 2-(hydroxymethyl)oxepane as the immediate precursor. This simplifies the problem to two distinct stages: the formation of the substituted oxepane ring and the conversion of a primary alcohol to an alkyl iodide.

Our forward-synthetic strategy is therefore as follows:

  • Synthesis of 2-(Hydroxymethyl)oxepane: We will utilize ε-caprolactone, an inexpensive bulk chemical, as the starting material. A two-step reduction sequence is employed. First, a partial reduction of the lactone to the corresponding lactol (a cyclic hemiacetal) is performed. This is followed by an ionic reduction of the lactol to the target 2-(hydroxymethyl)oxepane. This approach offers excellent control and avoids the complexities of intermolecular cyclization reactions.

  • Iodination via Appel Reaction: The primary alcohol of 2-(hydroxymethyl)oxepane is then converted to the iodide using a modified Appel reaction. This method is chosen for its mild reaction conditions, high yields, and compatibility with the ether functionality, proceeding via an S(_N)2 mechanism.[1][2]

Synthetic_Pathway Target This compound Intermediate1 2-(Hydroxymethyl)oxepane Target->Intermediate1 Appel Iodination Intermediate2 Oxepan-2-ol (Lactol) Intermediate1->Intermediate2 Ionic Reduction (Et3SiH, BF3·Et2O) StartingMaterial ε-Caprolactone Intermediate2->StartingMaterial Partial Reduction (DIBAL-H)

Caption: Overall synthetic strategy for this compound.

Synthesis of Key Intermediate: 2-(Hydroxymethyl)oxepane

This synthesis is performed in two distinct steps from ε-caprolactone. The first step involves the low-temperature partial reduction to the lactol, which is then immediately used in the subsequent ionic reduction to yield the final product.

Step 1: Partial Reduction of ε-Caprolactone to Oxepan-2-ol

The conversion of a lactone to a lactol requires a mild and controllable reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[2] At low temperatures (typically -78 °C), DIBAL-H delivers a single hydride to the ester carbonyl, forming a stable tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to the desired lactol rather than undergoing further reduction to the diol. Maintaining the low temperature is critical to prevent over-reduction.

Step 2: Ionic Reduction of Oxepan-2-ol to 2-(Hydroxymethyl)oxepane

The lactol intermediate is reduced to the final product using a hydride donor, such as triethylsilane (Et(_3)SiH), in the presence of a Lewis acid, typically boron trifluoride etherate (BF(_3)·Et(_2)O).[3] The Lewis acid activates the hydroxyl group of the lactol, facilitating its departure as water and generating a transient oxocarbenium ion. This electrophilic species is then rapidly and irreversibly trapped by a hydride delivered from the triethylsilane, yielding the thermodynamically stable 2-(hydroxymethyl)oxepane.

Protocol 1: Synthesis of 2-(Hydroxymethyl)oxepane

Materials:

  • ε-Caprolactone (99%)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

  • Triethylsilane (Et(_3)SiH, 99%)

  • Boron trifluoride etherate (BF(_3)·Et(_2)O, ≥46.5% BF(_3))

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO(_3))

  • Anhydrous Magnesium Sulfate (MgSO(_4))

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ε-caprolactone (11.4 g, 100 mmol) and dissolve in anhydrous DCM (200 mL).

  • Partial Reduction: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add DIBAL-H (1.0 M in hexanes, 110 mL, 110 mmol, 1.1 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed -70 °C.

  • Lactol Formation: Stir the reaction mixture at -78 °C for an additional 2 hours. The reaction progress can be monitored by TLC (staining with p-anisaldehyde).

  • Ionic Reduction Setup: In a separate flame-dried flask, prepare a solution of triethylsilane (17.4 g, 24 mL, 150 mmol, 1.5 eq) in anhydrous DCM (50 mL).

  • Ionic Reduction: To the cold (-78 °C) reaction mixture containing the lactol, add the triethylsilane solution via cannula. Following this, add BF(_3)·Et(_2)O (18.5 g, 16.3 mL, 130 mmol, 1.3 eq) dropwise over 20 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (150 mL). Stir vigorously for 1 hour until two clear layers form.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (3 x 75 mL). Combine the organic layers and wash with saturated aqueous NaHCO(_3) (100 mL) and brine (100 mL).

  • Purification: Dry the combined organic phase over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 2-(hydroxymethyl)oxepane as a colorless oil.

ParameterValue
Starting Material ε-Caprolactone
Key Reagents DIBAL-H, Et(_3)SiH, BF(_3)·Et(_2)O
Solvent Dichloromethane (DCM)
Temperature -78 °C to 0 °C
Typical Yield 75-85%
Purity (Post-Chroma.) >98%

Synthesis of this compound via Appel Reaction

The Appel reaction provides a mild and efficient method for converting primary alcohols into primary iodides.[1][4] The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by an iodide ion in a classic S(_N)2 reaction. The use of imidazole is crucial as it acts as a catalyst and a base to neutralize the HI formed in situ, preventing side reactions.[5]

Appel_Mechanism cluster_activation Reagent Activation cluster_reaction Alcohol Conversion PPh3 Triphenylphosphine Active_Reagent [Ph3P-I]+ I- PPh3->Active_Reagent + I2 I2 Iodine Alcohol R-CH2OH Oxyphosphonium [R-CH2-O-PPh3]+ I- Alcohol->Oxyphosphonium + [Ph3P-I]+ I- Product R-CH2-I Oxyphosphonium->Product SN2 attack by I- Byproduct Ph3P=O Oxyphosphonium->Byproduct

Caption: Simplified mechanism of the Appel iodination reaction.

Protocol 2: Synthesis of this compound

Materials:

  • 2-(Hydroxymethyl)oxepane

  • Triphenylphosphine (PPh(_3), 99%)

  • Iodine (I(_2), 99.8%)

  • Imidazole (99.5%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Thiosulfate (Na(_2)S(_2)O(_3))

  • Anhydrous Magnesium Sulfate (MgSO(_4))

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (15.7 g, 60 mmol, 1.5 eq) and imidazole (4.1 g, 60 mmol, 1.5 eq). Dissolve the solids in anhydrous DCM (100 mL).

  • Iodine Addition: Cool the solution to 0 °C in an ice bath. Add iodine (15.2 g, 60 mmol, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. A dark-red solution/slurry will form. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Prepare a solution of 2-(hydroxymethyl)oxepane (5.2 g, 40 mmol, 1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of Na(_2)S(_2)O(_3) (100 mL) until the dark color disappears.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO(_4). Filter the solution and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield this compound as a pale yellow oil.

ParameterValue
Starting Material 2-(Hydroxymethyl)oxepane
Key Reagents PPh(_3), I(_2), Imidazole
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Purity (Post-Chroma.) >98%

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging the controlled reduction of ε-caprolactone to form the key 2-(hydroxymethyl)oxepane intermediate, this approach avoids many of the challenges associated with the construction of seven-membered rings. The subsequent high-yielding Appel iodination furnishes the target compound with excellent purity. These protocols are designed to be robust and reproducible, providing researchers with a clear and efficient pathway to access this valuable synthetic building block for applications in drug discovery and advanced materials synthesis.

References

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Application Notes and Protocols: 2-(Iodomethyl)oxepane as a Versatile Precursor for Novel Oxepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The oxepane scaffold, a seven-membered oxygen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry and materials science. Its incorporation into molecular architectures can significantly modulate physicochemical properties such as solubility, metabolic stability, and conformational rigidity. This guide provides a comprehensive overview of the synthesis and utility of 2-(iodomethyl)oxepane, a key building block for the introduction of the oxepane moiety. Detailed, field-proven protocols for the preparation of this compound and its subsequent elaboration into a variety of valuable oxepane derivatives, including ethers, amines, and nitriles, are presented. The underlying chemical principles, reaction mechanisms, and characterization data are discussed to provide a self-validating and practical resource for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of the Oxepane Moiety

The oxepane ring system is a privileged scaffold found in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its larger ring size compared to more common five- and six-membered heterocycles imparts unique conformational flexibility, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of the oxepane motif has been shown to improve pharmacokinetic profiles, enhance metabolic stability, and provide novel intellectual property positions for drug candidates.

This compound serves as a highly versatile precursor for the synthesis of a wide range of 2-substituted oxepane derivatives. The primary iodide is an excellent leaving group, readily displaced by a variety of nucleophiles under standard reaction conditions. This allows for the facile introduction of diverse functional groups, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies.

Synthesis and Characterization of this compound

The reliable synthesis of this compound is paramount for its use as a synthetic precursor. The following protocol describes a robust and scalable method for the conversion of the corresponding alcohol, 2-(hydroxymethyl)oxepane, to the desired iodide via an Appel-type reaction.

Synthesis Protocol: this compound

This protocol is adapted from a standard procedure for the iodination of primary alcohols.

dot

G cluster_derivatives Oxepane Derivatives This compound This compound Ethers Ethers This compound->Ethers R-ONa (Williamson) Amines Amines This compound->Amines 1. Phthalimide, K2CO3 2. Hydrazine (Gabriel) or R2NH Nitriles Nitriles This compound->Nitriles NaCN Thioethers Thioethers This compound->Thioethers R-SH, Base

Application Notes & Protocols: Strategic Nucleophilic Substitution of 2-(Iodomethyl)oxepane for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxepane Scaffold and Its Strategic Importance

The oxepane ring, a seven-membered saturated oxygen-containing heterocycle, is a privileged scaffold found in a diverse array of bioactive natural products, particularly those of marine origin.[1] These molecules often exhibit potent biological activities, including significant cytotoxicity against various cancer cell lines.[1] Consequently, the development of synthetic methodologies to access functionalized oxepane derivatives is of paramount interest to researchers in medicinal chemistry and drug discovery.[2][3][4]

2-(Iodomethyl)oxepane (CAS: 130868-43-8, Formula: C₇H₁₃IO) is a versatile and highly reactive building block designed for this purpose.[5][6] Its utility stems from the primary alkyl iodide moiety, which combines an excellent leaving group (iodide) with a sterically unhindered carbon center. This configuration makes it an ideal substrate for nucleophilic substitution reactions, enabling the straightforward introduction of a wide range of functional groups and the construction of more complex molecular architectures.

This guide provides a detailed exploration of the mechanistic principles and practical laboratory protocols for leveraging this compound in synthetic applications.

Mechanistic Considerations: The Dominance of the Sɴ2 Pathway

The reaction of this compound with nucleophiles is governed predominantly by the bimolecular nucleophilic substitution (Sɴ2) mechanism. Several key factors dictate this preference:

  • Substrate Structure: The substrate is a primary alkyl iodide. Primary carbons are sterically accessible, allowing for the requisite backside attack by the nucleophile with minimal steric hindrance.[7] A unimolecular (Sɴ1) pathway is highly unfavorable as it would require the formation of a highly unstable primary carbocation.

  • Leaving Group: The iodide ion (I⁻) is an exceptional leaving group. Its large size allows the negative charge to be dispersed over a large volume, and it is the conjugate base of a very strong acid (hydroiodic acid, HI), making it a very weak base.[8] The rate-determining step in both Sɴ1 and Sɴ2 reactions involves the departure of the leaving group, and having a good one accelerates the reaction.

  • Solvent Effects: As will be detailed in the protocols, the Sɴ2 mechanism is significantly enhanced by the use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive.[9]

The Sɴ2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, which is simultaneously displaced.

Caption: The Sɴ2 reaction pathway for this compound.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the synthesis of various 2-substituted oxepane derivatives. Researchers should monitor reactions by Thin Layer Chromatography (TLC) to determine completion.

Protocol 1: Synthesis of 2-(Azidomethyl)oxepane via Azide Substitution

This protocol allows for the introduction of an azide moiety, a versatile functional group that can be further transformed, for example, via "click chemistry" or reduction to a primary amine. The procedure is adapted from similar syntheses of azidomethyl heterocycles.[10][11]

  • Objective: To synthesize 2-(Azidomethyl)oxepane.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Azide (NaN₃) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

    • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

    • Heat the reaction mixture to 60-70 °C and stir vigorously.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(Piperidin-1-ylmethyl)oxepane via Amine Alkylation

Alkylation of primary and secondary amines is a fundamental transformation for building C-N bonds. This protocol uses piperidine as a representative secondary amine.

  • Objective: To synthesize 2-(Piperidin-1-ylmethyl)oxepane.

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (2.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add piperidine (2.5 eq) and potassium carbonate (2.0 eq). The K₂CO₃ acts as a base to neutralize the HI formed during the reaction. Using excess amine can also serve this purpose.

    • Heat the mixture to reflux (approx. 82 °C) and stir.

    • Monitor the reaction by TLC until the starting iodide is consumed (typically 3-5 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The resulting crude amine can be purified by column chromatography if needed.

Protocol 3: Synthesis of 2-(Ethoxymethyl)oxepane via Williamson-Type Ether Synthesis

This protocol adapts the classic Williamson ether synthesis to form an ether linkage, a common motif in drug candidates.[12]

  • Objective: To synthesize 2-(Ethoxymethyl)oxepane.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Ethoxide (NaOEt) (1.2 eq)

    • Anhydrous Ethanol (EtOH)

    • Diethyl ether

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol. Alternatively, generate it in situ by carefully adding sodium metal (1.2 eq) to anhydrous ethanol.

    • Add this compound (1.0 eq) to the ethoxide solution at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.

    • Monitor for completion by TLC (typically 2-4 hours).

    • Quench the reaction by carefully adding deionized water.

    • Remove the bulk of the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Summary of Reaction Conditions and Product Analysis

The choice of nucleophile dictates the resulting functionality. The following table provides a comparative summary.

Nucleophile Reagent Solvent Typical Temp. Product Functional Group
AzideSodium Azide (NaN₃)DMF60-70 °CAzide (-CH₂N₃)
Amine (Sec.)Piperidine / K₂CO₃AcetonitrileReflux (~82 °C)Tertiary Amine (-CH₂NC₅H₁₀)
AlkoxideSodium Ethoxide (NaOEt)Ethanol25-50 °CEther (-CH₂OCH₂CH₃)
ThiolateSodium Thiophenoxide (NaSPh)DMF25-40 °CThioether (-CH₂SPh)

Product Characterization: Successful substitution should be confirmed using standard analytical techniques:

  • ¹H NMR: Disappearance of the characteristic signal for the -CH₂-I protons (typically ~3.2-3.4 ppm) and the appearance of new signals corresponding to the protons adjacent to the newly installed functional group.

  • ¹³C NMR: A shift in the resonance of the methylene carbon from C-I (~5-15 ppm) to a downfield position characteristic of C-N, C-O, or C-S.

  • Mass Spectrometry (MS): Confirmation of the correct molecular weight for the substituted product.

  • FT-IR Spectroscopy: Appearance of characteristic vibrational bands, such as the strong azide stretch (~2100 cm⁻¹).

General Experimental Workflow

The overall process for conducting these nucleophilic substitution reactions can be visualized as a standardized workflow.

Caption: A generalized workflow for nucleophilic substitution reactions.

References

  • Vertex AI Search. (2023). Oxetanes in Drug Discovery Campaigns - Semantic Scholar.
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The Synthetic Utility of 2-(Iodomethyl)oxepane in Natural Product Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 14, 2026 – In the intricate field of natural product synthesis, the strategic incorporation of unique structural motifs is paramount to achieving molecular complexity and biological activity. The oxepane ring, a seven-membered oxygen-containing heterocycle, is a recurring feature in a diverse array of marine and terrestrial natural products, often contributing significantly to their therapeutic properties. While numerous methods exist for the construction of the oxepane core, the use of functionalized building blocks offers a convergent and efficient approach. Among these, 2-(Iodomethyl)oxepane presents itself as a potentially valuable, yet underutilized, electrophilic synthon for the introduction of the oxepane moiety. This document aims to serve as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications and theoretical protocols involving this compound in the synthesis of complex natural products.

Introduction: The Oxepane Moiety and the Promise of this compound

The oxepane skeleton is a privileged scaffold in a variety of biologically active natural products.[1][2] Its conformational flexibility and the presence of the ether linkage can impart crucial pharmacological properties. The synthesis of oxepanes, however, can be challenging due to unfavorable entropic and enthalpic factors associated with the formation of seven-membered rings.[3]

Direct synthetic strategies often involve ring-closing metathesis, intramolecular Williamson ether synthesis, or rearrangements of smaller ring systems. An alternative and potentially more modular approach involves the use of pre-functionalized oxepane building blocks. This compound, with its reactive carbon-iodine bond, is an ideal candidate for nucleophilic substitution reactions, allowing for the direct attachment of the oxepane unit to a variety of molecular scaffolds.

Core Application: Alkylation of Nucleophiles

The primary utility of this compound lies in its ability to act as an alkylating agent. The carbon-iodine bond is highly susceptible to nucleophilic attack, making it a potent electrophile for a wide range of nucleophiles, including alcohols, phenols, thiols, and carbanions. This reactivity forms the basis for its potential application in the late-stage introduction of the oxepane motif or in the construction of key fragments for total synthesis.

O-Alkylation: Formation of Oxepanyl Ethers

A key potential application of this compound is the synthesis of oxepanyl ethers through the Williamson ether synthesis. This reaction would involve the deprotonation of an alcohol or phenol to form an alkoxide, which then displaces the iodide from this compound.

Conceptual Workflow:

O_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 R-OH (Alcohol/Phenol) Reaction_Step1 Deprotonation Reactant1->Reaction_Step1 Reactant2 This compound Reaction_Step2 SN2 Attack Reactant2->Reaction_Step2 Base Base (e.g., NaH, K2CO3) Base->Reaction_Step1 Solvent Solvent (e.g., DMF, THF) Solvent->Reaction_Step2 Product R-O-CH2-Oxepane (Oxepanyl Ether) Byproduct NaI / KI Alkoxide R-O- Reaction_Step1->Alkoxide Forms Alkoxide (R-O-) Alkoxide->Reaction_Step2 Reaction_Step2->Product Reaction_Step2->Byproduct

Caption: Conceptual workflow for the O-alkylation of alcohols/phenols using this compound.

Experimental Protocol (Hypothetical):

  • Preparation of the Alkoxide: To a solution of the desired alcohol or phenol (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (1.1 eq.). For alcohols, a strong base like sodium hydride (NaH) is often required, while for more acidic phenols, a weaker base like potassium carbonate (K₂CO₃) may suffice. The reaction mixture is typically stirred at 0 °C to room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: To the solution containing the alkoxide, add this compound (1.2 eq.) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired oxepanyl ether.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the quenching of the strong base (e.g., NaH) and the resulting alkoxide.

  • Aprotic Solvent: Aprotic polar solvents like DMF and THF are chosen to solubilize the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.

  • Excess Alkylating Agent: A slight excess of this compound is often used to ensure complete consumption of the potentially more valuable alcohol or phenol starting material.

  • Temperature Control: The initial deprotonation and the addition of the alkylating agent are often carried out at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.

C-Alkylation: Formation of Carbon-Carbon Bonds

For the construction of more complex carbon skeletons, this compound can be employed in the C-alkylation of soft carbon nucleophiles, such as enolates derived from ketones, esters, or malonates.

Experimental Protocol (Hypothetical):

  • Enolate Formation: To a solution of the carbonyl compound (1.0 eq.) in an anhydrous aprotic solvent like THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: this compound (1.2 eq.), dissolved in a small amount of anhydrous THF, is then added to the enolate solution at -78 °C. The reaction is stirred at this temperature for several hours and then allowed to slowly warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl and worked up as described for the O-alkylation protocol. Purification by column chromatography will yield the C-alkylated product.

Data Presentation:

Nucleophile ClassExample NucleophileProposed Product StructurePotential Application in Natural Product Synthesis
Oxygen PhenolAryl oxepanylmethyl etherSynthesis of polyether natural products
Oxygen Secondary AlcoholAlkyl oxepanylmethyl etherElaboration of complex chiral building blocks
Carbon Malonate EsterDiethyl 2-(oxepan-2-ylmethyl)malonatePrecursor for further chain extension and functionalization
Carbon Ketone Enolateα-(Oxepan-2-ylmethyl) ketoneIntroduction of a side chain for cyclization precursors

Synthesis of this compound

While commercially available from some suppliers, the synthesis of this compound can be achieved from readily available starting materials. A plausible synthetic route would involve the iodination of 2-(hydroxymethyl)oxepane.

Synthetic Scheme:

Synthesis StartingMaterial 2-(Hydroxymethyl)oxepane Reaction Appel-type Iodination StartingMaterial->Reaction Reagents Iodine (I2) Triphenylphosphine (PPh3) Imidazole Reagents->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product This compound Byproducts Triphenylphosphine oxide Imidazolium iodide Reaction->Product Reaction->Byproducts

Caption: Plausible synthetic route to this compound from 2-(hydroxymethyl)oxepane.

Experimental Protocol (Adapted from similar transformations):

  • Reaction Setup: To a solution of triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (1.5 eq.) portion-wise. The mixture is stirred at this temperature for 30 minutes.

  • Addition of Alcohol: A solution of 2-(hydroxymethyl)oxepane (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Conclusion and Future Outlook

While direct examples of the application of this compound in the total synthesis of natural products are not prevalent in the current literature, its potential as a robust building block is clear. The protocols and conceptual frameworks outlined in this document provide a solid foundation for researchers to explore its utility. The ability to directly introduce the oxepane moiety via reliable alkylation reactions opens up new avenues for the efficient and convergent synthesis of complex, biologically active molecules. Future research in this area could focus on the asymmetric synthesis of chiral this compound and its application in the stereoselective synthesis of natural products.

References

  • At present, there are no specific literature references detailing the use of this compound in natural product synthesis. The protocols and applications described herein are based on established principles of organic chemistry and analogous reactions with similar alkyl iodides.
  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link][3]

  • The Oxepane Motif in Marine Drugs. Marine Drugs. [Link][1][2][4]

Sources

Application Notes and Protocols: Versatile Functionalization of the Oxepane Scaffold via Nucleophilic Substitution on 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered oxepane ring is an important structural motif found in numerous natural products and pharmaceutical agents.[1] Its conformational flexibility and favorable physicochemical properties make it a valuable scaffold in medicinal chemistry. 2-(Iodomethyl)oxepane serves as a highly versatile synthetic intermediate, enabling the introduction of a wide array of functional groups through nucleophilic substitution. This guide provides a comprehensive overview of the reactivity of this compound and details robust, validated protocols for its reaction with various classes of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The underlying principles of the SN2 reaction mechanism are discussed to provide a rationale for experimental design and condition selection.

The Substrate: this compound

Properties and Reactivity Profile

This compound is a functionalized saturated heterocycle ideal for synthetic elaboration.

  • Structure: this compound

  • Molecular Formula: C₇H₁₃IO

  • Molecular Weight: 240.08 g/mol

  • CAS Number: 130868-43-8

The key to its utility lies in the primary alkyl iodide moiety. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group. The electrophilic carbon is sterically unhindered, rendering the substrate highly susceptible to backside attack by nucleophiles. Consequently, its reactions proceed reliably and predictably via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Synthesis Overview

This compound is typically prepared from its corresponding alcohol, (oxepan-2-yl)methanol. A standard and high-yielding method is the Appel reaction, using triphenylphosphine, imidazole, and iodine in an aprotic solvent like dichloromethane. This method proceeds under mild conditions and generally results in a clean conversion to the desired iodide.

Core Principles: The SN2 Reaction

The functionalization of this compound is governed by the SN2 mechanism.[2] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.

Mechanism of Action

The nucleophile (Nu:⁻) approaches the substrate from the side opposite to the leaving group (the "backside attack"). This approach minimizes steric repulsion and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-I bond's lowest unoccupied molecular orbital (LUMO).[2]

Workflow start This compound azide 2-(Azidomethyl)oxepane start->azide NaN₃, DMF amine 2-(Aminomethyl)oxepane Deriv. start->amine R₂NH, K₂CO₃ ether 2-(Alkoxymethyl)oxepane Deriv. start->ether R'ONa, THF thioether 2-((Alkylthio)methyl)oxepane Deriv. start->thioether R'SNa, DMF nitrile Oxepan-2-ylacetonitrile start->nitrile NaCN, DMSO

Sources

Mechanism of C-O bond formation using 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic C-O Bond Formation: Mechanism and Application of 2-(Iodomethyl)oxepane for the Synthesis of Novel Ether-Linked Scaffolds

Abstract

The introduction of cyclic ether moieties, such as the oxepane ring, into molecular scaffolds is a strategic approach in modern medicinal chemistry to enhance physicochemical properties, including aqueous solubility and metabolic stability.[1][2] this compound serves as a versatile building block for this purpose, enabling the formation of ether linkages (C-O bonds) with a variety of hydroxyl-containing substrates. This application note provides an in-depth analysis of the underlying reaction mechanism, primarily the Williamson ether synthesis, and offers detailed, field-proven protocols for its successful implementation. We will explore the critical parameters, including the choice of base, solvent, and reaction conditions, to guide researchers, scientists, and drug development professionals in leveraging this reagent for the synthesis of complex molecules.

Introduction: The Oxepane Moiety in Synthesis

The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is an increasingly valuable structural motif in drug discovery. Its incorporation can modulate a compound's conformational flexibility and polarity, distinguishing it from smaller rings like oxetanes or larger, more flexible chains.[1] this compound is an ideal reagent for introducing this scaffold, as it features a primary alkyl iodide. The primary carbon is sterically unhindered, and the iodide is an excellent leaving group, making it highly reactive towards nucleophilic substitution. This note focuses on its reaction with alcohols and phenols to form ethers, a fundamental transformation in organic synthesis.

The Core Mechanism: SN2-Mediated Etherification

The formation of a C-O bond using this compound and an alcohol or phenol proceeds via the Williamson ether synthesis , a classic and robust method that follows an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4]

The key steps and mechanistic features are as follows:

  • Deprotonation of the Nucleophile : The reaction is initiated by deprotonating the hydroxyl group of the alcohol (R-OH) or phenol (Ar-OH) using a suitable base. This converts the weakly nucleophilic alcohol into a much more potent nucleophile, the corresponding alkoxide (R-O⁻) or phenoxide (Ar-O⁻).[4][5] The choice of base is critical and depends on the acidity of the hydroxyl proton (see Section 3.1).

  • Nucleophilic Attack : The generated alkoxide/phenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom of the iodomethyl group on the this compound.

  • Concerted Bond Formation and Fission : In a concerted, single-step process characteristic of the SN2 mechanism, the nucleophile attacks the carbon from the side opposite to the leaving group (backside attack).[3][4] Simultaneously, the C-I bond breaks, and the iodide ion is displaced. This process proceeds through a trigonal bipyramidal transition state.

The primary nature of the electrophilic carbon in this compound is ideal for the SN2 pathway, as it minimizes steric hindrance and strongly disfavors the competing E2 elimination pathway that can plague reactions with secondary or tertiary alkyl halides.[3][5]

SN2_Mechanism Figure 1: S_N2 Mechanism for C-O Bond Formation cluster_reactants Reactants cluster_transition Transition State cluster_products Products RO_minus R-O⁻ TS [R-O···CH₂(Oxepane)···I]⁻ RO_minus->TS Backside Attack electrophile I-CH₂-Oxepane electrophile->TS product R-O-CH₂-Oxepane TS->product iodide I⁻ TS->iodide Leaving Group Departure

Figure 1: SN2 Mechanism for C-O Bond Formation

Experimental Design & Key Parameters

The success of the Williamson ether synthesis hinges on the careful selection of reagents and conditions.

Base Selection

The choice of base is dictated by the pKa of the alcohol or phenol.

  • For Unactivated Aliphatic Alcohols (pKa ~16-18): A strong, non-nucleophilic base is required to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice. It reacts irreversibly to form the alkoxide and hydrogen gas.[4][6]

  • For Phenols (pKa ~10) and Activated Alcohols: A weaker base is sufficient and often preferable to avoid side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective.[6][7] Cs₂CO₃ is often superior due to the higher solubility of its salts and the "cesium effect," which can accelerate SN2 reactions.

Solvent Selection

Polar aprotic solvents are ideal for SN2 reactions.[4] They can solvate the counter-ion of the base (e.g., Na⁺ or K⁺) but do not form strong hydrogen bonds with the alkoxide nucleophile. This leaves the nucleophile "naked" and highly reactive.

  • Recommended Solvents:

    • Tetrahydrofuran (THF): Excellent for reactions using NaH.

    • Acetonitrile (ACN): A good choice for reactions with carbonate bases.

    • N,N-Dimethylformamide (DMF): A highly polar option that can accelerate slow reactions, but can be more difficult to remove during workup.

Reaction Conditions: A Summary

The following table summarizes typical starting conditions for the etherification of different substrate classes with this compound.

Substrate ClassRecommended Base (Equivalents)Recommended SolventTypical Temperature (°C)Typical Time (h)
Primary Aliphatic Alcohol NaH (1.2 eq.)THF0 to 254 - 12
Secondary Aliphatic Alcohol NaH (1.2 - 1.5 eq.)THF or DMF25 to 606 - 24
Phenol K₂CO₃ (2.0 eq.) or Cs₂CO₃ (1.5 eq.)Acetonitrile25 to 82 (reflux)2 - 8
Electron-Deficient Phenol K₂CO₃ (2.0 eq.)Acetonitrile or DMF25 to 601 - 6

Note: These are starting points. All reactions should be monitored by an appropriate technique (e.g., TLC or LC-MS) to determine completion.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Etherification of an Aliphatic Alcohol (e.g., Benzyl Alcohol)

This protocol utilizes a strong base (NaH) suitable for less acidic alcohols.

Materials:

  • Benzyl Alcohol (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq.).

  • Solvent Addition: Add anhydrous THF to create a slurry. Cool the flask to 0 °C using an ice bath.

  • Nucleophile Formation: Slowly add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF to the NaH slurry. Causality Note: Slow addition is crucial to control the evolution of H₂ gas. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Electrophile Addition: Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Wash the organic layer sequentially with water and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Protocol 2: Etherification of a Phenol (e.g., 4-Methoxyphenol)

This protocol uses a milder carbonate base, which is simpler and safer to handle.[6]

Materials:

  • 4-Methoxyphenol (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), finely pulverized (2.0 eq.)

  • This compound (1.1 eq.)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add 4-methoxyphenol (1.0 eq.), pulverized K₂CO₃ (2.0 eq.), and acetonitrile.[7]

  • Electrophile Addition: Add this compound (1.1 eq.) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting phenol is consumed (typically 2-8 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts, rinsing the filter cake with EtOAc.[6]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Workflow Figure 2: General Experimental Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification A 1. Reagent Preparation (Dry Solvents, Weigh Reagents) B 2. Inert Atmosphere Setup (N₂ or Argon) A->B C 3. Nucleophile Generation (Deprotonation with Base) B->C D 4. Electrophile Addition (Add this compound) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Reaction Quenching E->F G 7. Aqueous Workup (Extraction & Washing) F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I

Figure 2: General Experimental Workflow

Conclusion

This compound is a highly effective reagent for the synthesis of oxepane-containing ethers via the SN2 mechanism. Its utility stems from its nature as a primary alkyl iodide, which ensures high reactivity and minimizes unwanted elimination side reactions. By carefully selecting the appropriate base and solvent system tailored to the specific alcohol or phenol substrate, researchers can achieve efficient and high-yielding C-O bond formation. The protocols provided herein offer robust starting points for the incorporation of this valuable heterocyclic motif into diverse molecular architectures for applications in drug discovery and materials science.

References

  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

  • SynArchive. Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • PubMed Central (PMC). Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. [Link]

  • Semantic Scholar. Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis Utilizing 2-(Iodomethyl)oxepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the stereoselective applications of 2-(iodomethyl)oxepane and its derivatives. This document details specific, field-proven protocols, explains the underlying principles of stereocontrol, and offers insights into the practical application of these chiral building blocks in the synthesis of complex, biologically active molecules.

Introduction: The Oxepane Moiety as a Privileged Scaffold

The oxepane ring, a seven-membered cyclic ether, is a recurring structural motif in a diverse array of marine natural products, many of which exhibit significant biological activities, including potent cytotoxic properties against various cancer cell lines.[1][2][3] The stereochemical configuration of substituents on the oxepane core is often crucial for its therapeutic efficacy, making stereoselective synthesis a critical aspect of developing oxepane-based drug candidates. This compound, particularly in its enantiomerically pure forms, serves as a versatile chiral building block for introducing the oxepane moiety with defined stereochemistry. The primary iodide offers a reactive handle for a variety of nucleophilic substitution and coupling reactions, allowing for the construction of complex molecular architectures.

This guide will delve into two distinct applications that highlight the utility of stereochemically defined oxepane derivatives in the synthesis of medicinally relevant compounds.

Application 1: Stereoselective Synthesis of a Potential Anti-Asthmatic Oxepane Derivative

This section details the stereoselective synthesis of (2S,7S)-7-(4-phenoxymethyl)-2-(1-N-hydroxyureidyl-3-butyn-4-yl)oxepane, a novel compound with potential therapeutic applications in asthma treatment.[4] The synthesis showcases a strategy where the stereochemistry of the oxepane ring is established early and carried through a series of transformations.

Key Strategic Element: Substrate-Controlled Diastereoselectivity

The core of this synthetic approach relies on the inherent stereochemistry of the starting material, derived from a chiral pool, to direct the stereochemical outcome of subsequent reactions. The rigidity and defined conformation of the oxepane ring play a crucial role in facial selectivity during key bond-forming steps.

Experimental Workflow Diagram

workflow1 A Starting Material (Chiral Diol) B Regioselective Oxidation A->B C Ring Closure with PhSO2H B->C D Formation of 2-Benzenesulfonyl Oxepane C->D E Nucleophilic Substitution D->E F Final Product (Anti-Asthmatic Candidate) E->F

Caption: Synthetic workflow for the anti-asthmatic oxepane derivative.

Detailed Experimental Protocol: Key Ring-Forming Step

The following protocol is adapted from the work of Gurjar et al. and focuses on the efficient ring closure to form the key 2-benzenesulfonyl oxepane intermediate.[4]

Reaction: Cyclization to form 2-Benzenesulfonyl Oxepane Derivative

  • Preparation of the Reaction Mixture:

    • To a solution of the open-chain aldehyde precursor (1.0 equivalent) in dry dichloromethane (CH₂Cl₂) (0.1 M), add benzenesulfinic acid (PhSO₂H) (1.2 equivalents).

    • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

    • The reaction is typically complete within 2-3 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-benzenesulfonyl oxepane derivative as a mixture of diastereomers.

Data Summary
StepKey ReagentsSolventYieldDiastereomeric Ratio (cis:trans)
Ring ClosurePhSO₂HCH₂Cl₂HighVaries with substrate
Subsequent TransformationsVarious---

Note: The original publication reported that the cis-isomer exhibited better biological activity than the trans-isomer.[4]

Mechanistic Insight: Stereochemical Control

The stereoselectivity of the cyclization is influenced by the pre-existing stereocenters in the acyclic precursor. The reaction proceeds through the formation of a hemiacetal intermediate, followed by nucleophilic attack of the sulfinic acid and subsequent dehydration. The facial selectivity of the initial hemiacetal formation, governed by steric and electronic factors of the existing chiral centers, dictates the diastereomeric outcome of the final product.

Application 2: Oxepane Intermediate in the Total Synthesis of (+)-Laurencin

(+)-Laurencin is a marine natural product isolated from red algae that contains an eight-membered oxocene ring.[5] Several total syntheses of (+)-laurencin have been reported, with some employing an oxepane-based intermediate that is later expanded or modified to form the final oxocene core. This section focuses on a synthetic strategy that utilizes a ring-closing metathesis (RCM) reaction to construct a key oxepane-related intermediate.[5]

Key Strategic Element: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of medium-sized rings, including oxepanes and oxocenes.[1][6] The choice of catalyst and reaction conditions is crucial for achieving high yields and, in some cases, controlling the stereochemistry of the newly formed double bond.

Experimental Workflow Diagram

workflow2 A Acyclic Diene Precursor B Ring-Closing Metathesis (Grubbs' Catalyst) A->B C Cyclic Ether Intermediate B->C D Further Functionalization C->D E (+)-Laurencin D->E

Caption: RCM approach to a key intermediate for (+)-laurencin synthesis.

Detailed Experimental Protocol: Ring-Closing Metathesis

The following is a generalized protocol for the RCM reaction to form a seven- or eight-membered cyclic ether, based on common practices in natural product synthesis.[2][5]

Reaction: Formation of Cyclic Ether via RCM

  • Preparation of the Reaction Mixture:

    • Dissolve the acyclic diene precursor (1.0 equivalent) in a degassed, dry solvent such as dichloromethane (CH₂Cl₂) or toluene to a dilute concentration (typically 0.001-0.01 M) to favor intramolecular cyclization.

    • Sparge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) in the reaction solvent to the diene solution under a positive pressure of inert gas.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or ¹H NMR spectroscopy, observing the disappearance of the starting material and the appearance of the cyclized product. The reaction is driven by the formation of volatile ethylene gas.

  • Work-up and Purification:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclic ether.

Data Summary
SubstrateCatalyst (mol%)SolventTemp. (°C)Yield (%)
Acyclic Diene for Laurencin IntermediateGrubbs' II (1-5)CH₂Cl₂4080-95
Mechanistic Insight: The Chauvin Mechanism

The ring-closing metathesis reaction proceeds via the Chauvin mechanism, involving a series of [2+2] cycloaddition and cycloreversion steps.[1] The reaction is initiated by the coordination of the ruthenium catalyst to one of the terminal alkenes of the diene substrate, forming a metallacyclobutane intermediate. Subsequent cycloreversion releases a new carbene species, which then reacts intramolecularly with the second alkene to form another metallacyclobutane. The final cycloreversion step releases the cyclic alkene product and regenerates a ruthenium carbene, which continues the catalytic cycle. The high dilution conditions favor the intramolecular reaction over intermolecular polymerization.

Conclusion

The stereoselective synthesis using this compound and its derivatives provides a powerful platform for the construction of complex, biologically active molecules. The protocols and strategies outlined in these application notes demonstrate the versatility of this chiral building block in both substrate-controlled diastereoselective reactions and in the construction of key intermediates for natural product synthesis via powerful catalytic methods like ring-closing metathesis. The ability to precisely control the stereochemistry of the oxepane core is paramount for the development of new therapeutics, and the methodologies described herein offer reliable and efficient pathways to achieve this goal.

References

  • An Approach to Lauroxanes by Iterative Use of Co2(CO)6-Acetylenic Complexes. A Formal Synthesis of (+)-Laurencin. The Journal of Organic Chemistry. [Link]

  • Total Synthesis of (+)-laurencin: An Asymmetric Alkylation-Ring-Closing Metathesis Approach to Medium Ring Ethers. PubMed. [Link]

  • Synthetic Studies of Laurencin and Related Compounds. IV. Synthesis of cis-2-Ethyl-8-formyl-3,4,7,8-dihydro-2H-oxocin-3-one 3-Ethylene Acetal and Related Compounds. Semantic Scholar. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • The Oxepane Motif in Marine Drugs. PMC. [Link]

  • The Oxepane Motif in Marine Drugs. Semantic Scholar. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • The Oxepane Motif in Marine Drugs. PubMed. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC. [Link]

  • This compound (C7H13IO). PubChem. [Link]

  • Synthetic and Biosynthetic Studies on FR900482 and Mitomycin C: An Efficient and Stereoselective Hydroxy-methylation of an Advanced Benzazocane Intermediate. NIH. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC. [Link]

  • The Methoxyallene Approach to Oxacycles, Part 2: Stereoselective Synthesis of 2,3-Disubstituted Oxepanes. Request PDF. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC. [Link]

  • Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation. MDPI. [Link]

  • Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. MDPI. [Link]

  • Stereoselective synthesis of (2S,7S)-7-(4-phenoxymethyl)- 2-(1-N-hydroxyureidyl-3-butyn-4-yl)oxepane: a potential anti-asthmatic. ElectronicsAndBooks. [Link]

  • Oxidative C-C Bond Cleavage of Primary Alcohols and Vicinal Diols Catalyzed by H5PV2Mo10O40 by an Electron Transfer and Oxygen Transfer Reaction Mechanism. ResearchGate. [Link]

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Application Notes and Protocols for the Proposed Ring Expansion of 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Scaffolds through Ring Expansion

The synthesis of medium-sized rings, such as eight-membered carbocycles and heterocycles, presents a significant challenge in synthetic organic chemistry. However, these motifs are of increasing interest in drug discovery due to their unique conformational properties, which can lead to enhanced binding affinity and improved pharmacokinetic profiles. This application note details a proposed protocol for the one-carbon ring expansion of the oxepane ring system in 2-(iodomethyl)oxepane to generate an eight-membered oxocane derivative. While direct precedent for this specific transformation is limited, the proposed methodology is grounded in the well-established principles of radical chemistry, particularly the Dowd-Beckwith ring expansion[1][2][3][4][5]. This guide provides a comprehensive, albeit theoretical, framework for researchers to explore this novel transformation.

Proposed Reaction Mechanism: A Radical Fragmentation-Recombination Pathway

The proposed ring expansion of this compound is envisioned to proceed through a radical fragmentation-recombination pathway. The key steps are outlined below and illustrated in the accompanying diagram.

  • Radical Initiation: The reaction is initiated by the homolytic cleavage of the carbon-iodine bond in this compound. This can be achieved using a variety of radical initiators, such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like tributyltin hydride, or through photoredox catalysis[6].

  • Formation of the Primary Radical: Homolytic cleavage of the C-I bond generates a primary alkyl radical on the methyl group adjacent to the oxepane ring[7].

  • β-Scission and Ring Opening: The primary radical can undergo a β-scission reaction, leading to the fragmentation of the oxepane ring. This step is driven by the relief of ring strain and results in the formation of a more stable, ring-opened radical species[8][9].

  • Intramolecular Cyclization (Ring Expansion): The newly formed radical can then undergo an intramolecular cyclization to form a new, larger ring. In this proposed mechanism, the radical attacks the oxygen atom, leading to the formation of an eight-membered oxocane ring.

  • Radical Quenching: The final step involves the quenching of the cyclized radical to afford the stable eight-membered ring product. In a tin-mediated reaction, this would involve hydrogen atom abstraction from the tributyltin hydride.

G cluster_0 Proposed Radical Ring Expansion Mechanism A This compound B Primary Alkyl Radical A->B Radical Initiator (e.g., AIBN, Bu3SnH) C Ring-Opened Radical B->C β-Scission (Ring Fragmentation) D Oxocane Radical C->D Intramolecular Cyclization E Eight-Membered Ring Product (Oxocane derivative) D->E Radical Quenching (e.g., H-atom abstraction)

Caption: Proposed mechanism for the radical-mediated ring expansion of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed starting point for the investigation of the radical-mediated ring expansion of this compound. Optimization of reaction conditions may be necessary.

Materials:

  • This compound (CAS: 130868-43-8)[10][11]

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add a solution of this compound (1.0 eq) in anhydrous toluene (to achieve a final concentration of 0.02 M).

    • Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes.

  • Addition of Reagents:

    • In a separate flask, prepare a solution of tributyltin hydride (1.2 eq) and AIBN (0.2 eq) in anhydrous toluene.

    • Using a syringe pump, add the tributyltin hydride and AIBN solution to the reaction flask over a period of 4-6 hours.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-90 °C (oil bath temperature).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the toluene.

    • To the residue, add a saturated solution of potassium fluoride (KF) in methanol and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired eight-membered ring product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure of the expanded oxocane ring.

Data Presentation: Proposed Reaction Parameters

ParameterProposed ConditionRationale
Substrate This compoundPrecursor for the primary radical.
Radical Initiator AIBNCommon thermal initiator for radical reactions.
Reducing Agent Tributyltin hydrideEfficient hydrogen atom donor for radical quenching.
Solvent Anhydrous TolueneHigh-boiling, non-protic solvent suitable for radical reactions.
Concentration 0.02 MDilute conditions to favor intramolecular cyclization over intermolecular side reactions.
Temperature 80-90 °CTo ensure efficient thermal decomposition of AIBN.
Addition Time 4-6 hoursSlow addition of reagents to maintain a low concentration of radicals and minimize side reactions.

Troubleshooting and Potential Side Reactions

  • Reduction of the Iodide: A common side reaction is the direct reduction of the carbon-iodine bond to a carbon-hydrogen bond, yielding 2-methyloxepane. This can be minimized by maintaining a low concentration of tributyltin hydride through slow addition.

  • Intermolecular Reactions: At higher concentrations, intermolecular reactions may become competitive, leading to dimerization or polymerization. Adhering to high-dilution conditions is crucial.

  • Incomplete Reaction: If the reaction does not proceed to completion, a fresh portion of AIBN can be added. Ensure the reaction is maintained under strictly inert conditions to prevent quenching of radicals by oxygen.

Safety Precautions

  • Tributyltin hydride is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • AIBN is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.

  • Toluene is a flammable and toxic solvent. Handle in a fume hood and away from ignition sources.

  • All reactions should be performed under an inert atmosphere of argon or nitrogen.

Conclusion

The proposed radical-mediated ring expansion of this compound offers a potentially viable, though as yet undemonstrated, route to valuable eight-membered oxocane derivatives. The protocol and mechanistic insights provided in this application note are intended to serve as a foundational guide for researchers venturing into the synthesis of novel heterocyclic scaffolds. Careful execution and optimization of the proposed methodology may unlock new avenues for the development of complex molecules with potential applications in medicinal chemistry and materials science.

References

  • Dowd, P.; Beckwith, A. L. J. J. Am. Chem. Soc.1990, 112 (19), 7003–7007.
  • Singha, T.; Mondal, A. R. S.; Midya, S.; Hari, D. P. The Dowd–Beckwith Reaction: History, Strategies, and Synthetic Potential. Chemistry – A European Journal2022, 28 (61), e202202025.
  • Tori, M. Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction. Molecules2012, 17 (7), 8343-8368.
  • Dowd, P.; Zhang, W. Free radical-mediated ring expansion and related annulations. Chem. Rev.1993, 93 (6), 2091-2115.
  • Expertsmind.com. Dowd–Beckwith ring-expansion reaction Assignment Help.
  • Organic Chemistry. Dowd-Beckwith Ring Expansion Mechanism. YouTube, 12 Apr. 2023.
  • An eight-membered ring formed by the Scholl reaction of o-quateraryls. Chem. Sci., 2024, 15, 4574-4581.
  • Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides Mediated by Phosphines. Molecules2020, 25(11), 2551.
  • Synchem. This compound.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 164698, 2-(Iodomethyl)oxirane." PubChem.
  • Santos, C. M. M.; Silva, A. M. S. Eight-Membered Rings With One Oxygen Atom. In Comprehensive Heterocyclic Chemistry IV; Elsevier, 2022; pp 50-93.
  • Chemistry Steps. Homolytic and Heterolytic Bond Cleavage.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Side-Chain Fragmentation of Arylalkanol Radical Cations. Carbon−Carbon and Carbon−Hydrogen Bond Cleavage and the Role of α- and β-OH Groups. J. Am. Chem. Soc.1999, 121 (47), 10944–10952.
  • Santos, C. M. M.; Silva, A. M. S. Eight-membered rings with one oxygen atom. Comprehensive Heterocyclic Chemistry IV, 2022, 50-93.
  • Gryn'ova, G.; Coote, M. L.; Corminboeuf, C. Theory and practice of calculating pKa's in electronic ground and excited states. WIREs Comput. Mol. Sci.2015, 5, 440-462.
  • Mass Spectrometry - 13.
  • BLD Pharm. This compound.
  • Oxidation vs. fragmentation in radiosensitization. Reactions of α-alkoxyalkyl radicals with 4-nitrobenzonitrile and oxygen. A pulse radiolysis and product analysis study. J. Chem. Soc., Perkin Trans. 2, 1993, 187-194.
  • Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Eur. J. Org. Chem.2017, 2017 (31), 4596-4600.
  • Fragmentation reactions of aromatic cation radicals: a tool for the detection of electron transfer mechanisms in biomimetic and enzymatic oxidations. Xenobiotica, 1995, 25(7), 729-41.
  • Arylative Ring Expansion of 3‐Vinylazetidin‐3‐Ols and 3‐Vinyloxetan‐3‐Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Angew. Chem. Int. Ed.2016, 55 (48), 15131-15135.

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Troubleshooting & Optimization

Common side reactions in the synthesis of 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Iodomethyl)oxepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. Our aim is to equip you with the expertise to identify, mitigate, and resolve side reactions and other experimental hurdles.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for the reactive carbon-iodine bond and the seven-membered oxepane ring. The synthesis of this compound can be approached through several routes, each with its own set of potential challenges. The two most common methods are the direct iodination of 2-(hydroxymethyl)oxepane (an Appel-type reaction) and the halide exchange of a more readily available 2-(chloromethyl)oxepane or 2-(bromomethyl)oxepane via the Finkelstein reaction. This guide will cover both methodologies, focusing on the practical aspects of the synthesis and the common side reactions that may arise.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that you may encounter during the synthesis of this compound. Each entry provides a description of the problem, its probable cause, and actionable solutions.

Problem 1: Low Yield of this compound and Presence of a High-Boiling Point, Phosphorus-Containing Impurity
  • Symptom: The final product yield is significantly lower than expected, and purification by column chromatography or distillation is complicated by a persistent, high-boiling impurity. Spectroscopic analysis (e.g., 31P NMR) of the crude product shows a significant peak corresponding to triphenylphosphine oxide.

  • Probable Cause: This issue is characteristic of the Appel-type reaction for the conversion of 2-(hydroxymethyl)oxepane to this compound.[1] The reaction stoichiometrically produces triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product due to its polarity and low volatility. Incomplete reaction can also contribute to low yields.

  • Solution:

    • Optimize Reaction Conditions: Ensure that the triphenylphosphine and iodine are added under anhydrous conditions and that the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

    • Purification Strategy: Triphenylphosphine oxide can often be removed by precipitation. After the reaction, the solvent can be evaporated, and the residue triturated with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. The desired this compound will dissolve, while the triphenylphosphine oxide will remain as a solid that can be filtered off.

    • Alternative Reagents: Consider using polymer-supported triphenylphosphine, which can be easily filtered off at the end of the reaction, simplifying the workup.[2]

Problem 2: Presence of an Impurity with a Molecular Weight Corresponding to C7H14O2
  • Symptom: Mass spectrometry of the crude or purified product reveals a significant peak corresponding to the addition of a water molecule to the starting material or product. 1H NMR may show the presence of additional hydroxyl and methine protons.

  • Probable Cause: This is indicative of the ring-opening of the oxepane ring. The seven-membered oxepane ring, while more stable than smaller cyclic ethers like oxiranes and oxetanes, can still undergo acid-catalyzed ring-opening.[3][4] Trace amounts of acid, which can be generated in situ during the iodination reaction, can catalyze the addition of water (if present) or other nucleophiles to the oxepane ring, leading to the formation of a diol or other ring-opened products.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. The presence of water can lead to the formation of HI, a strong acid that can promote ring-opening.

    • Use of a Mild Base: The inclusion of a non-nucleophilic base, such as imidazole or pyridine, in the reaction mixture can neutralize any acidic byproducts.[5] For instance, in the Appel-type reaction, imidazole is often used.

    • Temperature Control: Avoid excessive heating, as this can accelerate the rate of ring-opening.

Problem 3: Incomplete Conversion of the Starting Halide in a Finkelstein Reaction
  • Symptom: Analysis of the crude reaction mixture shows the presence of both the starting 2-(chloromethyl)oxepane or 2-(bromomethyl)oxepane and the desired this compound.

  • Probable Cause: The Finkelstein reaction is an equilibrium process.[6] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or sodium bromide in acetone.[7] Incomplete conversion can be due to several factors:

    • Insufficient reaction time or temperature.

    • Use of a solvent in which the sodium chloride or bromide is soluble.

    • Deactivation of the sodium iodide.

  • Solution:

    • Choice of Solvent: Acetone is the solvent of choice for the classic Finkelstein reaction due to the poor solubility of NaCl and NaBr.[3] Ensure the acetone is dry.

    • Excess of Sodium Iodide: Use a molar excess of sodium iodide to shift the equilibrium towards the product.

    • Reaction Time and Temperature: The reaction is typically run at reflux in acetone. Ensure the reaction is refluxed for a sufficient period (monitoring by TLC or GC-MS is recommended).

    • Freshness of Reagents: Use freshly opened or properly stored sodium iodide, as it can be hygroscopic.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The choice of starting material depends on commercial availability and the scale of the synthesis. 2-(Hydroxymethyl)oxepane is a common precursor, which can be converted to the iodide in a single step using an Appel-type reaction. Alternatively, if 2-(chloromethyl)oxepane or 2-(bromomethyl)oxepane are more readily available, the Finkelstein reaction is an excellent and high-yielding method for the conversion to the iodide.[3]

Q2: How can I effectively remove triphenylphosphine oxide from my product?

A2: As mentioned in the troubleshooting guide, precipitation is a common and effective method. After removing the reaction solvent, dissolve the crude product in a minimal amount of a polar solvent like dichloromethane and then add a large excess of a non-polar solvent like hexane or pentane. The triphenylphosphine oxide should precipitate and can be removed by filtration. For larger scales, column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is also effective.

Q3: My 1H NMR spectrum of the purified product looks clean, but the elemental analysis is off. What could be the issue?

A3: this compound, like many alkyl iodides, can be sensitive to light and may slowly decompose over time, releasing iodine. This can lead to a lower than expected iodine content in the elemental analysis. It is advisable to store the purified product in a dark, cold, and inert atmosphere and to perform elemental analysis promptly after purification.

Q4: Can I use other iodinating agents besides triphenylphosphine/iodine?

A4: Yes, other methods for the conversion of alcohols to iodides exist. For example, using iodine in the presence of a reducing agent like sodium borohydride can sometimes be effective, although this may not be compatible with all functional groups. The Appel reaction is generally a mild and reliable method for this transformation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-(Hydroxymethyl)oxepane (Appel-type Reaction)

This protocol is adapted from a similar procedure for the synthesis of 2-(iodomethyl)oxetane.[5]

Reagents and Materials:

  • 2-(Hydroxymethyl)oxepane

  • Triphenylphosphine (PPh3)

  • Iodine (I2)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.2 eq) and imidazole (2.0 eq).

  • Add anhydrous dichloromethane and cool the mixture to 0 °C in an ice bath.

  • Slowly add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C. Stir for 30 minutes.

  • Add a solution of 2-(hydroxymethyl)oxepane (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Synthesis of this compound from 2-(Chloromethyl)oxepane (Finkelstein Reaction)

This protocol is based on the principles of the Finkelstein reaction.[6][8]

Reagents and Materials:

  • 2-(Chloromethyl)oxepane

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Celite®

Procedure:

  • To a round-bottom flask, add 2-(chloromethyl)oxepane (1.0 eq) and anhydrous acetone.

  • Add sodium iodide (1.5 - 2.0 eq) to the solution.

  • Reflux the reaction mixture for 12-24 hours. A white precipitate of sodium chloride should form as the reaction progresses.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the precipitated sodium chloride.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The resulting residue can be further purified by vacuum distillation or flash column chromatography if necessary.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.

Synthesis_Pathways cluster_0 Appel-type Reaction cluster_1 Finkelstein Reaction cluster_2 Common Side Reaction HMO 2-(Hydroxymethyl)oxepane Appel_Reagents PPh3, I2, Imidazole DCM HMO->Appel_Reagents IMO_Appel This compound Appel_Reagents->IMO_Appel Desired Product TPPO Triphenylphosphine Oxide (Byproduct) Appel_Reagents->TPPO Side Product CMO 2-(Chloromethyl)oxepane Finkelstein_Reagents NaI, Acetone CMO->Finkelstein_Reagents IMO_Finkelstein This compound Finkelstein_Reagents->IMO_Finkelstein Desired Product NaCl NaCl (Precipitate) Finkelstein_Reagents->NaCl Byproduct IMO_Side This compound Acid_H2O Trace H+, H2O IMO_Side->Acid_H2O Ring_Opened Ring-Opened Product (e.g., Diol) Acid_H2O->Ring_Opened Side Reaction

Caption: Synthetic routes to this compound and a common side reaction.

Quantitative Data Summary

ParameterAppel-type ReactionFinkelstein Reaction
Starting Material 2-(Hydroxymethyl)oxepane2-(Chloromethyl)oxepane
Key Reagents PPh3, I2, ImidazoleNaI, Acetone
Typical Yield 60-85%>90%
Reaction Temperature 0 °C to Room TemperatureReflux
Key Byproduct Triphenylphosphine oxideNaCl (precipitate)
Primary Challenge Purification from PPh3OEnsuring complete reaction

References

  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.
  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
  • Arstad, E., Barrett, A. G. M., Hopkins, B. T., & Koebberling, J. (2002). ROMPgel-Supported Triphenylphosphine with Potential Application in Parallel Synthesis. Organic Letters, 4(12), 1975–1977.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • Gao, Y., et al. (2018). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 38(11), 2893-2906.
  • Kelly, C., et al. (2014). Finkelstein Reaction of (Chloromethyl)dimethyl(phenyl)silane with Sodium Iodide. ChemSpider Synthetic Pages, SP758.
  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). Appel reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Finkelstein reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Purification of 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Iodomethyl)oxepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of high-purity this compound.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. Its purification, however, can present challenges due to the nature of its synthesis and the inherent reactivity of alkyl iodides. This guide provides a structured approach to troubleshooting common issues encountered during the purification process, ensuring you can achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a dark brown/purple color. What is the cause and how can I remove it?

A: A brown or purple hue in your crude product is almost certainly due to the presence of residual elemental iodine (I₂), a common excess reagent or decomposition product in iodination reactions.

  • Causality: The Appel reaction, a common method for synthesizing alkyl iodides from alcohols, often uses an excess of iodine to drive the reaction to completion. Additionally, this compound, like many alkyl iodides, can be sensitive to light and trace acids, leading to gradual decomposition and the release of I₂.

  • Solution: An extractive work-up with a reducing agent is highly effective. Washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) will quench the excess iodine, converting it to colorless iodide salts (2NaI + Na₂S₂O₄), which are readily soluble in the aqueous phase. The disappearance of the color is a clear indicator of the reaction's completion.

Q2: After my initial work-up, I have a significant amount of a white, crystalline solid that is insoluble in my organic solvent. What is it and how do I remove it?

A: This white solid is most likely triphenylphosphine oxide (Ph₃P=O), a common byproduct of the Appel reaction.

  • Causality: In the Appel reaction, triphenylphosphine is used as a reagent to activate the alcohol for nucleophilic attack by iodide. In the process, it is oxidized to triphenylphosphine oxide.

  • Solution:

    • Filtration: If the triphenylphosphine oxide has precipitated out of your reaction solvent (e.g., dichloromethane), it can often be removed by simple filtration before the extractive work-up.

    • Flash Chromatography: If it remains soluble, flash column chromatography is the most effective method for its removal. Triphenylphosphine oxide is a relatively polar compound and will have a lower Rf value than the desired this compound on silica gel.

Q3: My purified this compound develops a purple tint over time, even after successful purification. Why is this happening and how can I prevent it?

A: The reappearance of a purple color indicates decomposition of your purified product.

  • Causality: Alkyl iodides are known to be sensitive to light and can degrade over time, releasing elemental iodine. The C-I bond is relatively weak and can undergo homolytic cleavage upon exposure to UV light.

  • Solution:

    • Storage: Store the purified this compound in an amber vial or a flask wrapped in aluminum foil to protect it from light.

    • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can help to displace oxygen, which can also contribute to decomposition.

    • Refrigeration: Storing the compound at low temperatures (2-8 °C) will slow down the rate of decomposition.[1]

Q4: Can I purify this compound by distillation?

A: While distillation is a common purification technique for liquids, it should be approached with caution for this compound.

  • Recommendation: If distillation is attempted, it should be performed under high vacuum to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at elevated temperatures. However, without accurate boiling point data, flash chromatography is the more reliable and recommended primary purification method.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield after Purification 1. Incomplete Reaction: - Monitor the reaction progress by TLC or GC-MS to ensure full conversion of the starting alcohol. - Ensure all reagents are dry, as water can interfere with the Appel reaction.
2. Product Loss During Work-up: - Avoid vigorous shaking during extractions to prevent the formation of stable emulsions. - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
3. Co-elution during Chromatography: - Optimize the solvent system for flash chromatography to achieve better separation between the product and impurities. A good starting point is a hexane/ethyl acetate gradient.
Multiple Spots on TLC after Purification 1. Presence of Unreacted Starting Material: - The starting material, oxepane-2-methanol, is more polar than the product. Increase the polarity of the eluent in your flash chromatography to ensure it is fully eluted from the column after your product has been collected.
2. Decomposition on Silica Gel: - Alkyl iodides can be sensitive to the acidic nature of silica gel. If you observe streaking or the appearance of new, more polar spots on your TLC plates during chromatography, consider neutralizing the silica gel with triethylamine (1-2% in the eluent) before running the column.
NMR Spectrum Shows Impurities 1. Residual Triphenylphosphine Oxide: - Characterized by multiplets in the aromatic region (around 7.4-7.7 ppm) in the ¹H NMR spectrum. Improve chromatographic separation to remove this impurity.
2. Grease from Glassware: - Broad, poorly defined signals in the aliphatic region of the ¹H NMR spectrum can indicate contamination from vacuum grease. Ensure all glassware is thoroughly cleaned and use minimal grease on joints.

Experimental Protocols

Protocol 1: Synthesis of this compound (Appel Reaction)

This protocol is adapted from a similar synthesis of 2-(iodomethyl)oxetane and should be a good starting point for the synthesis of this compound.[3]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.2 eq.) and imidazole (2.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add iodine (1.2 eq.) portion-wise, allowing the solution to stir for 30 minutes at 0 °C.

  • Addition of Alcohol: Slowly add a solution of oxepane-2-methanol (1.0 eq.) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by pouring it into ice-cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (until the organic layer is colorless), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 100% hexane and gradually increase to 5-10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC. The product, being less polar than triphenylphosphine oxide and the starting alcohol, will elute first.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Extractive Work-up cluster_purification Purification cluster_analysis Analysis & Storage start Crude Reaction Mixture (Product, I₂, Ph₃PO, Starting Alcohol) wash_thiosulfate Wash with 10% Na₂S₂O₃ start->wash_thiosulfate Remove I₂ wash_water Wash with Water wash_thiosulfate->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->chromatography Separate Product from Ph₃PO and Starting Alcohol analysis Purity Check (NMR, GC-MS) chromatography->analysis storage Store in amber vial at 2-8 °C analysis->storage Troubleshooting impure_product Impure Product color_issue Discoloration (Brown/Purple) impure_product->color_issue solid_impurity White Precipitate impure_product->solid_impurity purity_issue Low Purity by NMR/GC-MS impure_product->purity_issue cause_iodine Excess Iodine (I₂) color_issue->cause_iodine cause_decomp Product Decomposition color_issue->cause_decomp cause_tppo Triphenylphosphine Oxide (Ph₃PO) solid_impurity->cause_tppo purity_issue->cause_tppo cause_sm Unreacted Starting Material purity_issue->cause_sm solution_thiosulfate Wash with Na₂S₂O₃ cause_iodine->solution_thiosulfate Solves solution_filtration Filtration cause_tppo->solution_filtration Solves (if precipitated) solution_chromatography Flash Chromatography cause_tppo->solution_chromatography Solves cause_sm->solution_chromatography Solves solution_storage Proper Storage (Dark, Cold, Inert Atm.) cause_decomp->solution_storage Prevents

Caption: Troubleshooting decision tree for purification issues.

References

  • PubChem. 2-(Iodomethyl)oxirane. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

Sources

Technical Support Center: Synthesis of 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Iodomethyl)oxepane (CAS: 130868-43-8).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this important synthetic intermediate.

Introduction: Why This Synthesis Matters

This compound is a valuable building block in medicinal chemistry and materials science. The oxepane ring is a privileged scaffold in numerous biologically active molecules, and the iodomethyl group serves as a highly reactive handle for introducing this moiety via nucleophilic substitution. However, synthesizing this compound can be challenging, with common issues including low yields, byproduct formation, and product instability. This guide provides expert insights to overcome these hurdles.

General Synthesis Overview

The most common and reliable route to this compound begins with the corresponding primary alcohol, 2-(hydroxymethyl)oxepane. The conversion of the alcohol to the iodide is typically achieved via two primary methods: the Appel reaction or a two-step tosylation/mesylation followed by a Finkelstein reaction .

Synthesis_Pathways Start 2-(Hydroxymethyl)oxepane Tosylate 2-(Tosyloxymethyl)oxepane (Intermediate) Start->Tosylate Tosylation (TsCl, Pyridine) Product This compound Start->Product Appel Reaction (PPh₃, I₂, Imidazole) [Direct Route] Tosylate->Product Finkelstein Reaction (NaI, Acetone) [Two-Step Route]

Caption: Primary synthetic routes to this compound from its alcohol precursor.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My yield is consistently low after performing an Appel reaction. What are the likely causes?

Answer: Low yields in an Appel reaction for converting alcohols to iodides are often traced back to three critical areas: reagent quality, reaction conditions, and byproduct formation.

  • Causality (Reagents): The Appel reaction relies on the in situ formation of a reactive phosphonium iodide species from triphenylphosphine (PPh₃) and iodine (I₂).

    • Triphenylphosphine (PPh₃): This reagent can oxidize over time to triphenylphosphine oxide (TPPO). The presence of TPPO consumes no reagents but makes accurate mass balance difficult. Use freshly opened PPh₃ or material that has been stored under inert gas.

    • Iodine (I₂): Iodine is hygroscopic and can contain moisture. Ensure your iodine is dry, as water can quench the reactive intermediates.

    • Imidazole: Imidazole acts as a mild base and catalyst.[4][5] Its purity is crucial. Use high-purity imidazole.

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are common solvents.[5] They must be anhydrous. The presence of water leads to the formation of triphenylphosphine oxide and reduces the efficiency of the reaction.

  • Causality (Reaction Conditions): The reaction is highly sensitive to temperature and the order of addition.[6]

    • Temperature Control: The initial reaction between PPh₃ and I₂ is exothermic. It is critical to pre-cool the solution of PPh₃ and imidazole in DCM to 0 °C before the portion-wise addition of iodine.[4] This prevents the degradation of reagents and the formation of undesired side products. After the addition of the alcohol, the reaction can be allowed to slowly warm to room temperature.

    • Order of Addition: Always add the iodine to the solution of triphenylphosphine and imidazole first to form the active reagent complex. Then, add the alcohol dropwise.[6] Reversing this order can lead to a host of side reactions.

  • Causality (Byproducts): The primary byproduct is triphenylphosphine oxide (TPPO). While its formation is inherent to the reaction mechanism, its removal can be challenging and lead to co-elution with the product during chromatography, artificially lowering the isolated yield.[7]

Question 2: I'm using the two-step Finkelstein route, but the conversion of the tosylate/mesylate to the iodide is incomplete. How can I drive the reaction to completion?

Answer: The Finkelstein reaction is an equilibrium-driven Sₙ2 substitution.[8][9] To ensure high conversion, you must manipulate the equilibrium and optimize reaction kinetics.

  • Causality (Le Châtelier's Principle): The classic Finkelstein reaction involves treating an alkyl chloride or bromide (or a sulfonate ester like a tosylate) with sodium iodide (NaI) in acetone.[8] The reaction's success hinges on the fact that NaI is soluble in acetone, while the resulting sodium tosylate (NaOTs), sodium chloride (NaCl), or sodium bromide (NaBr) are not.[8][9]

    • Solvent Choice: Acetone is the ideal solvent for this reason.[10] Using other polar aprotic solvents like DMF or DMSO is possible but may not offer the same precipitation advantage, requiring a larger excess of NaI to drive the equilibrium.

    • Precipitation: The formation of a white precipitate (e.g., NaOTs) is a visual indicator that the reaction is proceeding as intended.

  • Causality (Reaction Kinetics):

    • Reagent Excess: Use a significant excess of sodium iodide (typically 3 to 5 equivalents) to push the equilibrium towards the product.

    • Temperature: The reaction is often performed at reflux in acetone to increase the rate of the Sₙ2 substitution.[11]

    • Purity of Starting Material: Ensure the starting tosylate or mesylate is pure and free of any remaining alcohol, as this will not react under Finkelstein conditions.

Question 3: My final product is always a dark brown or purple color, and it seems to degrade upon storage. What is happening and how can I prevent it?

Answer: Alkyl iodides, particularly primary ones, can be unstable and prone to decomposition, which releases free iodine (I₂), causing the characteristic discoloration.[11][12] Light and trace acid can accelerate this process.

  • Purification:

    • Aqueous Workup: During the workup of either the Appel or Finkelstein reaction, it is crucial to wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃). This will quench any excess iodine from the reaction and remove the purple/brown color.[5]

    • Chromatography: When purifying by silica gel chromatography, run the column quickly and avoid prolonged exposure of the product to the silica, which can be slightly acidic and promote decomposition. Neutralizing the silica gel with a small amount of triethylamine in the eluent system can sometimes help.

  • Storage:

    • Stabilizers: Alkyl iodides should be stored in a dark, amber bottle in a refrigerator or freezer.[12] Storing the product over a small piece of copper wire or silver wool can help scavenge any free iodine that forms, prolonging its shelf life.

    • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

Q: Which synthetic route, Appel or Finkelstein, generally gives a higher yield? A: Both routes are capable of providing high yields (>90%). The Finkelstein route is often considered more robust and easier to drive to completion due to the precipitation of the byproduct salt.[8] However, it is a two-step process. The Appel reaction is a direct, one-pot conversion but is more sensitive to reagent quality and reaction conditions.[7][13] For large-scale synthesis, the Finkelstein route may be more reliable.

Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • For the Appel Reaction: Spot the starting alcohol and the reaction mixture. The product, this compound, will be significantly less polar than the starting alcohol and will have a much higher Rf value.

  • For the Finkelstein Reaction: Spot the starting tosylate and the reaction mixture. The product iodide is typically slightly less polar than the corresponding tosylate. Staining with potassium permanganate (KMnO₄) can help visualize the spots.

Q: What are the key safety considerations for this synthesis? A:

  • Iodine: Is corrosive and can cause stains. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Triphenylphosphine: Is an irritant. Avoid inhalation of the dust.

  • Dichloromethane (DCM): Is a volatile and suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

  • Alkyl Iodides: Are potent alkylating agents and should be handled with care.

Optimized Experimental Protocols

Protocol 1: Appel Reaction for this compound

This protocol is adapted from standard procedures for the iodination of primary alcohols.[4][5][6]

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.5 eq.) and imidazole (2.5 eq.).

  • Dissolve the solids in anhydrous dichloromethane (DCM, ~5 mL per mmol of alcohol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add solid iodine (I₂) (1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly. The solution will turn dark brown. Stir for 20-30 minutes at 0 °C.

  • Add a solution of 2-(hydroxymethyl)oxepane (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir and warm to room temperature over 16-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the organic layer becomes colorless or pale yellow.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Two-Step Finkelstein Route

This protocol is based on the classic Finkelstein reaction conditions.[14][15]

Step A: Tosylation

  • Dissolve 2-(hydroxymethyl)oxepane (1.0 eq.) in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine (1.5 eq.) followed by the slow addition of tosyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature until TLC shows complete consumption of the starting alcohol.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude tosylate, which can often be used without further purification.

Step B: Iodide Formation

  • Dissolve the crude 2-(tosyloxymethyl)oxepane (1.0 eq.) in acetone.

  • Add sodium iodide (NaI) (3.0 eq.) to the solution.

  • Heat the mixture to reflux and stir for 4-12 hours. A white precipitate of sodium tosylate should form.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

Data Summary: Comparison of Iodination Methods

The choice of method can impact yield and operational complexity. The following table summarizes key differences based on literature principles.

ParameterAppel ReactionFinkelstein Reaction (from Tosylate)
Number of Steps 12
Typical Reagents PPh₃, I₂, Imidazole[13]TsCl, Pyridine; then NaI, Acetone[14]
Key Byproduct Triphenylphosphine oxide (TPPO)Sodium Tosylate (NaOTs)
Byproduct Removal Chromatography / CrystallizationSimple Filtration[8]
Main Advantage Direct conversion (one pot)High reliability, easy purification
Common Issues Sensitive to reagent purity & moistureRequires isolation of intermediate

Troubleshooting Workflow

Troubleshooting_Flowchart Start Low Yield of This compound Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->Check_TLC SM_Remaining Significant Starting Material Remaining? Check_TLC->SM_Remaining Side_Products Multiple Side Products Observed? Check_TLC->Side_Products SM_Remaining->Side_Products No Sol_Reagents Problem: Incomplete Conversion Solution: • Check reagent purity (PPh₃, I₂) • Use anhydrous solvents • Increase reaction time/temp • Use excess NaI (Finkelstein) SM_Remaining->Sol_Reagents Yes Sol_Conditions Problem: Side Reactions Solution: • Verify order of addition • Maintain strict temp control (0 °C) • Ensure inert atmosphere Side_Products->Sol_Conditions Yes Sol_Purification Problem: Product Loss/Degradation Solution: • Wash with Na₂S₂O₃ to remove I₂ • Use rapid chromatography • Store product cold, dark, & inert Side_Products->Sol_Purification No (Product looks impure)

Caption: A decision-making flowchart for troubleshooting low-yield synthesis reactions.

References

  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985. Retrieved from [Link]

  • YouTube. (2020). Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Gauth. (n.d.). Iodination Using a mixture of the reagents _and _with the alcohol whilst heating under r. Retrieved from [Link]

  • Sciencemadness.org. (2012). Benzyl iodide prep and purification. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Testbook. (n.d.). Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs. Retrieved from [Link]

Sources

Technical Support Center: Handling and Preventing Decomposition of 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Iodomethyl)oxepane. This document serves as a critical resource for researchers, scientists, and drug development professionals utilizing this versatile reagent. Given its utility and inherent reactivity, preventing decomposition is paramount to achieving reproducible and high-yielding experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction with this compound is resulting in low yields and a complex mixture of byproducts. What is the likely cause?

Low yields and the formation of multiple side products are classic indicators of reagent decomposition. This compound is susceptible to degradation through several pathways, primarily driven by light, heat, and the presence of acid or strong base. The carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds, making the molecule prone to both radical and ionic decomposition pathways.[1][2]

Immediate Troubleshooting Steps:

  • Reaction Setup Audit:

    • Light Exposure: Is your reaction vessel protected from light? The C-I bond can undergo homolytic cleavage when exposed to UV or even ambient light, initiating radical chain reactions.[3] Always use an amber glass flask or wrap your reaction vessel securely in aluminum foil.[1]

    • Atmosphere: Are you running the reaction under an inert atmosphere (e.g., Argon or Nitrogen)? Oxygen can participate in and propagate radical decomposition pathways. Ensure your solvents are properly degassed before use.

    • Temperature Control: Are you maintaining the lowest effective temperature for your reaction? Heat accelerates all decomposition pathways. If the reaction is exothermic, ensure you have adequate cooling to prevent thermal runaway.

    • Purity of Reagents: Have you confirmed the purity of your this compound? If it has been stored improperly, it may have already partially decomposed. A faint yellow or brown color indicates the presence of elemental iodine (I₂), a sign of degradation.[1]

  • Protocol Review:

    • Acid/Base Contamination: Scrutinize your protocol for any adventitious sources of acid or base. Glassware that is not properly neutralized, acidic impurities in solvents, or certain reagents can catalyze decomposition. For instance, Lewis acids or strong protic acids can coordinate to the oxepane's ether oxygen, facilitating nucleophilic attack and ring-opening.[4][5]

    • Choice of Base (if applicable): If your reaction requires a base, consider its properties. Strong, nucleophilic bases can potentially lead to elimination reactions. Opt for a non-nucleophilic, sterically hindered base where possible.

Q2: I'm observing a progressive color change in my stock solution or reaction mixture, often turning yellow or brown. Is this a concern?

Yes, this is a significant concern and a clear visual indicator of decomposition. The yellow-brown color is due to the formation of elemental iodine (I₂).[1] This occurs primarily through the light-induced homolytic cleavage of the C-I bond, which generates iodine radicals (I•) that subsequently combine to form I₂.

The presence of I₂ not only signifies the loss of your active reagent but can also interfere with your reaction, potentially leading to undesired side reactions like the iodination of sensitive substrates.

Solution: If your stock solution is discolored, it should ideally be purified before use. For robust reactions, minor discoloration might be tolerated, but for sensitive applications like catalysis where stoichiometry is critical, purification is essential.[1] To prevent this, always store this compound under the recommended conditions (see FAQ section) and protect all experiments from light.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

There are two main degradation routes for this molecule, which can occur concurrently depending on the reaction conditions.

  • Radical Decomposition (Light/Heat Induced): This is often the most common pathway. The low bond dissociation energy of the C-I bond makes it susceptible to homolytic cleavage upon exposure to light or high temperatures. This generates an oxepane-methyl radical and an iodine radical. The iodine radical can dimerize to form I₂, causing discoloration.

  • Ionic Decomposition (Acid/Lewis Acid Catalyzed): The ether oxygen in the oxepane ring is a Lewis basic site. In the presence of a protic or Lewis acid, the oxygen can be protonated or coordinated, activating the ring. This makes the ring carbons more electrophilic and susceptible to nucleophilic attack by the iodide anion (or another nucleophile in the system), leading to ring-opening products.[4][6] While oxepanes are generally more stable than smaller cyclic ethers like epoxides, this pathway can become significant under harsh acidic conditions.[5][7]

dot graph DecompositionPathways { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical_Intermediate [label="Oxepane-methyl Radical\n+ Iodine Radical (I•)", fillcolor="#FBBC05", fontcolor="#202124"]; I2_Product [label="Iodine (I₂)\n(Discoloration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid_Intermediate [label="Protonated/Coordinated\nOxepane Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; RingOpened_Product [label="Ring-Opened Products\n(e.g., Iodo-alkoxy alcohols)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Main -> Radical_Intermediate [label=" Light (hν) / Heat (Δ) ", color="#4285F4"]; Radical_Intermediate -> I2_Product [label=" Dimerization ", color="#34A853"]; Main -> Acid_Intermediate [label=" Acid (H⁺) / Lewis Acid ", color="#4285F4"]; Acid_Intermediate -> RingOpened_Product [label=" Nucleophilic Attack (e.g., by I⁻) ", color="#34A853"]; } dot Caption: Primary decomposition pathways for this compound.

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage is the first line of defense against decomposition. Alkyl iodides are the least stable of the alkyl halides.[2]

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated).Slows down the rate of thermal decomposition.[1]
Light Store in an amber glass bottle or a flask wrapped in aluminum foil.Prevents light-induced radical decomposition.[1]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Displaces oxygen and moisture, preventing oxidative processes and hydrolysis.[1]
Container Use a tightly sealed container with a Teflon-lined cap.Prevents ingress of atmospheric moisture and oxygen.
Stabilizers For long-term storage, consider adding a stabilizer like a small piece of copper or silver wire.These metals act as scavengers for any I₂ that forms, preventing it from catalyzing further decomposition.[8]
Q3: Which specific reaction conditions or reagents should be avoided when using this compound?

To maximize the success of your reaction, avoid the following conditions:

  • Strong, Unhindered Bases: Can promote E2 elimination side reactions.

  • Strong Lewis Acids (e.g., AlCl₃, TiCl₄): Can aggressively promote ring-opening unless used at very low temperatures with precise stoichiometric control.[4]

  • Protic Solvents with High Heat: Can lead to solvolysis and other side reactions.

  • Extended Reaction Times at Elevated Temperatures: Increases the probability of thermal decomposition.

  • Reagents with Trace Metal Impurities: Certain metals can catalyze decomposition pathways. Use high-purity reagents and solvents.

  • Direct Exposure to Sunlight or UV Lamps: Will rapidly degrade the compound.

By understanding the inherent instabilities of this compound and implementing these preventative and troubleshooting measures, you can significantly improve the reliability and outcome of your experiments.

dot graph ExperimentalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Prep [label="1. Reagent & Glassware Prep", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Degas Solvents\n(e.g., N₂ sparging)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Glassware [label="Use Dry, Neutral Glassware\n(Oven-dried)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Setup [label="2. Reaction Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Assemble under Inert Gas\n(Ar or N₂)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Light [label="Wrap Flask in Foil", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Execution [label="3. Reaction Execution", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Maintain Low Temperature\n(Cooling Bath)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Monitor [label="Monitor by TLC/LCMS\n(Minimize Reaction Time)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Prep -> Solvent [color="#4285F4"]; Prep -> Glassware [color="#4285F4"]; Solvent -> Setup [style=invis]; Glassware -> Setup [style=invis]; Setup -> Inert [color="#4285F4"]; Setup -> Light [color="#4285F4"]; Inert -> Execution [style=invis]; Light -> Execution [style=invis]; Execution -> Temp [color="#4285F4"]; Execution -> Monitor [color="#4285F4"]; } dot Caption: Recommended workflow for reactions involving this compound.

References

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes.Vertex AI Search.
  • Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.Vertex AI Search.
  • Alkyl Iodide.Vertex AI Search.
  • Common pitfalls in handling iodin
  • Alkyl iodide storage container and method for purification of alkyl iodide.
  • Visible-Light-Induced Photocatalytic Reductive Transformations of Organohalides.Vertex AI Search.
  • Why do iodomethane or iodoethane need metal stabilizer?
  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Safety and Handling of Methyl Iodide in the Labor
  • Reactions of Epoxides - Ring-opening.Chemistry LibreTexts.
  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret

Sources

Troubleshooting low reactivity of 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Iodomethyl)oxepane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with the reactivity of this versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your synthetic routes and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion. What are the most common initial checks?

When a reaction fails, it's crucial to systematically verify the foundational parameters. Start with the most straightforward checks before investigating more complex variables.

  • Reagent Integrity: Confirm the purity and stability of your this compound. Iodides can be sensitive to light and may degrade over time, releasing free iodine (I₂), which often imparts a faint pink or brown color to the material.[1]

  • Atmosphere Control: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Oxygen can interfere with many organometallic catalysts and can also lead to side reactions.

  • Solvent Purity: Use anhydrous solvents. Water is a competing nucleophile and can quench strong bases or react with sensitive intermediates.

  • Temperature and Reaction Time: Double-check that the reaction temperature is appropriate for the specific transformation. Some nucleophilic substitutions require heating to overcome activation energy barriers.[2][3] Ensure the reaction has been allowed to run for a sufficient duration.

Q2: How can I verify the quality and stability of my this compound starting material?

The quality of your starting material is paramount. This compound, like many alkyl iodides, can be prone to degradation.

  • Visual Inspection: A pure sample should be a colorless to pale yellow oil or solid. The development of a brown or purplish tint is a strong indicator of decomposition to elemental iodine.

  • Thin-Layer Chromatography (TLC): A quick TLC analysis is an effective way to check for impurities. Spot your starting material against a co-spot with a small amount of iodine. A streak or multiple spots can indicate degradation.

  • NMR Spectroscopy: ¹H NMR is the most definitive method to confirm structural integrity. Check for the characteristic signals of the iodomethyl group and the oxepane ring protons. The presence of new olefinic signals (around 5-6 ppm) could suggest decomposition via an elimination side reaction.

  • Storage: Always store this compound in a cool, dark place under an inert atmosphere to minimize light-induced and oxidative degradation.

Q3: My nucleophile seems to be the issue. What characteristics are crucial for a successful substitution with this substrate?

This compound is a secondary alkyl iodide. Its reactivity is governed by a balance between electronic effects and steric hindrance, primarily favoring an Sₙ2 mechanism.[4][5][6][7]

  • Nucleophilicity vs. Basicity: A good nucleophile for this substrate should be highly nucleophilic but moderately basic. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will preferentially promote the competing E2 elimination reaction, leading to an unsaturated side product.[8][9][10]

  • Steric Hindrance: The nucleophile must be able to access the electrophilic carbon atom for backside attack.[6][11] Very bulky nucleophiles will react slowly or not at all due to steric clash with the oxepane ring.

  • Charge: Anionic nucleophiles (e.g., alkoxides, thiolates, cyanides) are generally more reactive than their neutral counterparts (e.g., alcohols, thiols, amines).[2][5]

Table 1: General Guidance for Nucleophile Selection

Nucleophile ClassExample(s)Recommended Base (if needed)Key Considerations
Oxygen Nucleophiles Alcohols, PhenolsNaH, K₂CO₃, Cs₂CO₃Williamson ether synthesis is a common application.[12][13] Use of a strong, non-nucleophilic base like NaH is crucial to fully generate the more reactive alkoxide.[13]
Nitrogen Nucleophiles Amines, AzidesK₂CO₃, Et₃NPrimary and secondary amines are generally effective. Tertiary amines may lead to elimination.
Sulfur Nucleophiles Thiols, ThiolatesNaH, K₂CO₃Thiolates are excellent nucleophiles and typically react efficiently.[6]
Carbon Nucleophiles Cyanide, EnolatesN/A for salts, LDA for enolatesUse of strong bases like LDA to form enolates can increase risk of elimination.
Q4: What is the optimal solvent choice for reactions involving this compound?

Solvent choice is critical as it directly influences the reactivity of the nucleophile and the stability of the transition state in an Sₙ2 reaction.[4][6]

  • Recommended Solvents: Polar aprotic solvents are the top choice for Sₙ2 reactions.[5][14] These include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (MeCN)

    • Acetone

  • The Scientific Rationale: Polar aprotic solvents are effective because they solvate the counter-ion (cation) of the nucleophilic salt but do not strongly solvate the nucleophile (anion). This leaves the nucleophile "naked" and highly reactive, accelerating the rate of substitution.[4][5][11][14] For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[11][14]

  • Solvents to Avoid: Polar protic solvents like water, methanol, and ethanol should generally be avoided. These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing down the Sₙ2 reaction.[6][14]

Q5: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?

The primary competing pathway in reactions with secondary halides is the E2 elimination reaction.

  • Mechanism of Elimination: A strong base can abstract a proton from a carbon adjacent to the carbon bearing the iodide, leading to the formation of a double bond and elimination of HI.

  • How to Favor Substitution (Sₙ2) over Elimination (E2):

    • Choice of Base/Nucleophile: Use a strong nucleophile that is a relatively weak base. For Williamson ether synthesis, if the alkoxide is bulky, elimination becomes more favorable.[8][13]

    • Temperature: Lowering the reaction temperature generally favors the substitution reaction, as elimination pathways often have a higher activation energy.

    • Steric Hindrance: Use a less sterically hindered base or nucleophile where possible.

The mechanism of Sₙ2 substitution is illustrated below. The key to a successful reaction is facilitating this pathway while suppressing the competing E2 elimination.

Diagram 1: Sₙ2 Reaction with this compound

Caption: Sₙ2 mechanism showing backside attack and inversion of stereochemistry.

Troubleshooting Workflow

If you are facing issues, follow this systematic workflow to diagnose the problem.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Workflow start Low or No Product Yield check_sm 1. Verify Starting Material (this compound) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Degraded/Impure (e.g., discoloration) check_sm->sm_bad Problem check_conditions 2. Review Reaction Conditions sm_ok->check_conditions purify Purify by column chromatography or use a fresh batch. sm_bad->purify cond_ok Conditions Correct check_conditions->cond_ok OK cond_bad Issue Identified check_conditions->cond_bad Problem check_nucleophile 3. Evaluate Nucleophile & Base cond_ok->check_nucleophile fix_cond Use anhydrous solvent. Ensure inert atmosphere. Check temperature. cond_bad->fix_cond nuc_ok Appropriate Choice check_nucleophile->nuc_ok OK nuc_bad Potential Issue check_nucleophile->nuc_bad Problem optimize 4. Systematically Optimize (Temperature, Time, Concentration) nuc_ok->optimize fix_nuc Consider nucleophile strength. Is it too basic or bulky? Switch to polar aprotic solvent (DMF, DMSO). nuc_bad->fix_nuc success Reaction Successful optimize->success

Caption: A step-by-step workflow for troubleshooting low reactivity.

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (Williamson Ether Synthesis Example)

This protocol provides a general method for the synthesis of an ether from an alcohol and this compound.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the alcohol (1.2 equivalents) and anhydrous DMF (approx. 0.1 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Substrate Addition: Once gas evolution ceases, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC.

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Quick TLC Check for Starting Material Quality
  • Prepare TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting:

    • Spot 1 (Reference): Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the left.

    • Spot 2 (Co-spot): In a separate vial, dissolve a tiny crystal of iodine in the same solvent, then add a drop of your starting material solution. Spot this in the middle.

    • Spot 3 (Iodine): Spot the iodine solution on the right.

  • Elution: Develop the plate using a suitable eluent system (e.g., 10% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the plate under a UV lamp and then in an iodine chamber or with a potassium permanganate stain.

  • Analysis: Your starting material (Spot 1) should be a single, well-defined spot. If it shows a streak or a spot with the same Rf as elemental iodine (Spot 3), it is likely degraded.

References

  • BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions.
  • Benchchem. (n.d.). 2-(Iodomethyl)-5-methyloxolane | 19056-49-6.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d | PDF.
  • Chemistry LibreTexts. (2014, August 7). 8.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Filo. (2025, May 7). Why are 3° haloalkanes not used in Williamson ether synthesis?.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note.
  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions.
  • MDPI. (2022, April 15).
  • Master Organic Chemistry. (2012, September 12).

Sources

Navigating Byproduct Formation in 2-(Iodomethyl)oxepane Reactions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(iodomethyl)oxepane. Reactions involving this versatile building block can sometimes lead to the formation of unexpected byproducts, complicating downstream processes and purification efforts. This resource provides a comprehensive, question-and-answer-formatted troubleshooting guide, grounded in mechanistic principles and spectroscopic analysis, to help you identify and mitigate the formation of common impurities in your reactions. Our focus is on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for diagnostics and quality control.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is showing unexpected spots on TLC and extra peaks in the NMR. What are the most common byproducts I should be looking for?

A1: When working with this compound, particularly in nucleophilic substitution reactions like the Williamson ether synthesis, several common byproducts can arise from competing reaction pathways. The most frequently encountered impurities are the result of elimination, hydrolysis, or reaction with solvent.

Here are the primary suspects:

  • 2-Methyleneoxepane: This is the product of an E2 elimination reaction, which is often promoted by bulky or strong bases. Instead of substituting the iodide, the base abstracts a proton from the carbon adjacent to the oxepane ring.

  • 2-(Hydroxymethyl)oxepane: This hydrolysis product forms if water is present in your reaction mixture. The iodide is displaced by a hydroxyl group.

  • 2-(Alkoxymethyl)oxepane: If you are using an alcohol as a solvent (e.g., methanol, ethanol), it can act as a nucleophile and displace the iodide, leading to the corresponding ether byproduct.

dot graph TD { A[this compound] --> B{Reaction Conditions}; B -- "Strong/Bulky Base" --> C[2-Methyleneoxepane (Elimination)]; B -- "Presence of Water" --> D[2-(Hydroxymethyl)oxepane (Hydrolysis)]; B -- "Alcohol Solvent" --> E[2-(Alkoxymethyl)oxepane (Solvolysis)]; B -- "Desired Nucleophile" --> F[Target Product (Substitution)]; subgraph Byproducts C; D; E; end }

Caption: Common reaction pathways for this compound.

Q2: I suspect I have formed 2-methyleneoxepane as a byproduct. How can I confirm its presence using ¹H NMR?

A2: The formation of 2-methyleneoxepane introduces a distinctive exocyclic double bond, which gives rise to characteristic signals in the ¹H NMR spectrum. These signals are typically absent in the spectrum of your starting material and desired substitution product.

Look for two singlets (or narrow doublets, depending on the resolution and long-range coupling) in the vinyl region of the spectrum, typically between δ 4.0 and 5.0 ppm . These correspond to the two diastereotopic protons of the newly formed C=CH₂ group. The absence of the characteristic downfield multiplet for the CH-CH₂I proton of the starting material is another key indicator.

Experimental Protocol for NMR Sample Preparation:

  • Sample Preparation: Dissolve approximately 5-10 mg of your crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which will help in identifying minor byproduct peaks.

Q3: My NMR spectrum shows peaks consistent with an alcohol. Could this be 2-(hydroxymethyl)oxepane from hydrolysis? What are its characteristic NMR signals?

A3: Yes, the presence of an alcohol is a strong indication of hydrolysis, leading to the formation of 2-(hydroxymethyl)oxepane. The key diagnostic signals to look for in the ¹H NMR spectrum are:

  • A broad singlet corresponding to the hydroxyl (-OH) proton. Its chemical shift is concentration and solvent-dependent but is often observed between δ 1.5 and 3.5 ppm . This peak will exchange with D₂O.

  • The disappearance of the iodomethyl signals from the starting material.

  • The appearance of new signals for the -CH₂OH group, typically a doublet of doublets or a multiplet around δ 3.4-3.7 ppm .

To confirm the presence of the hydroxyl group, you can perform a simple D₂O shake experiment.

Protocol for D₂O Shake Experiment:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum. The peak corresponding to the -OH proton will either disappear or significantly decrease in intensity.

Comparative NMR Data for Byproduct Identification

To aid in the identification of these common byproducts, the following table summarizes their expected ¹H and ¹³C NMR chemical shifts. Please note that these are approximate values and can vary slightly depending on the solvent and other factors.

Compound NameStructureKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound

~3.2-3.4 (m, 2H, -CH₂I)~10-15 (-CH₂I), ~75-80 (O-CH)
2-Methyleneoxepane ~4.2-4.5 (2s, 2H, =CH₂)~90-100 (=CH₂), ~150-160 (C=)
2-(Hydroxymethyl)oxepane

~3.4-3.7 (m, 2H, -CH₂OH), broad s (-OH)~65-70 (-CH₂OH), ~78-82 (O-CH)
2-(Methoxymethyl)oxepane

~3.3 (s, 3H, -OCH₃), ~3.4-3.6 (m, 2H, -CH₂O-)~58-60 (-OCH₃), ~75-80 (-CH₂O-), ~78-82 (O-CH)

Troubleshooting Workflow

If your reaction is not proceeding as expected, follow this systematic troubleshooting workflow to identify the issue and find a solution.

dot graph TD { subgraph "Problem Identification" A[Unexpected NMR/TLC results] --> B{Identify Byproduct Signatures}; end

}

Caption: A decision-making flowchart for troubleshooting byproduct formation in this compound reactions.

By carefully analyzing the NMR data and considering the reaction conditions, researchers can effectively diagnose and mitigate the formation of unwanted byproducts, leading to cleaner reactions and higher yields of the desired product.

References

  • Patai, S. (Ed.). (1975). The Chemistry of the Ether Linkage. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Impact of solvent choice on 2-(Iodomethyl)oxepane reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Iodomethyl)oxepane. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. The reactivity of this compound, a primary alkyl iodide, is profoundly influenced by the choice of solvent. Understanding these interactions is paramount for controlling reaction outcomes, maximizing yields, and minimizing impurities.

This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and validated protocols to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound, and how does solvent choice steer the mechanism?

As a primary alkyl iodide, this compound predominantly reacts via the bimolecular nucleophilic substitution (S(_N)2) mechanism .[1] The alternative unimolecular pathways (S(_N)1 and E1) are highly disfavored due to the instability of the resulting primary carbocation. However, the bimolecular elimination (E2) pathway can compete, especially when using strongly basic, sterically hindered nucleophiles.[2]

The solvent's role is critical in modulating the nucleophile's reactivity and influencing the competition between S(_N)2 and E2.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are the preferred choice for promoting S(_N)2 reactions.[5][6] They possess large dipole moments to dissolve the nucleophilic salt but lack acidic protons. Consequently, they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[7][8] This enhanced nucleophilicity dramatically accelerates the rate of the S(_N)2 attack.[6]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons (O-H or N-H bonds) and readily solvate both cations and anions. They are particularly effective at solvating anionic nucleophiles through hydrogen bonding, creating a "solvent cage" around them.[6][7] This caging effect stabilizes the nucleophile, lowers its ground-state energy, and significantly reduces its reactivity, thereby slowing down S(_N)2 reactions.[3][5] In cases where a carbocation could be formed (not typical for this substrate), these solvents would favor S(_N)1 pathways by stabilizing the carbocation intermediate and the leaving group.[4]

The logical flow for selecting a solvent based on the desired reaction pathway is illustrated below.

G sub This compound (Primary Alkyl Halide) sn1 Disfavored Pathway: SN1 (Primary Carbocation Unstable) sub->sn1 solvent_choice Solvent Selection sub->solvent_choice sn2 Desired Pathway: SN2 (Substitution) outcome_sn2 Outcome: - 'Naked', reactive nucleophile - Fast SN2 rate - High substitution yield sn2->outcome_sn2 e2 Potential Pathway: E2 (Elimination) outcome_e2 Outcome: - SN2 rate suppressed - E2 may compete with  strong, hindered bases e2->outcome_e2 aprotic Polar Aprotic (DMSO, DMF, Acetonitrile) solvent_choice->aprotic To Favor SN2 protic Polar Protic (Methanol, Ethanol, Water) solvent_choice->protic To Suppress SN2 aprotic->sn2 Strongly Promotes protic->e2 Can Increase E2/SN2 Ratio

Caption: Solvent selection logic for this compound.
Q2: My S(_N)2 reaction with sodium azide is extremely slow in methanol. When I switched to DMSO, the reaction was complete in under an hour. Why the dramatic difference?

This is a classic illustration of the powerful effect of solvent choice on S(_N)2 reaction kinetics.[6] The difference in reaction rates can be several orders of magnitude.[4]

  • In Methanol (Polar Protic): The methanol molecules form strong hydrogen bonds with the azide anion (N(_3)

    
    ). This creates a "solvent cage" that stabilizes the azide, lowering its energy and making it less available to attack the electrophilic carbon of the this compound. A significant amount of energy is required to strip these solvent molecules away for the reaction to proceed, resulting in a very high activation energy and a slow rate.[6][7]
    
  • In DMSO (Polar Aprotic): DMSO is highly polar and effectively solvates the sodium cation (Na

    
    ). However, it cannot form hydrogen bonds with the azide anion. The positive end of DMSO's dipole is sterically shielded within the molecule, leading to very weak interactions with the anion.[9] This leaves the azide "naked" and highly nucleophilic, allowing it to readily attack the substrate with a much lower activation energy, leading to a dramatically faster reaction rate.[8]
    

The diagram below visualizes this differential solvation.

G cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) nuc_p N₃⁻ s1 H nuc_p->s1 H-Bond s2 H nuc_p->s2 s3 H nuc_p->s3 s4 H nuc_p->s4 caption_p Nucleophile is 'caged' and stabilized, reducing its reactivity. nuc_a N₃⁻ cat_a Na⁺ s_a1 O cat_a->s_a1 Solvated Cation s_a2 O cat_a->s_a2 caption_a Nucleophile is 'naked' and highly reactive.

Sources

Technical Support Center: Temperature Control in Reactions with 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Iodomethyl)oxepane. As a primary alkyl iodide, this reagent is a valuable building block, particularly in nucleophilic substitution reactions. However, its reactivity is highly dependent on precise temperature control. Failure to manage reaction temperature can lead to a host of issues, including low yields, byproduct formation, and potentially hazardous thermal runaways. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting protocols to help you achieve safe, reproducible, and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction with this compound is giving a low yield and multiple spots on my TLC plate. Could temperature be the cause?

A1: Absolutely. This is a classic symptom of improper temperature control. This compound is a primary alkyl iodide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. However, it is also susceptible to a competing reaction: bimolecular elimination (E2).

  • Causality: The ratio of substitution (desired) to elimination (undesired) is highly temperature-dependent. Elimination reactions generally have a higher activation energy than their substitution counterparts.[1] As you increase the reaction temperature, you provide more energy to the system, which disproportionately favors the higher-energy elimination pathway, leading to the formation of alkene byproducts.[2]

  • Expert Insight: For most SN2 reactions with primary alkyl halides, lower temperatures strongly favor the substitution product.[1] If you are observing byproducts, your first corrective action should be to lower the reaction temperature.

  • Decomposition: Alkyl iodides can also be thermally sensitive.[3] Excessive heat can cause decomposition, often indicated by the reaction mixture turning a pink or brown hue due to the formation of elemental iodine (I₂).

Q2: What is the optimal starting temperature for a nucleophilic substitution with this compound?

A2: There is no single "optimal" temperature; it depends on the nucleophile's reactivity and the solvent. However, a conservative and highly recommended starting point is 0 °C (ice-water bath) .

  • Methodology:

    • Dissolve the this compound and any non-nucleophilic reagents in your chosen solvent and cool the flask to 0 °C in an ice-water bath.[4][5]

    • Add your nucleophile solution slowly (dropwise) to the cooled mixture, ensuring the internal temperature does not rise significantly.[6]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Trustworthy Protocol: If no reaction is observed at 0 °C after a reasonable time (e.g., 30-60 minutes), you can allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied. This incremental approach prevents over-shooting the optimal temperature and minimizes side reactions.[4] For particularly reactive or unstable nucleophiles, starting at an even lower temperature, such as -78 °C (dry ice/acetone bath) , may be necessary to maintain control.[7][8]

Q3: My reaction is noticeably exothermic. What are the best practices for managing the heat generated?

A3: Managing exothermic reactions is critical for safety and selectivity.[9][10] A failure to dissipate heat effectively can lead to a thermal runaway, where the reaction rate accelerates uncontrollably.[10]

  • Controlled Reagent Addition: Never add all reagents at once.[6] The most reactive component should be added slowly and portion-wise or via a syringe pump to the main reaction mixture. This allows the cooling system to dissipate the heat as it is generated, preventing accumulation.

  • Efficient Cooling & Stirring: Ensure the reaction flask is adequately immersed in a cooling bath and that the mixture is stirring vigorously.[9] Good mixing prevents the formation of localized "hot spots" where the temperature is much higher than the bulk solution.[9]

  • Dilution: Running the reaction at a lower concentration (i.e., using more solvent) can help. The additional solvent acts as a heat sink, absorbing the energy released and buffering the temperature change.

  • Choice of Cooling Bath: Select a cooling bath appropriate for the required temperature. Forcing a highly exothermic reaction to stay at 0 °C may require a bath colder than 0 °C to effectively remove the heat.

Troubleshooting Guide

Problem: Runaway Reaction (Rapid, Uncontrolled Temperature Spike)
  • Symptoms: Sudden boiling of the solvent, rapid color change, noticeable pressure increase in the flask.

  • Immediate Actions:

    • Stop Reagent Addition Immediately.

    • If safe to do so, raise the reaction flask out of any heating mantle or add more cryogen (e.g., ice or dry ice) to the cooling bath to increase the cooling rate.

    • Have a larger, colder cooling bath ready for emergency immersion.

  • Root Cause Analysis & Prevention: This is almost always due to the rate of heat generation exceeding the rate of heat removal.[10]

    • Was the reagent added too quickly? Implement slower, controlled addition.

    • Was the cooling bath insufficient? Ensure the bath has enough capacity and is at the correct temperature. An ice bath must be a slurry of ice and water for good thermal contact, not just ice cubes.[5]

    • Was the concentration too high? Re-calculate the protocol at a higher dilution.

    • Was stirring inadequate? Use a larger stir bar or an overhead stirrer for viscous reactions.

Problem: Reaction Stalls or Fails to Reach Completion
  • Symptoms: TLC or other monitoring shows a significant amount of starting material remaining after the expected reaction time.

  • Root Cause Analysis & Solutions: This typically indicates that the system does not have enough energy to overcome the activation energy barrier.

    • Is the temperature too low? If the reaction was started at 0 °C or below and has stalled, allow it to warm to room temperature. If it remains stalled, gradually heat the reaction (e.g., in 10 °C increments) while monitoring by TLC.

    • Is the nucleophile strong enough? Some nucleophiles require heat to react efficiently. Consult literature for the specific nucleophile being used. High temperatures favor elimination, so this must be balanced against the risk of byproduct formation.[2][11]

    • Has a precipitate formed? In some cases, a salt byproduct can precipitate and coat the surface of a reagent, preventing it from reacting. Try a solvent system that better solubilizes all components.

Data & Protocols

Data Presentation

Table 1: Common Laboratory Cooling Baths

Coolant/Solvent MixtureAchievable Temperature (°C)Notes
Ice / Water0Must be a slurry for good heat transfer.[4][12]
Ice / NaCl (1:3 ratio)-20Effective for temperatures moderately below zero.[13]
Ice / CaCl₂·6H₂O (1:0.8 ratio)-40Provides lower temperatures than salt/ice.[13]
Dry Ice / Acetone-78Very common and effective; acetone is flammable.[7][8]
Dry Ice / Isopropanol-77A slightly less volatile alternative to acetone.
Liquid Nitrogen-196Used for extremely low temperatures, requires a Dewar flask and careful handling.[13][14]

Source: Data compiled from various laboratory guides.[4][7][8][12][13]

Experimental Protocols

Protocol 1: General Procedure for a Low-Temperature Nucleophilic Substitution

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a thermometer or thermocouple to monitor the internal temperature, and a nitrogen/argon inlet for an inert atmosphere.

  • Initial Cooling: Charge the flask with this compound and the chosen anhydrous solvent. Place the flask in an appropriate cooling bath (e.g., an ice-water bath for 0 °C) and begin stirring. Allow the solution to equilibrate to the target temperature.[8]

  • Reagent Addition: Dissolve the nucleophile in the same anhydrous solvent in a separate flask or addition funnel. Add the nucleophile solution to the stirred, cooled solution of the alkyl iodide dropwise over 30-60 minutes. Crucially, monitor the internal temperature. If it rises by more than 2-3 °C, pause the addition until it cools back down.[6]

  • Reaction Monitoring: After the addition is complete, let the reaction stir at the controlled temperature. Monitor its progress by taking small aliquots and analyzing them via TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Warming & Completion: If the reaction is slow or stalls, remove the cooling bath and allow the flask to warm to room temperature naturally. Continue monitoring. If necessary, apply gentle heat with a water bath.

  • Quenching & Workup: Once the reaction is complete, cool it back down in an ice bath before quenching (e.g., by adding water or a saturated ammonium chloride solution) to dissipate any remaining energy safely. Proceed with standard extraction and purification procedures.

Mandatory Visualizations

Diagram 1: Workflow for Preventing Thermal Runaway

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_dev Deviation Response start Start: Plan Reaction assess Assess Exothermicity (Literature, Calorimetry) start->assess dilute Use Sufficient Solvent (Lower Concentration) assess->dilute cool_setup Prepare Adequate Cooling Bath dilute->cool_setup add Add Reagent Dropwise via Syringe Pump cool_setup->add stir Ensure Vigorous Stirring add->stir monitor Monitor Internal Temp. Continuously stir->monitor check Temp Spike > 5°C? monitor->check safe Safe & Controlled Reaction check->safe stop STOP ADDITION & Increase Cooling check->stop Yes stop->monitor

Caption: Proactive workflow for managing exothermic reactions.

Diagram 2: Troubleshooting a Stalled Reaction

G start Problem: Reaction Stalled (TLC shows SM) q1 Is reaction at low temp (≤ 0°C)? start->q1 a1_yes Allow to warm to Room Temp q1->a1_yes Yes a1_no Proceed to Q2 q1->a1_no No monitor Monitor by TLC After Each Change a1_yes->monitor q2 Is reaction still stalled at RT? a1_no->q2 a2_yes Apply Gentle Heat (e.g., 40-50°C) q2->a2_yes Yes a2_no Reaction Complete or Proceeding q2->a2_no No end_succ Success: Reaction Complete q2->end_succ No, proceeding a2_yes->monitor Continue Monitoring a2_yes->end_succ If reaction proceeds end_fail Consider Other Issues: - Reagent Quality - Solvent Choice - Nucleophile Reactivity a2_yes->end_fail If still stalled monitor->q2

Caption: Decision tree for troubleshooting incomplete reactions.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
  • List of cooling b
  • Cooling bath. (n.d.). Wikipedia. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
  • Cooling b
  • What Is the Lowest Temperature a Cooling B
  • Conducting Reactions Below Room Temper
  • How To Perform Reactions At Low Temper
  • Cooling baths: for maintaining low temper
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Work-up procedures for reactions involving 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Iodomethyl)oxepane

Introduction: Welcome to the technical support resource for this compound. This guide is designed for chemistry professionals engaged in research and development who are utilizing this versatile building block. This compound is a primary alkyl iodide featuring a seven-membered oxepane ring. Its utility primarily stems from the high reactivity of the carbon-iodine bond, making it an excellent electrophile for SN2 reactions, such as the Williamson ether synthesis.[1][2] However, the unique combination of a reactive alkyl halide and a cyclic ether moiety presents specific challenges during reaction work-up and purification. This document provides practical, field-tested solutions to common problems in a direct question-and-answer format, explaining the chemical principles behind each procedural choice to ensure robust and reproducible outcomes.

Section 1: General Handling and Stability FAQs

This section addresses fundamental questions about the stability and handling of this compound and its derivatives, which are crucial for designing successful reaction and work-up protocols.

Q1: My sample of this compound has developed a yellow or brownish tint upon storage. Is it still usable?

A1: Yes, it is likely still usable, but the color indicates decomposition. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage, especially when exposed to light, to form elemental iodine (I₂), which is responsible for the color.[3] Before use, it is advisable to purify the starting material by passing it through a short plug of neutral alumina or silica gel, eluting with a non-polar solvent like hexanes, to remove the colored impurities. Alternatively, for immediate use in a reaction, the discoloration can often be ignored if the subsequent work-up includes a reductive wash (see Section 2, Q2).

Q2: How stable is the oxepane ring during aqueous work-up? Can I use acidic or basic washes?

A2: The seven-membered oxepane ring is significantly more stable than smaller cyclic ethers like oxiranes or oxetanes.[4] However, it is not completely inert.

  • Basic Conditions: The oxepane ring is generally stable to common aqueous bases used in work-ups, such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and even dilute sodium hydroxide (NaOH).

  • Acidic Conditions: Caution is advised with acidic washes. The ether oxygen can be protonated by strong acids, which can catalyze ring-opening, particularly in the presence of a nucleophile or upon heating.[5][6] For work-ups, it is best to use dilute, weak acids (e.g., saturated ammonium chloride, NH₄Cl) or brief washes with dilute strong acids (e.g., 0.5-1M HCl) at low temperatures. Prolonged contact with strong acids should be avoided.

Section 2: Troubleshooting Nucleophilic Substitution Work-ups

Reactions where this compound acts as an electrophile are its most common application. The following FAQs address issues encountered after such reactions, for instance, in a Williamson ether synthesis where an alkoxide is used as the nucleophile.

Q1: After quenching my reaction and performing an extraction, my organic layer has a persistent yellow/brown/purple color. What causes this and how do I remove it?

A1: This coloration is almost certainly due to the presence of elemental iodine (I₂), formed either from the decomposition of the starting material or via side reactions. Iodine has low solubility in water but is very soluble in most organic solvents, giving the characteristic color.

Solution: Use a reductive aqueous wash. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard and most effective method. Thiosulfate quantitatively reduces iodine (I₂) to colorless, water-soluble iodide ions (I⁻), which are easily removed in the aqueous phase.

Reaction: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)

An alternative is a 10% aqueous sodium bisulfite (NaHSO₃) solution. The visual endpoint is the complete disappearance of color from the organic layer.

Q2: My reaction was performed using sodium hydride (NaH) to generate the nucleophile. How do I safely and effectively quench the reaction?

A2: Quenching unreacted sodium hydride is critical as it reacts violently with water. The procedure must be done carefully and at a reduced temperature.

Recommended Quenching Protocol:

  • Cool the reaction vessel to 0 °C in an ice-water bath.

  • Slowly and dropwise, add a protic solvent that reacts less exothermically than water. Isopropanol is a good choice. You will observe gas evolution (H₂). Add it until bubbling subsides.

  • Next, slowly add methanol to quench any remaining, more reactive hydride.

  • Finally, slowly and carefully add water to ensure all NaH is consumed.

  • Once the quench is complete, you can proceed with a standard aqueous work-up by adding more water and your extraction solvent.

Q3: My yield is low, and I suspect my product is being lost during the aqueous extraction. What can I do?

A3: If the nucleophile used is small or polar, the resulting ether product may have partial water solubility.

Strategies to Improve Recovery:

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase, reducing the solubility of organic compounds and driving your product into the organic layer.

  • Back-Extraction: After the initial separation, extract the aqueous layer 2-3 more times with fresh portions of your organic solvent. Combine all organic extracts.

  • Choice of Solvent: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane (DCM), which may better solvate a polar product.

Q4: I've isolated a major byproduct that appears to be an alkene. How did this form and how can I prevent it?

A4: You are likely observing the product of an E2 elimination reaction, which competes with the desired SN2 substitution.[2][7] This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the iodomethyl group.

Factors Favoring Elimination:

  • Sterically Hindered Bases: Bulky nucleophiles/bases (e.g., potassium tert-butoxide) will strongly favor elimination.

  • Strong Bases: While necessary for reactions like the Williamson ether synthesis, stronger bases increase the rate of E2.[8]

  • Higher Temperatures: Elimination pathways have a higher activation energy than substitution and are thus favored by higher reaction temperatures.

Preventative Measures:

  • Run the reaction at the lowest temperature that allows for a reasonable SN2 reaction rate.

  • If possible, use a less sterically hindered and less basic nucleophile.

  • Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, THF), which favors the SN2 pathway.

Workflow Diagram: Standard Work-up Procedure

Below is a generalized workflow for the work-up of a typical nucleophilic substitution reaction using this compound.

Workup_Workflow cluster_main Standard Aqueous Work-up Reaction Crude Reaction Mixture Quench 1. Quench (e.g., slow addition of water/alcohol at 0 °C) Reaction->Quench Dilute 2. Dilute (Add organic solvent & water) Quench->Dilute Separate 3. Separate Layers (Separatory Funnel) Dilute->Separate Wash 4. Wash Organic Layer (e.g., Na2S2O3, Brine) Separate->Wash Organic Layer Aqueous_Waste Aqueous Waste Separate->Aqueous_Waste Aqueous Layer Dry 5. Dry (e.g., MgSO4, Na2SO4) Wash->Dry Filter 6. Filter Dry->Filter Concentrate 7. Concentrate (Rotary Evaporator) Filter->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purify 8. Purify (e.g., Column Chromatography) Pure_Product Pure Product Purify->Pure_Product Crude_Product->Purify

Caption: General workflow for a standard aqueous work-up.

Section 3: Purification and Analysis

Proper purification is essential to obtaining the final product with high purity. This section provides guidance on common purification techniques.

Q1: What is the recommended method for purifying products derived from this compound?

A1: Flash column chromatography on silica gel is the most common and effective method.

  • Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is typically a good starting point. The polarity can be adjusted based on the specific product.

  • Stability on Silica: Alkyl iodides can sometimes be unstable on silica gel, leading to streaking or decomposition, which appears as a faint yellow band moving with the solvent front. If this is observed, the silica gel can be pre-treated by slurrying it with a solvent system containing 1-2% triethylamine (Et₃N) to neutralize acidic sites.

  • Visualization: The product can be visualized using a potassium permanganate (KMnO₄) stain, which reacts with the ether moiety. A p-anisaldehyde stain is also effective. It is not typically UV-active unless the coupled nucleophile contains a chromophore.

Q2: My purified product still contains a persistent, non-iodine impurity. What could it be?

A2: If you used a common solvent like THF or DMF, residual amounts can be difficult to remove under reduced pressure. Another possibility is contamination from byproducts of reagents.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO are notoriously difficult to remove. An effective method is to dilute the product in a volatile, non-polar solvent (like diethyl ether or hexanes) and wash multiple times with water to partition the polar solvent into the aqueous phase.[9]

  • Reagent Byproducts: In reactions like a Mitsunobu or Wittig, triphenylphosphine oxide is a common, stubborn byproduct. It can often be removed by precipitation from a non-polar solvent or by careful chromatography.[9]

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for diagnosing and solving common work-up and purification issues.

Troubleshooting_Tree cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Start Analysis of Crude Product Color Organic layer is colored (Yellow/Brown) Start->Color LowYield Low isolated yield Start->LowYield Byproduct Unexpected byproduct (Check NMR/MS) Start->Byproduct Impurity Persistent impurity after column Start->Impurity Iodine Elemental Iodine (I2) Color->Iodine WaterSol Product is water-soluble LowYield->WaterSol Elimination E2 Elimination Byproduct->Elimination RingOpen Oxepane Ring Opening Byproduct->RingOpen Solvent High-boiling solvent (e.g., DMF, DMSO) Impurity->Solvent ThioWash Wash with Na2S2O3 (aq) Iodine->ThioWash BackExtract Saturate with NaCl (brine) & back-extract aqueous layers WaterSol->BackExtract TempControl Lower reaction temperature Elimination->TempControl AvoidAcid Avoid strong acid wash RingOpen->AvoidAcid H2OWash Dilute in ether, wash with H2O/Brine Solvent->H2OWash

Caption: Decision tree for troubleshooting work-up issues.

Section 4: Safety and Handling

Q1: What are the primary hazards associated with this compound and how should it be handled?

A1: As with all alkyl iodides, this compound should be treated as a potent alkylating agent and a potential toxin and mutagen.[10]

  • Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[10]

  • Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[10]

  • Waste Disposal: All waste containing this reagent, including contaminated solvents and silica gel, should be disposed of as hazardous chemical waste according to your institution's guidelines. Do not dispose of it down the drain.

Summary Table: Work-up Reagents

ReagentPurposeConcentrationNotes
Saturated NH₄Cl Mildly acidic quenchAqueous solutionUsed to neutralize bases without exposing the product to strong acid.
10% Na₂S₂O₃ Reductive washAqueous solutionRemoves elemental iodine (I₂).
Saturated NaHCO₃ Mildly basic washAqueous solutionNeutralizes residual acid.
Brine (Saturated NaCl) Drying & "Salting Out"Aqueous solutionReduces the solubility of organics in the aqueous phase.
MgSO₄ / Na₂SO₄ Drying agentAnhydrous solidRemoves residual water from the organic solvent before concentration.

References

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound such as 2-(Iodomethyl)oxepane, a seven-membered cyclic ether with a chiral center, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of this compound, offering insights into the causality behind experimental choices and presenting the data in a clear, comparative format. Our audience of researchers, scientists, and drug development professionals will find this guide to be a practical resource for navigating the complexities of structural confirmation.

Introduction: The Imperative of Orthogonal Analysis

The structure of this compound (C₇H₁₃IO) presents several key features that must be confirmed: the oxepane ring, the iodomethyl substituent, the connectivity of these moieties, and the stereochemistry at the C2 position.[1] No single analytical technique can provide a complete picture with absolute certainty. Therefore, we advocate for an orthogonal approach, where multiple techniques, each relying on different physical principles, are employed to build a self-validating and comprehensive structural dossier. The primary methods we will compare are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this compound, a suite of 1D and 2D NMR experiments is necessary to piece together its molecular framework.

Expected NMR Data for this compound
Experiment Purpose Expected Observations for this compound
¹H NMR Provides information on the number and chemical environment of protons.A complex series of multiplets for the oxepane ring protons and a distinct signal for the -CH₂I protons.
¹³C NMR Determines the number of unique carbon environments.Seven distinct carbon signals, with the iodinated carbon appearing at a characteristic upfield shift.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.Will show CH₂ signals as negative peaks and CH signals as positive peaks, aiding in the assignment of the oxepane ring carbons.
COSY Reveals proton-proton (¹H-¹H) coupling networks.Establishes the connectivity of the protons within the oxepane ring.[4][5]
HSQC Correlates protons to their directly attached carbons (¹H-¹³C).Unambiguously assigns each proton signal to its corresponding carbon signal.[4]
HMBC Shows long-range (2-3 bond) correlations between protons and carbons.Confirms the connectivity between the iodomethyl group and the oxepane ring.[6][7]
NOESY/ROESY Identifies protons that are close in space.Can provide insights into the conformation of the oxepane ring and the relative stereochemistry at C2.[7]
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This will provide the initial overview of the proton environments.

  • ¹³C NMR and DEPT Acquisition: Obtain a proton-decoupled ¹³C spectrum to identify all unique carbon signals. Follow this with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment to establish the proton-proton coupling network.[4][5]

    • HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton to its directly attached carbon.[4]

    • HMBC: Perform a gradient-selected HMBC experiment to probe long-range C-H correlations, which is crucial for confirming the attachment of the iodomethyl group.[6][7]

  • Data Processing and Interpretation: Process the acquired data using appropriate software. The combination of these spectra will allow for the complete assignment of all proton and carbon signals and the confirmation of the molecular backbone.

Visualizing the NMR Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT DEPT->HSQC Connectivity Confirm Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Infer Stereochemistry Connectivity->Stereochem NOESY/ROESY

Caption: Workflow for NMR-based structural elucidation of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[8][9] For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Expected Mass Spectrometry Data
Technique Purpose Expected m/z for this compound (C₇H₁₃IO)
HRMS (e.g., ESI-TOF) Precise mass determination and elemental composition confirmation.Molecular Ion [M]⁺: 240.0006. Adducts such as [M+H]⁺ (241.0084) or [M+Na]⁺ (262.9903) are also expected.[10]
GC-MS (EI) Provides fragmentation patterns for structural clues.Molecular ion peak at m/z 240. Key fragments may include the loss of iodine ([M-I]⁺ at m/z 113) and a prominent peak for the iodine cation ([I]⁺ at m/z 127).[11][12]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the gas chromatograph.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the compound from any impurities. The temperature program should be optimized to ensure good peak shape.

  • Ionization: The eluting compound enters the mass spectrometer and is ionized, typically by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizing the Fragmentation Logic

MS_Fragmentation Molecule This compound [C₇H₁₃IO]⁺ m/z = 240 Loss_I Loss of Iodine Radical [C₇H₁₃O]⁺ m/z = 113 Molecule->Loss_I - •I Iodine_Ion Iodine Cation [I]⁺ m/z = 127 Molecule->Iodine_Ion - •C₇H₁₃O Oxepane_Ring_Opening Oxepane Ring Fragmentation Loss_I->Oxepane_Ring_Opening

Caption: Expected fragmentation pathways for this compound in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] While it does not provide detailed connectivity information like NMR, it is an excellent complementary technique.

Expected FTIR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (sp³) Stretching2850-3000[14]
C-O-C (ether) Stretching1050-1150[15][16]
C-I Stretching~500[17]
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Visualizing the Vibrational Modes

FTIR_Vibrations Molecule This compound CH_Stretch C-H Stretch (2850-3000 cm⁻¹) Molecule->CH_Stretch COC_Stretch C-O-C Stretch (1050-1150 cm⁻¹) Molecule->COC_Stretch CI_Stretch C-I Stretch (~500 cm⁻¹) Molecule->CI_Stretch

Caption: Key vibrational modes of this compound in FTIR spectroscopy.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

For chiral molecules like this compound, single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure and, crucially, the absolute configuration.[18][19][20][21][22] However, this technique is contingent on the ability to grow a high-quality single crystal.

Expected Outcome

A successful X-ray crystallographic analysis will provide a detailed 3D model of the molecule, including precise bond lengths, bond angles, and the absolute stereochemistry at the C2 chiral center.

Experimental Protocol: A Simplified Workflow
  • Crystallization: The most challenging step is to grow a single crystal suitable for diffraction. This often involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: For chiral molecules, the Flack parameter is calculated to determine the absolute configuration.[21]

Comparative Summary and Conclusion

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity, chemical environments, relative stereochemistry.Provides the most comprehensive structural information in solution.Can be complex to interpret; may not provide absolute configuration directly.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, provides molecular formula confirmation.Fragmentation can be complex; does not provide stereochemical information.
FTIR Spectroscopy Presence of functional groups.Rapid, non-destructive, easy to perform.Provides limited structural information.
X-ray Crystallography Precise 3D structure, absolute configuration.Unambiguous determination of solid-state structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.

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Comparison of 2-(Iodomethyl)oxepane with other haloalkanes in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Utility of 2-(Iodomethyl)oxepane Versus Other Haloalkanes

For researchers and professionals in synthetic and medicinal chemistry, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. Haloalkanes are fundamental building blocks, but the choice of the halogen—iodine, bromine, or chlorine—profoundly impacts reactivity. This guide provides a detailed comparison of this compound with its bromo- and chloro-analogs, offering field-proven insights and experimental data to guide your synthetic choices.

In nucleophilic substitution reactions, the nature of the leaving group is paramount. The reaction rate is directly influenced by the ease with which the carbon-halogen (C-X) bond is broken. For haloalkanes, the reactivity trend is unequivocally established: R-I > R-Br > R-Cl > R-F .[1][2]

This order is a direct consequence of two key physical properties:

  • Bond Strength: The C-I bond is the longest and weakest among the common halogens, requiring less energy to cleave.[2][3]

  • Leaving Group Stability: The iodide ion (I⁻) is the largest and most polarizable of the halide ions, allowing it to stabilize the negative charge most effectively upon departure.[4]

This fundamental difference in reactivity means that this compound is a significantly more potent electrophile than its bromo or chloro counterparts. Reactions using the iodo-derivative can often be conducted under much milder conditions, at lower temperatures, and with shorter reaction times, which is a crucial advantage when working with complex molecules bearing sensitive functional groups.

Quantitative Data Summary: Haloalkane Properties

The following table summarizes the key bond properties that govern the reactivity of primary haloalkanes.

Haloalkane TypeC-X Bond Energy (kJ/mol)Relative Rate of S_N2 Reaction (with N₃⁻)
R-Cl~3301
R-Br~280200
R-I~22030,000

Data is representative for typical primary haloalkanes and illustrates the dramatic increase in reaction rate when moving from chloride to iodide.

The Oxepane Scaffold: A Privileged Motif in Bioactive Molecules

Beyond the reactive handle, the this compound structure incorporates a seven-membered oxepane ring. While smaller rings like oxetanes have seen extensive use in drug discovery to improve properties like solubility and metabolic stability, the oxepane motif is a key structural component in numerous biologically active natural products, particularly those derived from marine sources.[5][6][7] Its incorporation into a synthetic molecule can impart unique conformational properties and provide access to novel chemical space. The synthesis of the oxepane core itself can be challenging, making this compound a valuable building block for its direct introduction.[8]

Workflow for Haloalkane Selection in Synthesis

Choosing the correct haloalkane is a balance of reactivity, stability, and cost. The following workflow illustrates the decision-making process for a synthetic chemist.

G cluster_0 start Need to perform a nucleophilic substitution? reactivity Is high reactivity (low temp, short time) critical? start->reactivity stability Is the starting material prone to decomposition under harsh conditions? reactivity->stability Yes cost Is cost the primary constraint? reactivity->cost No use_iodo Use this compound or other Iodoalkane stability->use_iodo Yes use_bromo Use Bromoalkane (Good balance of reactivity and stability) stability->use_bromo No cost->use_bromo No use_chloro Use Chloroalkane (Cost-effective, for robust substrates) cost->use_chloro Yes

Caption: Decision workflow for selecting the appropriate haloalkane.

Comparative Experimental Protocols

To objectively assess performance, we present two standard protocols. The first is a synthetic application, and the second is a classic qualitative experiment to visually demonstrate the vast differences in reactivity.

Protocol 1: Synthesis of 2-(Azidomethyl)oxepane

This protocol demonstrates a typical S_N2 reaction, a cornerstone of synthetic chemistry. The enhanced reactivity of this compound allows this transformation to proceed efficiently at room temperature.

Objective: To synthesize 2-(azidomethyl)oxepane via nucleophilic substitution and compare the required conditions for iodo-, bromo-, and chloro-analogs.

Reaction Mechanism:

SN2_Mechanism cluster_substrate Nu N₃⁻ TS Transition State Nu->TS attack Substrate This compound Substrate->TS Product 2-(Azidomethyl)oxepane TS->Product LG I⁻ TS->LG departure s_img s_img

Sources

A Comparative Reactivity Analysis: 2-(Iodomethyl)oxepane vs. 2-(Bromomethyl)oxepane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, the oxepane ring system is a privileged scaffold, appearing in a variety of natural products and pharmacologically active molecules. The functionalization of this seven-membered oxygen-containing heterocycle is often a critical step in a synthetic sequence. Key intermediates for such functionalization are 2-(halomethyl)oxepanes, which serve as electrophilic partners in nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two such pivotal building blocks: 2-(bromomethyl)oxepane and 2-(iodomethyl)oxepane.

Our analysis will demonstrate, through fundamental principles and supporting data, that this compound is a significantly more reactive substrate in bimolecular nucleophilic substitution (Sₙ2) reactions. This enhanced reactivity, a direct consequence of the superior leaving group ability of iodide compared to bromide, is a crucial consideration for researchers aiming to optimize reaction conditions, minimize side-product formation, and improve overall synthetic efficiency.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactions of primary alkyl halides, such as 2-(halomethyl)oxepanes, with nucleophiles predominantly proceed via the Sₙ2 mechanism.[1] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.[2] The rate of this reaction is highly sensitive to the nature of the leaving group, with weaker bases being better leaving groups because they are more stable on their own.

The established trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This order is governed by three interconnected factors:

  • Carbon-Halogen Bond Strength : The rate-determining step of the Sₙ2 reaction involves the cleavage of the carbon-halogen (C-X) bond.[4] The C-I bond is the weakest among the halogens (excluding astatine), requiring less energy to break during the transition state. This lower activation energy translates directly to a faster reaction rate.[5][6]

  • Polarizability : Iodine is the largest and most polarizable of the common halogens. Its diffuse electron cloud is more easily distorted as the nucleophile approaches, which helps to stabilize the charge distribution in the five-coordinate Sₙ2 transition state.[5]

  • Basicity of the Halide Ion : The stability of the leaving group as an independent anion is critical. Iodide (I⁻) is the weakest base among the halides because its negative charge is distributed over a larger volume.[3] Weaker bases are more stable and therefore better leaving groups.

Consequently, the inherent chemical properties of the C-I bond predict that this compound will undergo nucleophilic substitution at a substantially faster rate than its bromo-analogue under identical conditions.

Quantitative Reactivity Comparison

While specific kinetic data for the nucleophilic substitution of 2-(bromomethyl)oxepane and this compound is not widely published, the relative reactivity trend is a cornerstone of physical organic chemistry. We can use data from analogous primary alkyl halides as a reliable proxy to illustrate the magnitude of this difference. The following table summarizes the key physical properties that dictate reactivity and the expected relative rates.

SubstrateLeaving GroupC–X Bond Dissociation Energy (kJ/mol)Relative Rate Constant (k_rel) (Proxy Data)
2-(Bromomethyl)oxepane Br⁻~290[6]1
This compound I⁻~228[6]~30-60

Note: The relative rate is an estimation based on generally observed reactivity differences between primary alkyl iodides and bromides in Sₙ2 reactions with common nucleophiles.[7] The data clearly supports the theoretical framework: the weaker C-I bond in this compound leads to a significantly higher reaction rate.

Visualizing the Sₙ2 Reaction Pathway

The following diagram illustrates the concerted mechanism for the nucleophilic substitution of a 2-(halomethyl)oxepane, highlighting the key transition state.

Caption: Generalized Sₙ2 mechanism for 2-(halomethyl)oxepanes.

Experimental Protocol: Comparative Kinetic Analysis via HPLC

To empirically validate the reactivity difference, a kinetic study can be performed. This protocol provides a robust methodology for determining the second-order rate constants for the reaction of both substrates with sodium azide.

Objective: To determine and compare the second-order rate constants (k) for the Sₙ2 reaction of 2-(bromomethyl)oxepane and this compound with sodium azide in acetone at a constant temperature.

Materials and Reagents:

  • 2-(bromomethyl)oxepane (Substrate A)

  • This compound (Substrate B)

  • Sodium azide (NaN₃, Nucleophile)

  • Anhydrous acetone (Solvent)

  • Dodecane (Internal Standard)

  • Volumetric flasks (10 mL, 50 mL)

  • Reaction vials with septa

  • Thermostatted water bath or reaction block

  • Syringes and needles

  • HPLC system with a UV detector and a C18 column

Experimental Workflow Diagram:

Workflow prep 1. Solution Preparation - Substrate A + Internal Std - Substrate B + Internal Std - NaN₃ Solution equil 2. Equilibration - Place solutions in thermostatted bath (e.g., 40°C) prep->equil init 3. Reaction Initiation - Add NaN₃ solution to each substrate solution - Start timer equil->init sample 4. Timed Sampling - Withdraw aliquots at set intervals (t=0, 5, 10, 20... min) - Quench reaction (e.g., with cold water) init->sample analyze 5. HPLC Analysis - Inject quenched samples - Quantify product peak area relative to internal standard sample->analyze calc 6. Data Analysis - Plot 1/[Substrate] vs. time - Determine rate constant (k) from the slope analyze->calc

Caption: Workflow for the comparative kinetic study.

Step-by-Step Procedure:

  • Solution Preparation:

    • Substrate Stock Solutions (0.1 M): Separately prepare stock solutions for Substrate A and Substrate B. For each, accurately weigh the substrate and the internal standard (dodecane) and dissolve in anhydrous acetone in a 50 mL volumetric flask.

    • Nucleophile Solution (0.1 M): Accurately weigh sodium azide and dissolve it in anhydrous acetone in a separate 50 mL volumetric flask.

  • Thermal Equilibration: Place all three stock solutions in a thermostatted water bath set to the desired temperature (e.g., 40.0 ± 0.1 °C) for at least 20 minutes to ensure thermal equilibrium.[8]

  • Reaction Initiation:

    • For each substrate, pipette equal volumes (e.g., 5.0 mL) of the substrate stock solution and the sodium azide solution into a clean, dry reaction vial.

    • Seal the vial, mix thoroughly, and immediately start the timer. This will result in initial concentrations of [Substrate] ≈ 0.05 M and [NaN₃] ≈ 0.05 M.

  • Timed Sampling:

    • At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes for the iodo- compound; t = 0, 30, 60, 120, 240 minutes for the bromo- compound), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot by injecting it into an HPLC vial containing a diluent (e.g., 900 µL of a water/acetonitrile mixture) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples using a reverse-phase HPLC method capable of separating the starting material, the product (2-(azidomethyl)oxepane), and the internal standard.

    • Monitor the reaction by observing the increase in the product peak area relative to the constant peak area of the internal standard.

  • Data Analysis and Interpretation:

    • For each time point, calculate the concentration of the remaining substrate.

    • For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Substrate] versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

    • Compare the calculated k value for this compound with that of 2-(bromomethyl)oxepane. It is expected that k(iodo) will be significantly larger than k(bromo).

Conclusion and Field Implications

For researchers in drug discovery and process development, this knowledge has direct practical applications:

  • Reaction Optimization: When faster reaction times or milder conditions are required, this compound is the substrate of choice. Its higher reactivity can lead to increased throughput and lower energy consumption.

  • Synthesis of Sensitive Molecules: The use of the more reactive iodo-analogue allows for reactions to be conducted at lower temperatures, which can be critical when working with thermally sensitive functional groups elsewhere in the molecule.

  • Cost-Benefit Analysis: While alkyl iodides are often more expensive than the corresponding bromides, the potential for higher yields, faster reactions, and cleaner product profiles can justify the initial cost, especially in complex, multi-step syntheses.

References

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A Spectroscopic Guide to the Synthesis and Characterization of 2-(Iodomethyl)oxepane from (oxepan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth spectroscopic comparison of the versatile chemical intermediate, 2-(Iodomethyl)oxepane, and its direct synthetic precursor, (oxepan-2-yl)methanol. Oxepane rings are significant structural motifs in a variety of biologically active natural products, and the functionalization of these rings is critical for further synthetic elaboration. The conversion of the primary alcohol in (oxepan-2-yl)methanol to the corresponding iodide is a key transformation. This document details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for both compounds. By explaining the causal relationships between the structural changes and their spectroscopic manifestations, this guide serves as a practical tool for researchers to monitor reaction progress, confirm product identity, and assess purity with confidence.

The Synthetic Pathway: From Alcohol to Alkyl Iodide

The conversion of a primary alcohol to a primary iodide is a fundamental transformation in organic synthesis. For the synthesis of this compound from (oxepan-2-yl)methanol, the Appel reaction is a highly effective and mild method.[1][2] This reaction utilizes triphenylphosphine (PPh₃) and a halogen source, in this case, iodine (I₂), to facilitate the substitution.[2][3]

The reaction proceeds through an Sɴ2 mechanism.[4][5] The triphenylphosphine is activated by iodine, and the alcohol's oxygen atom attacks the phosphorus center. This converts the hydroxyl group into an excellent leaving group (oxyphosphonium salt). The iodide ion then acts as a nucleophile, attacking the primary carbon and displacing triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction.[2][4]

G cluster_precursor Precursor cluster_reagents Reagents cluster_product Product cluster_byproduct Byproduct Precursor (oxepan-2-yl)methanol Reagents PPh₃, I₂, Imidazole (Appel Reaction) Product This compound Reagents->Product Sɴ2 Substitution Byproduct Triphenylphosphine Oxide Reagents->Byproduct Forms strong P=O bond

Caption: Synthetic workflow for the Appel reaction converting the precursor to the final product.

Spectroscopic Profile of the Precursor: (oxepan-2-yl)methanol

(Oxepan-2-yl)methanol (C₇H₁₄O₂) is characterized by the presence of a primary alcohol (-CH₂OH) and a seven-membered ether ring. These two functional groups give rise to its distinct spectroscopic signature.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of an alcohol is the hydroxyl group stretch.

  • O-H Stretch: A very strong and broad absorption band will be observed in the region of 3200-3500 cm⁻¹.[6][7][8] The breadth of this peak is due to intermolecular hydrogen bonding.

  • C-O Stretch: A strong, sharp peak corresponding to the C-O single bond stretch of the primary alcohol will appear around 1050 cm⁻¹.

  • C-H Stretch: Strong, sharp peaks will be present in the 2850-2960 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds in the oxepane ring and methylene group.[9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the oxepane ring and the hydroxymethyl group.

  • -CH₂-OH Protons: The two protons on the carbon attached to the hydroxyl group are diastereotopic and will appear as a multiplet around 3.5-3.8 ppm. Their downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom.

  • -OH Proton: The hydroxyl proton typically appears as a broad singlet, which can range from 2-5 ppm. Its chemical shift is highly dependent on concentration, solvent, and temperature. A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH peak will disappear due to proton-deuterium exchange.[7]

  • Oxepane Ring Protons: The remaining 11 protons on the oxepane ring will appear as a series of complex, overlapping multiplets in the upfield region, typically between 1.2 and 3.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon spectrum provides a clear map of the carbon framework.

  • -CH₂-OH Carbon: The carbon atom of the hydroxymethyl group will appear in the 60-65 ppm range, deshielded by the attached oxygen.

  • Oxepane Ring Carbons: The six carbons of the oxepane ring will resonate in the 25-80 ppm range. The carbon adjacent to the ring oxygen (C2) will be the most downfield of this group.

Mass Spectrometry (MS)

Under electron ionization (EI), (oxepan-2-yl)methanol will fragment in predictable ways.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 130.1) may be observed, but it is often weak for primary alcohols.

  • Alpha-Cleavage: The most common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[7][8] This would result in the loss of the oxepanyl group to give a [CH₂OH]⁺ fragment at m/z = 31.

  • Dehydration: Loss of a water molecule (M-18) is another common fragmentation pathway for alcohols, which would yield a peak at m/z = 112.[7][8]

Spectroscopic Profile of the Product: this compound

Upon successful conversion to this compound (C₇H₁₃IO), the spectroscopic data changes dramatically, reflecting the replacement of the -OH group with an iodine atom.

Caption: Structural transformation from the precursor to the final product.

Infrared (IR) Spectroscopy

The most obvious change is the disappearance of the alcohol-related peaks.

  • Absence of O-H Stretch: The broad absorption at 3200-3500 cm⁻¹ will be completely absent, providing the strongest evidence of a successful reaction.

  • Absence of C-O (Alcohol) Stretch: The C-O stretch around 1050 cm⁻¹ will also disappear.

  • C-I Stretch: The carbon-iodine bond stretch is very weak and appears at a low frequency (typically 500-600 cm⁻¹), which is often outside the standard detection range of routine FTIR spectrometers. Therefore, its absence is not informative.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the methylene protons is significantly altered.

  • -CH₂-I Protons: The two protons on the carbon attached to the iodine will now appear as a multiplet around 3.2-3.4 ppm. While iodine is electronegative, this position is slightly upfield compared to the corresponding protons in the alcohol precursor due to the strong shielding and magnetic anisotropy effects of the large iodine atom.

  • Absence of -OH Proton: The exchangeable, broad singlet of the hydroxyl proton will be absent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon spectrum provides the most definitive evidence of iodination due to the "heavy atom effect."

  • -CH₂-I Carbon: The carbon atom bonded to iodine will experience a dramatic upfield shift, appearing at a very low chemical shift, typically in the range of 5-10 ppm. This is a highly characteristic and reliable indicator of the C-I bond formation.

Mass Spectrometry (MS)

The mass spectrum will be completely different, reflecting the much heavier product molecule.

  • Molecular Ion (M⁺): A distinct molecular ion peak should be visible at m/z = 240.0.[10]

  • Iodine-related Fragmentation: The most characteristic fragmentation will be the loss of an iodine atom (M-127), leading to a prominent peak at m/z = 113. Another possible fragmentation is the cleavage of the C-I bond to give an iodomethyl radical and an oxepanyl cation at m/z = 99.

Comparative Data Summary

Spectroscopic Feature(oxepan-2-yl)methanol (Precursor)This compound (Product)Rationale for Change
IR: O-H Stretch (cm⁻¹) Strong, broad band at ~3200-3500Absent Removal of the hydroxyl functional group.
¹H NMR: -OH Proton (ppm) Broad singlet, ~2-5 (D₂O exchangeable)Absent Removal of the hydroxyl proton.
¹H NMR: -CH₂-X Protons (ppm) ~3.5-3.8 (-CH₂OH )~3.2-3.4 (-CH₂I )Replacement of -OH with less deshielding -I.
¹³C NMR: -CH₂-X Carbon (ppm) ~60-65 (-C H₂OH)~5-10 (-C H₂I)Strong shielding "heavy atom effect" from iodine.
MS: Molecular Ion (m/z) 130240Incorporation of iodine (126.9 amu) and loss of H and O.
MS: Key Fragment (m/z) 31 ([CH₂OH]⁺) or 112 ([M-H₂O]⁺)113 ([M-I]⁺)Different fragmentation pathways for alcohol vs. iodide.

Experimental Protocols

Synthesis of this compound via Appel Reaction
  • Warning: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • To a solution of (oxepan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add iodine (I₂) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly. The reaction mixture will typically turn from a dark brown to a lighter yellow/orange upon completion.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization
  • NMR: Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) for ¹H and ¹³C NMR analysis.

  • IR: Acquire the spectrum using a neat liquid film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • MS: Introduce the sample into the mass spectrometer via a suitable method such as gas chromatography (GC-MS) or direct injection, using Electron Ionization (EI).

Conclusion

The transformation of (oxepan-2-yl)methanol to this compound is accompanied by clear and definitive changes in its spectroscopic data. The most conclusive indicators of a successful reaction are:

  • In IR: The complete disappearance of the broad O-H stretch.

  • In ¹H NMR: The disappearance of the exchangeable -OH proton signal and the characteristic shift of the methylene protons.

  • In ¹³C NMR: The dramatic upfield shift of the methylene carbon to <10 ppm.

  • In MS: The appearance of a molecular ion at m/z 240 and a characteristic [M-127]⁺ fragment.

By leveraging these distinct spectroscopic signatures, researchers can confidently track the synthesis, verify the structure of this compound, and ensure the material's suitability for subsequent applications in drug discovery and complex molecule synthesis.

References

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A Comparative Guide to the Kinetic Studies of Reactions Involving 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the kinetics of reactions involving 2-(iodomethyl)oxepane. As a primary alkyl iodide attached to a seven-membered cyclic ether, this molecule presents a unique intersection of structural features that influence its reactivity. Understanding the kinetics of its reactions, particularly nucleophilic substitution, is crucial for its application in synthetic chemistry and drug development, where precise control over reaction rates and product outcomes is paramount.

While specific kinetic data for this compound is not extensively reported in the literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to build a predictive model of its reactivity. We will objectively compare its expected performance with relevant alternatives and provide detailed, field-proven experimental protocols to enable researchers to generate empirical data.

Theoretical Framework: Predicting the Reactivity of this compound

The reactivity of this compound in nucleophilic substitution reactions is primarily dictated by the C-I bond, which is susceptible to cleavage by a nucleophile. The reaction can theoretically proceed through a bimolecular (SN2) or, under specific conditions, a unimolecular (SN1) pathway. However, for a primary alkyl iodide, the SN2 mechanism is overwhelmingly favored.[1][2]

A critical feature of this compound is the presence of the ether oxygen atom at the 2-position relative to the reacting carbon. This proximity allows for the potential of Neighboring Group Participation (NGP) , also known as anchimeric assistance .[3][4][5] The ether oxygen can act as an internal nucleophile, attacking the electrophilic carbon and displacing the iodide leaving group. This results in the formation of a bicyclic oxonium ion intermediate. The external nucleophile then attacks this intermediate to yield the final product.

This intramolecular participation can significantly accelerate the reaction rate compared to an analogous acyclic primary alkyl iodide, such as 1-iodoheptane, or even cyclic analogues where the ring size is less favorable for intramolecular cyclization.[4][6] The formation of a five or six-membered ring in the transition state is generally favored, suggesting that NGP might be less pronounced in the seven-membered oxepane system compared to its tetrahydrofuran (five-membered) or tetrahydropyran (six-membered) counterparts. However, its potential influence cannot be disregarded. A key consequence of NGP is the overall retention of configuration at the chiral center if one were present, as the mechanism involves two consecutive SN2-like inversions.[3]

The reactivity of iodoalkanes is the highest among haloalkanes due to the relatively weak C-I bond and the stability of the iodide ion as a leaving group.[7][8] Therefore, this compound is expected to be a highly reactive substrate in nucleophilic substitution reactions.

Comparative Kinetic Analysis: A Predictive Approach

In the absence of direct experimental data for this compound, we can construct a comparative analysis based on the principles outlined above and data from related compounds. The following table provides a predictive comparison of the relative rates of nucleophilic substitution for this compound and several alternative substrates.

SubstrateRing SizeExpected Primary MechanismKey Factors Influencing ReactivityPredicted Relative Rate (krel)
1-IodohexaneAcyclicSN2Baseline reactivity for a primary alkyl iodide.1
2-(Iodomethyl)tetrahydrofuran5SN2 with strong NGPFavorable 5-membered ring formation in the transition state for NGP, leading to significant rate enhancement.[3]> 100
2-(Iodomethyl)tetrahydropyran6SN2 with NGPFavorable 6-membered ring formation in the transition state for NGP, likely leading to rate enhancement.[2]> 10
This compound 7 SN2 with potential NGP Formation of a 7-membered ring in the NGP transition state is entropically less favorable than 5- or 6-membered rings, potentially reducing the extent of anchimeric assistance.[2]Slightly > 1

This predictive table serves as a hypothesis that can be tested using the experimental protocols detailed in the following sections. The primary value of this compound may lie not in exceptionally high reactivity, but in the specific stereochemical and regiochemical outcomes of its reactions, which can be elucidated through detailed kinetic studies.

Experimental Protocols for Kinetic Studies

To empirically determine the reaction kinetics of this compound, a variety of analytical techniques can be employed. The choice of method will depend on the specific reaction being studied, the properties of the reactants and products, and the available instrumentation.[6]

General Experimental Workflow

The following diagram illustrates a general workflow for conducting a kinetic study of a nucleophilic substitution reaction involving this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare stock solutions of This compound and nucleophile thermostat Equilibrate solutions in a thermostat prep_reagents->thermostat initiate Initiate reaction by mixing reactants sampling Withdraw aliquots at predetermined time intervals initiate->sampling quench Quench the reaction in each aliquot sampling->quench analysis Analyze aliquots using a suitable technique (NMR, HPLC, GC, or Conductometry) quench->analysis concentration Determine reactant/product concentrations analysis->concentration plot Plot concentration vs. time concentration->plot rate_law Determine the rate law and rate constant plot->rate_law

Caption: General workflow for a kinetic study.

Protocol 1: In-Situ Reaction Monitoring by 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics in real-time.[9][10][11]

Objective: To determine the rate constant of the reaction between this compound and a nucleophile by monitoring the disappearance of a reactant peak and the appearance of a product peak.

Materials:

  • This compound

  • Nucleophile of choice (e.g., sodium azide, thiophenol)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer

  • Thermostatted NMR probe

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in the deuterated solvent.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the starting material to identify characteristic peaks and confirm their chemical shifts.

  • Initiate Reaction: Add a known concentration of the nucleophile to the NMR tube, quickly mix, and place it in the pre-thermostatted NMR probe. Start the timer immediately.

  • Data Acquisition: Set up a series of 1D 1H NMR experiments to be acquired at regular time intervals.[10] This can often be automated using the spectrometer's software.

  • Data Processing: Process the series of spectra. For each time point, integrate a characteristic peak of the starting material (e.g., the -CH2I protons) and a characteristic peak of the product.

  • Calculation:

    • Calculate the concentration of the reactant at each time point based on the relative integration values.

    • Assuming a pseudo-first-order or second-order reaction, plot the appropriate function of concentration versus time (e.g., ln[Reactant] vs. time for first-order, 1/[Reactant] vs. time for second-order).

    • The rate constant (k) can be determined from the slope of the resulting linear plot.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating and quantifying components of a reaction mixture, making it well-suited for kinetic studies.[12][13][14]

Objective: To determine the rate constant by quantifying the concentration of this compound or its product over time.

Materials:

  • This compound

  • Nucleophile

  • Reaction solvent

  • Quenching solution (e.g., a dilute acid or base)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted reaction vessel

Procedure:

  • Method Development: Develop an HPLC method that can effectively separate the starting material, product, and any other significant species in the reaction mixture.

  • Reaction Setup: In a thermostatted vessel, combine known concentrations of this compound and the nucleophile in the chosen solvent. Start the timer.

  • Sampling and Quenching: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing a quenching solution to stop the reaction.

  • Analysis: Inject the quenched samples into the HPLC system.

  • Quantification: Create a calibration curve for the reactant or product using standards of known concentrations. Use this curve to determine the concentration of the analyte in each of the quenched aliquots.

  • Calculation: Plot the concentration data versus time and use the appropriate integrated rate law to determine the rate constant, as described in the NMR protocol.

Alternative Techniques: GC and Conductometry
  • Gas Chromatography (GC): If the reactants and products are sufficiently volatile and thermally stable, GC can be used in a similar manner to HPLC for separation and quantification.[15][16]

  • Conductometry: For reactions that produce or consume ions, monitoring the change in the electrical conductivity of the solution over time can be a simple and effective way to determine the reaction rate.[17][18] This would be particularly suitable for reactions where a salt is a product, such as the reaction of this compound with a charged nucleophile.

Visualization of Reaction Pathways

The following diagram illustrates the potential reaction pathways for the nucleophilic substitution of this compound.

G Reactant This compound SN2_TS S_N2 Transition State Reactant->SN2_TS  Nu- (Direct Attack) NGP_Intermediate Bicyclic Oxonium Ion Intermediate Reactant->NGP_Intermediate  Intramolecular Attack (Anchimeric Assistance) Product_SN2 Substitution Product (Inversion) SN2_TS->Product_SN2 Product_NGP Substitution Product (Retention) NGP_Intermediate->Product_NGP  Nu- (Attack on Intermediate)

Caption: Potential SN2 and NGP pathways.

Conclusion

This guide provides a comprehensive roadmap for researchers interested in the kinetic studies of this compound. By understanding the underlying theoretical principles, particularly the potential for neighboring group participation, and by employing the detailed experimental protocols provided, it is possible to build a robust kinetic profile for this versatile synthetic building block. The data generated from such studies will not only fill a gap in the current chemical literature but will also enable more precise control over its reactivity, ultimately facilitating its application in the synthesis of complex molecules and novel therapeutic agents.

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A Comparative Guide to Assessing the Purity of Synthesized 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized 2-(Iodomethyl)oxepane. As a non-standard halogenated cyclic ether, this compound lacks established monograph specifications, necessitating a robust, multi-faceted analytical approach. This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and rigorous purity assessment workflow.

The Synthetic Context: Anticipating Potential Impurities

A definitive purity assessment begins with a thorough understanding of the synthetic route and its potential pitfalls. While various methods for cyclic ether synthesis exist, a common and plausible route to this compound is the iodination of a precursor alcohol, 2-(Hydroxymethyl)oxepane. This reaction is analogous to the well-established synthesis of 2-(iodomethyl)oxetane[1]. The reaction typically employs an Appel-type reaction system using triphenylphosphine (PPh₃), imidazole, and iodine (I₂) in a solvent like dichloromethane (DCM).

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Precursor 2-(Hydroxymethyl)oxepane Reaction Appel-type Reaction (0°C to 25°C) Precursor->Reaction Reagents PPh3, Imidazole, I2 in Dichloromethane Reagents->Reaction Quench Aqueous Quench Reaction->Quench Extract DCM Extraction Quench->Extract Dry Dry (e.g., MgSO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product Pure this compound Chromatography->Product

Caption: Proposed workflow for the synthesis and purification of this compound.

This synthetic pathway informs the likely impurity profile we must screen for:

  • Unreacted Starting Material: Residual 2-(Hydroxymethyl)oxepane.

  • Reagent-Derived Byproducts: Triphenylphosphine oxide (TPPO), a ubiquitous and often difficult-to-remove byproduct of this reaction.

  • Side-Reaction Products: Potential for elimination to form an exocyclic alkene or intermolecular etherification leading to dimers.

  • Isomeric Impurities: If the starting alcohol is racemic, the product will be as well. Chiral synthesis routes could introduce diastereomeric impurities.

  • Solvent Residues: Dichloromethane, and solvents from chromatography (e.g., hexane, ethyl acetate)[1].

  • Degradation Products: Ethers are susceptible to peroxide formation upon storage in the presence of air and light. Halogenated compounds can also degrade to release acidic species[2].

A Multi-Detector Approach: The Core of a Robust Purity Assessment

No single analytical technique can provide a complete picture of purity. A self-validating system relies on orthogonal methods—techniques that measure different chemical or physical properties—to ensure that what one method misses, another detects.

The following is a comparative analysis of essential techniques for assessing the purity of this compound.

Chromatographic Techniques: The Power of Separation

Chromatography is fundamental to purity analysis, separating the target compound from its impurities before detection[3].

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Expertise & Rationale: GC is ideally suited for analyzing volatile and thermally stable compounds, a category into which this compound and many of its likely impurities (residual solvents, starting materials) fall. Coupling it with a Mass Spectrometry (MS) detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns, a significant advantage over less specific detectors[4]. For halogenated compounds, MS detection is particularly sensitive; the response for iodoalkanes is significantly higher than for their non-halogenated analogues, aiding in the detection of trace iodinated impurities[5][6].

  • Trustworthiness: The power of GC-MS lies in its ability to both separate and identify components simultaneously[4]. A single, sharp peak in the Total Ion Chromatogram (TIC) with a clean mass spectrum corresponding to the expected molecular ion (m/z 240.08) and fragmentation pattern provides high confidence in the sample's purity concerning volatile contaminants.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in a volatile solvent (e.g., ethyl acetate).

  • Instrumentation:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[5].

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-400[5][6].

  • Data Analysis: Integrate all peaks in the TIC. Purity is calculated as the area of the main peak divided by the total area of all peaks. Identify any impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and known potential impurities.

B. High-Performance Liquid Chromatography (HPLC)

  • Expertise & Rationale: HPLC is the method of choice for non-volatile or thermally labile impurities, such as the byproduct TPPO or potential dimeric side-products. The choice of detector is critical. As this compound lacks a strong UV chromophore, a standard UV detector set at a low wavelength (200-220 nm) may be used, but it is not ideal[7]. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferable for more uniform response factors across the main component and impurities[7].

  • Trustworthiness & Application to Stereoisomers: A key application of HPLC is the separation of stereoisomers. If the synthesis is stereospecific, diastereomeric purity is a critical quality attribute. Normal-phase HPLC on silica gel or specialized chiral stationary phases (CSPs) can effectively separate diastereomers, which would be indistinguishable by most other methods[8][9][10][11].

Experimental Protocol: HPLC Analysis (Impurity Profile)

  • Sample Preparation: Prepare a ~1 mg/mL solution in the mobile phase.

  • Instrumentation (Reversed-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution from 50:50 Acetonitrile:Water to 100% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD or CAD. If using UV, monitor at 210 nm.

  • Data Analysis: Calculate area percent purity. Note that without reference standards for impurities, this provides relative, not absolute, purity.

Spectroscopic Techniques: The Gold Standard for Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Rationale: NMR is unparalleled for structural elucidation and is a powerful tool for purity assessment[12][13][14]. ¹H and ¹³C NMR spectra provide a fingerprint of the molecule. The presence of unexpected signals directly indicates impurities. For example, a broad singlet around δ 2.2 ppm in the ¹H NMR spectrum might indicate the presence of TPPO, while a multiplet around δ 3.6 ppm could suggest unreacted 2-(Hydroxymethyl)oxepane.

  • Trustworthiness (Quantitative NMR - qNMR): For the most accurate purity determination, qNMR is the definitive method. It is a primary ratio method that determines the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight. Unlike chromatographic methods, NMR signal intensity is directly proportional to the number of nuclei, regardless of the molecule's structure, eliminating the need for response factors[15].

Experimental Protocol: ¹H NMR for Structural Confirmation & Purity

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with sufficient scans for a good signal-to-noise ratio (e.g., 16-32 scans).

    • Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of any proton of interest for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Assign all peaks and verify that the chemical shifts, splitting patterns, and integrations match the expected structure of this compound.

    • Purity Estimation: Carefully integrate the signals corresponding to the product and any visible impurities. Compare the relative integrations to estimate the molar ratio of impurity to product.

Purity_Analysis_Workflow cluster_screening Initial Screening cluster_quant Quantitative & Specific Analysis Start Synthesized This compound TLC TLC Analysis (Gross Purity Check) Start->TLC NMR_Qual ¹H NMR (Structural ID & Obvious Impurities) Start->NMR_Qual GCMS GC-MS (Volatile Impurities, Solvents) NMR_Qual->GCMS Structure Confirmed HPLC HPLC-ELSD/CAD (Non-volatile Impurities, Isomers) NMR_Qual->HPLC qNMR qNMR (Absolute Purity Assay) NMR_Qual->qNMR High Purity Needed Final_Purity Comprehensive Purity Report GCMS->Final_Purity HPLC->Final_Purity qNMR->Final_Purity

Caption: Decision workflow for selecting appropriate purity assessment methods.

Comparative Summary and Data Interpretation

The choice of method depends on the information required. A combination of techniques provides the most reliable assessment.

Technique Primary Application Strengths Limitations Typical Data Output
TLC Reaction monitoring, qualitative checkFast, inexpensive, simple[16]Low resolution, non-quantitativeRƒ values
GC-MS Volatile impurities, solvent analysisHigh resolution, high sensitivity for iodo-compounds, structural info[4][5]Requires analyte to be volatile and thermally stableChromatogram (TIC), Mass Spectra, Area % Purity
HPLC Non-volatile impurities, diastereomersVersatile, good for complex mixtures and isomers[8][11]Detector response can be non-uniform, requires method development[7]Chromatogram, Area % Purity
NMR Structural confirmation, absolute purityDefinitive structural info, qNMR is a primary method[12][15]Lower sensitivity than MS, requires pure standard for qNMRChemical Shifts (δ), Coupling Constants (J), Integrals
Elemental Analysis Confirmation of elemental compositionProvides fundamental composition dataInsensitive to impurities with similar composition, requires high purity%C, %H, %I

Hypothetical Batch Analysis Data:

Analysis Method Result Interpretation
GC-MS 99.2% (Area %)High purity with respect to volatile components.
0.3% DichloromethaneTrace residual solvent from synthesis.
0.5% 2-(Hydroxymethyl)oxepaneMinor amount of unreacted starting material.
HPLC-ELSD 98.5% (Area %)High purity with respect to non-volatile components.
1.5% Triphenylphosphine oxidePresence of reagent byproduct, indicating purification could be optimized.
¹H qNMR 98.8% (w/w) vs. certified standardConfirms high absolute purity of the main component.
Elemental Analysis C: 35.02%, H: 5.46% (Theory: C: 35.02%, H: 5.46%)Elemental composition is consistent with the pure target molecule.

Conclusion: An Integrated Strategy for Purity Confirmation

Assessing the purity of a novel compound like this compound requires a scientifically rigorous, multi-technique approach. A preliminary check by ¹H NMR confirms the structure, while high-resolution chromatographic techniques like GC-MS and HPLC provide orthogonal views of the impurity profile, detecting volatile and non-volatile species, respectively. For definitive, high-accuracy quantification required in later-stage drug development, qNMR stands as the gold standard. By integrating these methods, researchers can build a complete and trustworthy purity profile, ensuring the quality and reliability of their synthesized material for downstream applications.

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A Comparative Guide to the Synthesis of 2-Vinyl-oxepane: A Validation of Olefination Routes from 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a multitude of biologically active natural products.[1][2] Its synthesis, however, is often hampered by entropic and enthalpic barriers, making the development of robust and efficient synthetic routes a significant challenge for chemists.[1] This guide provides an in-depth, comparative analysis of two prominent olefination strategies for the synthesis of a model target, 2-vinyl-oxepane, starting from the versatile building block, 2-(Iodomethyl)oxepane.

We will dissect the validation of two synthetic pathways: the classic Wittig reaction and the widely adopted Horner-Wadsworth-Emmons (HWE) reaction. This guide moves beyond a simple recitation of protocols to explore the mechanistic underpinnings, practical considerations, and comparative performance of each route. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own synthetic endeavors.

Retrosynthetic Analysis

The strategic disconnection of our target molecule, 2-vinyl-oxepane, reveals a straightforward path back to our key starting material. The vinyl group can be installed via an olefination reaction, a powerful carbon-carbon double bond-forming transformation.[3] This suggests a one-carbon carbonyl equivalent, such as formaldehyde, and a corresponding C1-nucleophile derived from this compound. This retrosynthetic logic forms the basis for our comparative study.

G target 2-Vinyl-oxepane disconnection Olefination target->disconnection intermediate Phosphorus-stabilized Nucleophile + Formaldehyde disconnection->intermediate start This compound intermediate->start

Caption: Retrosynthetic analysis of 2-vinyl-oxepane.

Route 1: The Wittig Reaction

The Wittig reaction, a cornerstone of organic synthesis, utilizes a phosphonium ylide to convert a carbonyl compound into an alkene. The driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

Mechanism & Rationale: The synthesis begins with the SN2 reaction between this compound and triphenylphosphine to generate a stable phosphonium salt. This salt is then deprotonated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form the nucleophilic ylide. The ylide attacks the carbonyl carbon of formaldehyde, leading to a betaine intermediate which collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction A This compound C Oxepanylmethyl- triphenylphosphonium iodide A->C B Triphenylphosphine B->C D Phosphonium Salt F Phosphonium Ylide D->F E n-BuLi E->F H 2-Vinyl-oxepane F->H G Formaldehyde G->H I Triphenylphosphine oxide H->I Byproduct

Caption: Workflow for the Wittig reaction route.

Experimental Protocol: Wittig Route

Step 1: Synthesis of (Oxepan-2-ylmethyl)triphenylphosphonium iodide

  • To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol) is added triphenylphosphine (1.1 eq).

  • The reaction mixture is heated to reflux (approx. 110 °C) for 24 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature. The resulting white precipitate is collected by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to afford the phosphonium salt.

Step 2: Synthesis of 2-Vinyl-oxepane

  • Suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.

  • Add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise. The solution should turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at 0 °C.

  • Introduce a source of anhydrous formaldehyde (e.g., paraformaldehyde, 1.5 eq, thermally depolymerized prior to introduction, or a solution of formaldehyde in THF).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate 2-vinyl-oxepane from the triphenylphosphine oxide byproduct.

Route 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[4][5] It offers several practical advantages, most notably in the purification stage.

Mechanism & Rationale: This route commences with an Arbuzov reaction, where this compound reacts with triethyl phosphite to yield a diethyl phosphonate ester. The α-proton of the phosphonate is acidic and can be removed by a moderately strong base, such as sodium hydride (NaH), to generate a highly nucleophilic phosphonate carbanion.[4] This carbanion is generally more nucleophilic than the corresponding Wittig ylide.[4][6] The subsequent reaction with formaldehyde proceeds through a similar mechanism involving nucleophilic attack and elimination to form the alkene. The key advantage is the formation of a water-soluble phosphate ester byproduct, which is easily removed during aqueous workup.[6][7]

G cluster_0 Step 1: Arbuzov Reaction cluster_1 Step 2: HWE Reaction A This compound C Diethyl (oxepan-2-ylmethyl)phosphonate A->C B Triethyl phosphite B->C D Phosphonate Ester F Phosphonate Carbanion D->F E NaH E->F H 2-Vinyl-oxepane F->H G Formaldehyde G->H I Diethyl phosphate salt H->I Byproduct

Caption: Workflow for the HWE reaction route.

Experimental Protocol: HWE Route

Step 1: Synthesis of Diethyl (oxepan-2-ylmethyl)phosphonate

  • Combine this compound (1.0 eq) and triethyl phosphite (1.5 eq).

  • Heat the neat mixture to 140-150 °C under a nitrogen atmosphere for 6-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, allow the mixture to cool to room temperature. Purify by vacuum distillation to remove excess triethyl phosphite and obtain the pure phosphonate ester.

Step 2: Synthesis of 2-Vinyl-oxepane

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to a flask and wash with anhydrous hexanes under nitrogen to remove the oil. Add anhydrous THF (10 mL/mmol).

  • Cool the suspension to 0 °C and add a solution of the phosphonate ester (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the reaction back to 0 °C and add a source of anhydrous formaldehyde (e.g., paraformaldehyde, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the dropwise addition of water.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Comparative Performance Analysis

The choice between the Wittig and HWE reactions is often dictated by the specific substrate and the practicalities of the synthesis. Below is a comparative summary based on typical outcomes for these olefination reactions.

ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE) ReactionRationale & Field Insights
Typical Yield 60-80%75-95%The HWE carbanion is more nucleophilic, often leading to more efficient reactions with a wider range of carbonyls, including hindered ketones.[8]
Byproduct Triphenylphosphine oxideDiethyl phosphate saltTriphenylphosphine oxide is a non-polar, high-boiling solid that frequently co-elutes with products, complicating purification.[6] The phosphate salt is water-soluble and easily removed by an aqueous wash.[7]
Ease of Purification ChallengingStraightforwardThe facile removal of the HWE byproduct is a significant advantage, particularly for larger-scale syntheses, saving time and resources.
Base Strength Strong base required (e.g., n-BuLi)Moderate base sufficient (e.g., NaH, NaOMe)The α-protons of phosphonate esters are more acidic than those of phosphonium salts, allowing for the use of milder, less expensive, and safer bases.
Stereoselectivity Ylide-dependent (unstabilized -> Z-alkene)Generally high E-selectivityWhile not a factor for our terminal alkene target, the HWE reaction is renowned for its high selectivity for (E)-alkenes with α,β-unsaturated systems.[4][7]
Reagent Cost Triphenylphosphine is relatively inexpensive.Triethyl phosphite is also readily available and affordable.Overall cost may be influenced more by the choice of base and purification solvents. The HWE route can be more cost-effective at scale due to simplified purification.

Conclusion and Recommendation

Both the Wittig and Horner-Wadsworth-Emmons reactions provide valid and effective synthetic routes to 2-vinyl-oxepane from this compound.

The Wittig reaction is a classic and reliable method. However, its primary drawback is the formation of triphenylphosphine oxide, which presents a significant purification challenge that can negatively impact overall yield and process efficiency, especially at a larger scale.

The Horner-Wadsworth-Emmons reaction emerges as the superior route for this particular transformation. Its key advantages—the use of a milder base, typically higher yields, and, most importantly, the formation of a water-soluble byproduct—streamline the purification process immensely. For researchers in drug development and process chemistry, where purity, scalability, and efficiency are paramount, the HWE reaction is the recommended and more robust choice for the synthesis of 2-vinyl-oxepane and analogous structures.

References

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers (RSC Publishing).
  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC - NIH.
  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing.
  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. Available from: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]

  • Difference Between Wittig and Wittig Horner Reaction. Pediaa.com. Available from: [Link]

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  • Category:Olefination reactions. Wikipedia. Available from: [Link]

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A Comparative Guide to Oxepane Synthesis: Benchmarking 2-(Iodomethyl)oxepane Formation

Author: BenchChem Technical Support Team. Date: January 2026

The oxepane scaffold, a seven-membered oxygen-containing heterocycle, is a privileged motif in numerous biologically active natural products and pharmaceuticals. Its inherent conformational flexibility and unique stereochemical features make it an attractive component in modern drug design. However, the synthesis of this seven-membered ring system presents a considerable challenge to synthetic chemists due to unfavorable entropic and enthalpic barriers associated with its formation compared to smaller five- and six-membered rings. This guide provides an in-depth comparison of various synthetic strategies for constructing the oxepane ring, with a specific focus on the synthesis of 2-(iodomethyl)oxepane, a valuable intermediate for further functionalization. We will delve into the mechanistic underpinnings, practical considerations, and performance of intramolecular iodoetherification, Ring-Closing Metathesis (RCM), Williamson ether synthesis, and the Prins cyclization.

The Target: Synthesis of this compound via Intramolecular Iodoetherification

Intramolecular iodoetherification of a homoallylic alcohol, such as hex-5-en-1-ol, stands out as a direct and atom-economical method for the synthesis of this compound. This reaction proceeds via a 7-exo-trig cyclization, which, while sometimes kinetically less favored than smaller ring closures, can be highly effective under appropriate conditions. The electrophilic iodine activates the terminal alkene, which is then intramolecularly attacked by the pendant hydroxyl group to furnish the oxepane ring.

Mechanistic Rationale

The reaction is initiated by the activation of the iodine source to generate a reactive iodonium ion intermediate. This intermediate is then attacked by the alkene's π-electrons, forming a cyclic iodonium ion. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a backside fashion, leading to the formation of the oxepane ring and the incorporation of the iodine atom. The regioselectivity of the hydroxyl attack (at the internal or terminal carbon of the original double bond) dictates the final product. For the synthesis of this compound, a 7-exo-trig cyclization is the desired pathway.

Iodoetherification_Mechanism cluster_reaction Reaction Pathway Hex-5-en-1-ol Hex-5-en-1-ol Iodonium_Ion Cyclic Iodonium Ion Intermediate Hex-5-en-1-ol->Iodonium_Ion + I₂ I2_reagent I₂ Transition_State 7-exo-trig Transition State Iodonium_Ion->Transition_State Intramolecular Attack Product This compound Transition_State->Product

Caption: Mechanism of this compound Synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Hex-5-en-1-ol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Silica gel for column chromatography

Procedure:

  • To a solution of hex-5-en-1-ol (1.0 equiv) in dichloromethane (0.1 M) at 0 °C is added sodium bicarbonate (2.0 equiv).

  • Iodine (1.5 equiv) is added portion-wise over 15 minutes with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Alternative Synthetic Strategies for the Oxepane Ring

To provide a comprehensive benchmark, we will now explore three alternative and widely employed methods for the synthesis of the oxepane core: Ring-Closing Metathesis, Williamson Ether Synthesis, and the Prins Cyclization.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful tool for the formation of medium-sized rings, including oxepanes.[1] This method typically involves the intramolecular cyclization of a diene precursor in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst. The reaction is driven by the formation of a volatile alkene byproduct (e.g., ethylene).[2]

Advantages:

  • High functional group tolerance.[2]

  • Formation of an unsaturated oxepene ring, which can be further functionalized.

  • Generally mild reaction conditions.

Disadvantages:

  • Requires the synthesis of a diene precursor.

  • The cost of ruthenium catalysts can be a consideration for large-scale synthesis.[3]

  • Potential for catalyst poisoning by certain functional groups.

RCM_Workflow Diene_Precursor Dienyl Ether Precursor RCM_Step Ring-Closing Metathesis (Grubbs Catalyst) Diene_Precursor->RCM_Step Oxepene_Product Unsaturated Oxepene RCM_Step->Oxepene_Product Further_Functionalization Hydrogenation/ Functionalization Oxepene_Product->Further_Functionalization Saturated_Oxepane Substituted Oxepane Further_Functionalization->Saturated_Oxepane

Caption: Ring-Closing Metathesis (RCM) Workflow.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers, which can be adapted for the intramolecular synthesis of cyclic ethers, including oxepanes.[4] This SN2 reaction involves the deprotonation of a hydroxyl group in a halo-alcohol or a diol-derived substrate, followed by intramolecular nucleophilic attack to displace a leaving group.[5]

Advantages:

  • Utilizes readily available starting materials (diols or halo-alcohols).

  • Well-established and generally high-yielding for smaller rings.

Disadvantages:

  • Can be challenging for the formation of 7-membered rings due to slower cyclization kinetics compared to 5- and 6-membered rings.[6]

  • Requires a stoichiometric amount of a strong base.

  • The SN2 nature of the reaction imposes stereochemical constraints.

Williamson_Ether_Synthesis_Workflow Starting_Material 1,6-Diol or 6-Halohexan-1-ol Deprotonation Deprotonation (Strong Base) Starting_Material->Deprotonation Intramolecular_SN2 Intramolecular S_N2 Cyclization Deprotonation->Intramolecular_SN2 Oxepane_Product Substituted Oxepane Intramolecular_SN2->Oxepane_Product

Caption: Williamson Ether Synthesis Workflow.

Prins Cyclization

The Prins cyclization is an acid-catalyzed reaction between an alkene and a carbonyl compound. When applied intramolecularly with a homoallylic alcohol, it can lead to the formation of substituted oxepanes.[7][8] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene.

Advantages:

  • Can generate complex, poly-substituted oxepanes in a single step.

  • Offers good control over stereochemistry.[9]

Disadvantages:

  • Requires careful control of reaction conditions to avoid side reactions.

  • Can be substrate-dependent, with yields and selectivities varying significantly.

  • Often requires a stoichiometric amount of a Lewis or Brønsted acid.[10]

Prins_Cyclization_Workflow Starting_Materials Homoallylic Alcohol + Aldehyde/Ketone Oxocarbenium_Formation Oxocarbenium Ion Formation (Acid Catalyst) Starting_Materials->Oxocarbenium_Formation Intramolecular_Cyclization Intramolecular Alkene Attack Oxocarbenium_Formation->Intramolecular_Cyclization Oxepane_Product Substituted Oxepane Intramolecular_Cyclization->Oxepane_Product

Caption: Prins Cyclization Workflow.

Performance Comparison

MethodTypical YieldDiastereoselectivityEnantioselectivityTemperature (°C)Reaction Time (h)Key StrengthsKey Weaknesses
Intramolecular Iodoetherification Moderate to GoodOften HighSubstrate Dependent0 to 2512 - 24Direct, atom-economical, mild conditions.Iodide functionality may not be desired; regioselectivity can be an issue.
Ring-Closing Metathesis (RCM) Good to ExcellentN/A (forms alkene)Catalyst Dependent25 to 802 - 12High functional group tolerance, forms versatile unsaturated products.Requires diene synthesis, catalyst cost.[3]
Williamson Ether Synthesis Moderate to GoodHigh (SN2)Substrate Dependent25 to 1001 - 8Readily available starting materials, well-established.[4]Slower for 7-membered rings, requires strong base.[6]
Prins Cyclization VariableGood to ExcellentCatalyst Dependent-78 to 251 - 6Forms complex products quickly, good stereocontrol.[9]Substrate dependent, potential for side reactions.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate method for synthesizing a substituted oxepane is highly dependent on the specific target molecule, the desired substitution pattern, and the available starting materials.

For the direct synthesis of This compound , intramolecular iodoetherification presents a compelling and straightforward approach. The reaction is relatively simple to perform and introduces a useful iodide handle for further synthetic transformations.

Ring-Closing Metathesis offers unparalleled versatility for accessing a wide range of substituted oxepenes, which can then be converted to saturated oxepanes. Its high functional group tolerance makes it a powerful tool in complex molecule synthesis.

The Williamson ether synthesis , while a classic, remains a viable option, particularly when starting from readily available diols. Its predictability and the wealth of literature data make it a reliable choice for simpler oxepane targets.

Finally, the Prins cyclization provides an elegant and efficient route to complex, polysubstituted oxepanes, often with excellent stereocontrol. However, its success is more intimately tied to the specific substrate and requires careful optimization.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method will empower the researcher to make an informed decision and efficiently access this important class of heterocyclic compounds.

References

  • Clarisse D.; Pelotier B.; Piva O.; Fache F. Green chemistry: Solvent- and Metal-free Prins Cyclization. Application to Sequential Reactions. Chem. Commun.2012 , 48, 157–159. [Link]

  • Minehan, T. G.; et al. Multicomponent Prins-cyclization from allylsilyl alcohols leading to dioxaspirodecanes. Org. Biomol. Chem.2012 , 10, 8433-8441. [Link]

  • Padron, J. I.; et al. Iron-Catalyzed Prins–Peterson Reaction for the Direct Synthesis of Δ4-2,7-Disubstituted Oxepenes. Org. Lett.2016 , 18, 2208-2211. [Link]

  • Mandal, S. K.; et al. Domino Synthesis of 2,3-Dialkylidenetetrahydrofurans via Tandem Prins Cyclization-Skeletal Reorganization. Org. Lett.2018 , 20, 4709–4712. [Link]

  • Willis, M. C.; et al. Recent Advances in the Prins Reaction. Molecules2022 , 27, 5634. [Link]

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  • Padron, J. I.; et al. Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches. Eur. J. Org. Chem.2020 , 2020, 4399-4416. [Link]

  • Lee, H. M.; et al. Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. J. Am. Chem. Soc.2021 , 143, 16, 6165–6173. [Link]

  • Beilstein Journals. Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. [Link]

  • PubChem. 2-(Iodomethyl)oxirane. [Link]

  • Journal of Chemical Education. Grubbs's Cross Metathesis of Eugenol with cis-2Butene1,4-diol To Make a Natural Product. An Organometallic Experiment for the Undergraduate Lab. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-(Iodomethyl)oxepane demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory compliance. Our objective is to empower your laboratory operations with the knowledge to manage this substance confidently and responsibly, ensuring the protection of both personnel and the environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1][2]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1][2]

These classifications underscore the importance of handling this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or fume hood.[1][2]

Key Chemical and Physical Properties
PropertyValueSource
CAS Number 130868-43-8[1][3]
Molecular Formula C7H13IO[1][3]
Molecular Weight 240.0820 g/mol [1][3]

The Core Principle: Segregation of Halogenated Waste

This compound is a halogenated organic compound due to the presence of iodine.[4] The cardinal rule for the disposal of such chemicals is to keep them segregated from non-halogenated organic waste.[5][6][7]

Why is segregation so critical?

  • Disposal Methods: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts.[4] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[6]

  • Environmental Protection: Improper disposal of halogenated compounds can lead to the contamination of soil and groundwater. Segregation ensures that these materials are routed to facilities equipped to handle them safely.

  • Regulatory Compliance: Environmental protection agencies mandate the proper identification and segregation of hazardous waste streams.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound, from the point of generation to final collection.

Immediate Waste Containment
  • Designated Waste Container: All waste containing this compound, including residual amounts in original containers, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, must be collected in a designated hazardous waste container.

  • Container Specifications: The container must be chemically resistant, leak-proof, and have a secure screw-top cap. It is often recommended to use the original manufacturer's container or one provided by your institution's Environmental Health and Safety (EHS) department.[5]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state the full chemical name, "this compound," and list all other constituents and their approximate percentages.[6][8] The hazards (e.g., "Toxic," "Irritant") should also be clearly marked.[6]

Handling and Accumulation
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the waste.

  • Ventilation: All transfers of waste should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.[1]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA should be away from general traffic, and the container must be kept in secondary containment to mitigate any potential spills.[8]

Requesting Waste Pickup
  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[1][9] This can lead to environmental damage and may create hazardous conditions in the plumbing.

  • Contact EHS: Once the waste container is full (typically around 75% capacity to prevent overfilling and spills), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7] Follow your organization's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 In-Lab Waste Generation cluster_1 Safe Handling & Accumulation cluster_2 Final Disposal A Generate this compound Waste (e.g., unused reagent, contaminated items, solutions) B Is the waste container designated for Halogenated Organic Waste? A->B C Select a chemically compatible, leak-proof container with a secure lid. B->C No D Affix a 'Hazardous Waste' label. Clearly list 'this compound' and all other components with percentages. B->D Yes C->D E Transfer waste into the container inside a chemical fume hood, wearing appropriate PPE. D->E F Securely close the container. E->F G Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. F->G H Is the container full (approx. 75% capacity)? G->H I Continue to add waste as needed, ensuring the container remains closed and properly stored. H->I No J Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed waste contractor. H->J Yes I->E K DO NOT dispose of in regular trash or down the drain. caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Concluding Remarks

The responsible management of chemical waste is a cornerstone of scientific excellence. By adhering to these established procedures for the disposal of this compound, you are not only ensuring the safety of your laboratory personnel but also upholding your commitment to environmental protection and regulatory compliance. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Segregation.
  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Iodomethyl)oxirane. PubChem. Retrieved from [Link]

  • Reddit. (2021). How to store / dispose of Iodine crystals?. r/chemhelp. Retrieved from [Link]

  • Temple University. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Campus Operations. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • College of Southern Nevada. (2024). EHS Fact Sheet: Organic Solvents. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Iodomethyl)oxepane

Author: BenchChem Technical Support Team. Date: January 2026

Notice of Expert Assessment: Specific safety data for 2-(Iodomethyl)oxepane is not extensively documented in readily available public literature. This guide is therefore constructed based on expert extrapolation from the known hazards of its constituent chemical classes: alkyl iodides and cyclic ethers. The recommendations herein are grounded in a conservative risk assessment methodology, treating the substance with the caution required for reactive halogenated organic compounds.

The primary hazards associated with this compound are derived from its functional groups. The iodomethyl group makes it a potential alkylating agent, which are often toxic and carcinogenic. Alkyl iodides, such as iodomethane, are known for their toxicity. The oxepane (a seven-membered cyclic ether) structure suggests a risk of peroxide formation upon storage, a common hazard for ethers that can lead to explosive decomposition.

This guide provides a comprehensive framework for selecting personal protective equipment (PPE), outlining operational procedures, and establishing disposal plans to ensure the safe handling of this compound in a research and development setting.

Hazard Analysis & Risk Mitigation

Before any handling of this compound, a thorough risk assessment is mandatory. The core principle is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Assumed Hazard Profile
Hazard ClassBasis for AssumptionPotential Consequences
Acute Toxicity Similarity to alkyl iodides (e.g., iodomethane).Harmful or fatal if inhaled, swallowed, or in contact with skin.
Skin Corrosion/Irritation Common property of reactive organic halides.May cause severe skin burns and eye damage.
Carcinogenicity Alkylating agents are often classified as potential carcinogens.Potential for causing cancer with long-term or repeated exposure.
Peroxide Formation Characteristic of cyclic ethers.Risk of explosion upon concentration, heating, or shock.
Engineering Controls: The First Line of Defense

PPE is the last line of defense. Primary containment and engineering controls are paramount for minimizing risk.

  • Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive vapors.

  • Inert Atmosphere: For reactions sensitive to moisture or air, and to mitigate peroxide formation, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a robust barrier against exposure. The following table outlines the minimum required PPE.

Body PartRequired PPESpecification & Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must be splash-proof (ANSI Z87.1 certified). A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash risk.
Hands Double GlovingInner Glove: Nitrile. Outer Glove: Heavy-duty butyl rubber or Viton. Alkyl halides can penetrate standard nitrile gloves quickly. Double gloving with a more resistant outer layer provides essential protection. Regularly check for signs of degradation.
Body Flame-Resistant Lab CoatA lab coat made of Nomex or a similar flame-resistant material is required. It should be fully buttoned with sleeves rolled down.
Respiratory Respirator (If Required)A full-face respirator with an organic vapor cartridge may be necessary if there is a risk of exceeding exposure limits or a failure in engineering controls. This should be determined by a formal risk assessment.
Workflow for PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Fume Hood) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Butyl) Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe handling extends beyond PPE to include meticulous operational and disposal procedures.

Handling and Storage
  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Peroxide Prevention: As a cyclic ether, it may form explosive peroxides over time. It is recommended to date the container upon receipt and opening. Consider adding a peroxide inhibitor like butylated hydroxytoluene (BHT) if appropriate for the intended application. Test for the presence of peroxides before distilling or concentrating any ether-based solution.

  • Spill Management: A spill kit specifically for halogenated organic compounds should be readily available. This should include an absorbent material (e.g., vermiculite), and separate, sealable waste containers.

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed halogenated organic waste container.

  • Solid Waste: Contaminated solid waste, including gloves, bench paper, and silica gel, must be collected in a separate, clearly labeled hazardous waste container.

  • Decontamination: Glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone) with the rinsate collected as halogenated waste, followed by a standard cleaning procedure.

Disposal Decision Workflow

This diagram outlines the logic for segregating waste streams.

Disposal_Workflow Start Waste Generated IsLiquid Is the waste primarily liquid? Start->IsLiquid IsSolid Is the waste primarily solid? IsLiquid->IsSolid No LiquidWaste Collect in Halogenated Liquid Waste Container IsLiquid->LiquidWaste Yes SolidWaste Collect in Contaminated Solid Waste Container IsSolid->SolidWaste Yes End Seal & Label for Pickup LiquidWaste->End SolidWaste->End

Caption: Waste Segregation and Disposal Workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large, alert institutional safety personnel. For small spills within a fume hood, use an appropriate absorbent and collect all materials in a sealed hazardous waste container.

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Iodomethane - National Center for Biotechnology Information. PubChem Compound Summary for CID 6327. Available from: [Link]

  • Peroxide Forming Solvents - The University of Toledo, Department of Environmental Health and Radiation Safety. Available from: [Link]

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